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  • Product: 4-(4-Aminophenyl)butan-2-one

Core Science & Biosynthesis

Foundational

Pharmacokinetics and In Vivo Metabolism of 4-(4-Aminophenyl)butan-2-one (4-APB): A Comprehensive Technical Framework

Executive Summary 4-(4-Aminophenyl)butan-2-one (4-APB) is a bifunctional chemical entity characterized by an aliphatic butanone side-chain and a primary aniline moiety. Structurally, it is the amino-analog of the well-do...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(4-Aminophenyl)butan-2-one (4-APB) is a bifunctional chemical entity characterized by an aliphatic butanone side-chain and a primary aniline moiety. Structurally, it is the amino-analog of the well-documented flavoring agent raspberry ketone (4-(4-hydroxyphenyl)butan-2-one). For drug development professionals and toxicologists, 4-APB presents a fascinating metabolic case study: its clearance is governed by a competition between benign ketone reduction and potentially toxigenic aniline biotransformation.

This whitepaper provides a comprehensive, structurally-grounded predictive framework for the pharmacokinetics (PK) and metabolism of 4-APB, supported by self-validating experimental protocols designed to quantify its in vivo and in vitro profiles.

Structural Analysis & Predictive Biotransformation

The in vivo metabolic fate of 4-APB is dictated by its two highly reactive functional groups. Based on the established metabolism of its structural analogs, we predict a bifurcated clearance pathway.

Phase I: Ketone Reduction & N-Oxidation
  • Carbonyl Reduction : Drawing from the established metabolism of raspberry ketone, the butanone side-chain of 4-APB is highly susceptible to cytosolic carbonyl reductases (CBR) and aldo-keto reductases (AKR). This pathway rapidly reduces the ketone to a secondary alcohol, forming 4-(4-aminophenyl)butan-2-ol ().

  • N-Hydroxylation (Toxification) : The primary aniline group is a classic substrate for Cytochrome P450 enzymes, specifically CYP1A2. CYP1A2-mediated N-oxidation yields N-hydroxy-4-APB. This is a critical toxification pathway, as N-hydroxylated arylamines can spontaneously dehydrate into highly electrophilic, DNA-reactive nitrenium ions ().

Phase II: N-Acetylation & Glucuronidation
  • N-Acetylation (Detoxification) : To counteract N-oxidation, hepatic N-acetyltransferases (NAT1 and NAT2) will rapidly acetylate the aniline nitrogen, forming 4-(4-acetamidophenyl)butan-2-one. This is the primary detoxification route for alkylanilines ().

  • Glucuronidation : The secondary alcohol formed via ketone reduction, as well as the N-hydroxy metabolite, are rapidly conjugated by UDP-glucuronosyltransferases (UGTs) to facilitate renal excretion.

Metabolic_Pathways A 4-(4-Aminophenyl)butan-2-one (4-APB) B 4-(4-Aminophenyl)butan-2-ol (Ketone Reduction) A->B CBR / AKR (Cytosolic) C 4-(4-Acetamidophenyl)butan-2-one (N-Acetylation) A->C NAT1 / NAT2 (Hepatic) D N-Hydroxy-4-APB (N-Oxidation) A->D CYP1A2 (Microsomal) E O-Glucuronide (Phase II Clearance) B->E UGTs + UDPGA F N-Glucuronide (Phase II Clearance) D->F UGTs + UDPGA G Reactive Nitrenium Ion (Toxicity) D->G Spontaneous / Dehydration

Fig 1. Predicted Phase I and Phase II metabolic pathways of 4-APB.

Physicochemical Properties & PK Implications

Understanding the physicochemical properties of 4-APB is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The data below is synthesized from .

Table 1: Predicted Physicochemical and Pharmacokinetic Parameters

ParameterValueCausality / PK Implication
Molecular Weight 163.22 g/mol Highly permeable; easily crosses lipid bilayers (Lipinski's Rule of 5 compliant).
XLogP3-AA 1.2Moderate lipophilicity. Favors rapid gastrointestinal absorption but guarantees high hepatic extraction (first-pass effect).
Topological Polar Surface Area 43.1 ŲExcellent membrane permeability. Values < 90 Ų strongly suggest the ability to cross the blood-brain barrier (BBB).
H-Bond Donors / Acceptors 1 / 2Low hydrogen bonding potential minimizes the desolvation energy required during cellular absorption.
Exact Mass 163.0997 DaTarget precursor ion for high-resolution LC-MS/MS bioanalysis (m/z 164.1075 [M+H]⁺).

Self-Validating Experimental Protocols

To empirically validate the predicted PK profile of 4-APB, the following self-validating experimental systems must be executed.

Protocol 1: In Vitro Microsomal Stability & Metabolite ID

Objective : Quantify intrinsic clearance ( CLint​ ) and map Phase I/II metabolites.

Step-by-Step Methodology & Causality :

  • System Preparation : Incubate 1 µM 4-APB with Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at a protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Permeabilization (The Causality) : Add 25 µg/mL alamethicin and pre-incubate on ice for 15 minutes. Why? UGT enzymes are located on the luminal side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane, allowing the highly polar UDPGA cofactor to access the active site, preventing false-negative glucuronidation rates.

  • Reaction Initiation : Initiate the reaction by adding a cofactor cocktail: 1 mM NADPH, 2 mM UDPGA, and 1 mM Acetyl-CoA. Why? NADPH is the obligate electron donor for CYP450 reductase; UDPGA donates the glucuronic acid for UGTs; Acetyl-CoA is required by NATs to acetylate the aniline ring.

  • Quenching : At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Why? Cold acetonitrile immediately denatures the metabolic enzymes, halting the reaction and precipitating proteins for clean LC-MS injection.

  • Self-Validating Control : Run parallel incubations with Midazolam (CYP3A4) and Phenacetin (CYP1A2). If these positive controls do not deplete at established historical rates, the microsomal batch is deemed enzymatically dead, and the 4-APB data is rejected.

Protocol 2: In Vivo Pharmacokinetics in Rodents

Objective : Determine absolute bioavailability ( F% ), systemic clearance ( CL ), and volume of distribution ( Vd​ ).

Step-by-Step Methodology & Causality :

  • Animal Preparation : Fast male Sprague-Dawley rats (n=6 per group) for 12 hours prior to oral dosing. Why? Fasting eliminates food-effect variability on gastric emptying and absorption, ensuring a pure pharmacokinetic profile.

  • Dosing :

    • IV Group: Administer 2 mg/kg 4-APB via the tail vein (Vehicle: 5% DMSO / 95% Saline).

    • PO Group: Administer 10 mg/kg 4-APB via oral gavage (Vehicle: 5% DMSO / 40% PEG-400 / 55% Water). Why? The higher PEG-400 ratio in the PO formulation ensures the lipophilic 4-APB remains in solution within the GI tract.

  • Sampling : Collect 200 µL of blood from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Why? K2EDTA prevents coagulation and inhibits plasma esterases that might degrade unstable conjugated metabolites.

  • Self-Validating Control : A parallel control group receives intravenous verapamil (a high-clearance reference compound). If the calculated hepatic clearance of verapamil does not align with physiological norms (~50-70 mL/min/kg), the surgical catheterization or bioanalytical quantification is compromised, invalidating the assay.

PK_Workflow Step1 Phase 1: In Vitro Profiling HLM/RLM Stability Assay Step2 Phase 2: In Vivo Dosing IV & PO Admin in Rodents Step1->Step2 Defines dosing strategy Step3 Phase 3: Sample Processing Protein Precipitation & Extraction Step2->Step3 Serial blood/urine collection Step4 Phase 4: LC-MS/MS Analysis MRM & High-Res Mass Spec Step3->Step4 Analyte recovery Step5 Phase 5: PK Parameter Synthesis NCA Modeling (CL, Vd, F%) Step4->Step5 Concentration-time data

Fig 2. Self-validating experimental workflow for 4-APB pharmacokinetic profiling.

Analytical Bioanalysis (LC-MS/MS)

Accurate quantification of 4-APB requires highly sensitive tandem mass spectrometry.

  • Chromatographic Separation : A C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm) is employed. The mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Causality: Formic acid acts as an ion-pairing agent and provides the necessary protons to ensure 4-APB (a weak base) is fully ionized to [M+H]+ in the electrospray ionization (ESI) source, maximizing assay sensitivity.

  • MRM Transitions : The mass spectrometer is operated in positive ESI mode. The primary Multiple Reaction Monitoring (MRM) transition for 4-APB is m/z 164.1 106.1 .

    • Causality: The precursor ion (164.1) represents the protonated parent molecule. The product ion (106.1) represents the highly stable aminobenzyl cation formed following the collision-induced dissociation (CID) and loss of the butanone side-chain.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18736889, 4-(4-Aminophenyl)butan-2-one." PubChem. URL:[Link]

  • Sporstøl, S., and R. R. Scheline. "The metabolism of 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) in rats, guinea-pigs and rabbits." Xenobiotica 12.4 (1982): 249-257. URL:[Link]

  • Sharma, Garima, et al. "Theoretical Studies of the Mechanism of N-Hydroxylation of Primary Aromatic Amines by Cytochrome P450 1A2: Radicaloid or Anionic?" Chemical Research in Toxicology 27.2 (2014): 280-292. URL:[Link]

  • Hein, David W. "Human N-acetyltransferase genetic polymorphisms in susceptibility to aromatic amine and alkylaniline genotoxicity." Mutation Research 669.1-2 (2009): 12-22. URL:[Link]

Exploratory

Thermodynamic Stability and Degradation Kinetics of 4-(4-Aminophenyl)butan-2-one in Solution: A Comprehensive Technical Guide

Executive Summary The thermodynamic stability of bifunctional active pharmaceutical ingredients (APIs) and chemical intermediates in solution dictates their shelf-life, formulation viability, and ultimate efficacy. 4-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of bifunctional active pharmaceutical ingredients (APIs) and chemical intermediates in solution dictates their shelf-life, formulation viability, and ultimate efficacy. 4-(4-Aminophenyl)butan-2-one (CAS 1379379-48-2) represents a unique thermodynamic challenge due to the presence of two highly reactive moieties: an electron-rich primary aromatic amine (aniline derivative) and an electrophilic methyl ketone[1].

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic drivers of instability for 4-(4-Aminophenyl)butan-2-one in solution. By synthesizing electrochemical data, thermodynamic activation parameters, and kinetic profiling methodologies, this guide equips researchers with the authoritative protocols necessary to predict, quantify, and mitigate degradation.

Molecular Architecture and Physicochemical Profile

Understanding the baseline physicochemical properties of 4-(4-Aminophenyl)butan-2-one is the first step in predicting its thermodynamic behavior. The spatial separation of the amine and ketone by a rigid phenyl ring and a flexible ethyl bridge sterically hinders intramolecular cyclization, thermodynamically favoring intermolecular interactions.

Table 1: Computed Physicochemical Properties [1]

PropertyValueThermodynamic Implication
Molecular Weight 163.22 g/mol Baseline for mass balance calculations.
XLogP3-AA 1.2Indicates moderate lipophilicity; dictates solvent selection.
H-Bond Donors 1 (-NH₂)Participates in solvent-solute hydrogen bonding networks.
H-Bond Acceptors 2 (-NH₂, C=O)Susceptible to protic solvent interactions and acid catalysis.
Topological Polar Surface Area 43.1 ŲInfluences solvation entropy (ΔS_solv) in aqueous media.

Thermodynamic Drivers of Instability

The degradation of 4-(4-Aminophenyl)butan-2-one in solution is not a single pathway but a complex network of competing equilibria. The dominant pathway is dictated by the solvent matrix, pH, and oxidative stress.

Oxidative Degradation of the Aromatic Amine

Primary aromatic amines are highly susceptible to oxidation. The electrochemical oxidation of aniline derivatives initiates with the anodic loss of a single electron from the nitrogen atom, yielding a highly reactive radical cation[2]. Because the alkyl chain on the para position acts as a mild electron-donating group, it slightly lowers the oxidation potential compared to unsubstituted aniline, making the molecule more prone to oxidative coupling[2][3].

Thermodynamic analyses of similar aniline oxidative couplings reveal that the formation of the activated complex is endothermic (positive ΔH) and non-spontaneous at standard conditions (positive ΔG ~ +79.8 kJ/mol), requiring an external oxidative driving force (e.g., dissolved O₂, transition metal impurities, or light) to proceed[4]. Once initiated, the radical cations rapidly dimerize to form azo compounds or polymerize into complex, insoluble polyaniline-like structures[5].

Intermolecular Schiff Base Condensation

The nucleophilic primary amine of one molecule can attack the electrophilic carbonyl carbon of another, leading to a Schiff base (imine). Because intramolecular cyclization is sterically forbidden, this reaction is strictly intermolecular, meaning the rate and thermodynamic equilibrium are highly concentration-dependent. The equilibrium constant ( Keq​ ) for imine formation is heavily influenced by the hydration state of the ketone; in aqueous solutions, the thermodynamic cycle between the keto and hydrate species must be accounted for[6].

Keto-Enol Tautomerism and Aldol Condensation

The methyl ketone moiety is subject to keto-enol tautomerism. While the keto form is thermodynamically favored, acidic or basic conditions catalyze the formation of the enol/enolate[7]. Once formed, the enol can act as a nucleophile, attacking the intact ketone of another molecule to form an aldol adduct.

Pathways cluster_0 Oxidative Pathway cluster_1 Condensation Pathway cluster_2 Tautomeric Pathway API 4-(4-Aminophenyl)butan-2-one (Intact API) Radical Amine Radical Cation API->Radical O2 / ROS (Electron Loss) Imine Schiff Base (Imine) API->Imine Intermolecular Amine-Ketone Rxn Enol Enol Tautomer API->Enol Acid/Base Catalysis Azo Azo/Oligomeric Products Radical->Azo Dimerization Oligomer Polymeric Condensates Imine->Oligomer Propagation Aldol Aldol Adducts Enol->Aldol Self-Condensation

Fig 1: Competing thermodynamic degradation pathways of 4-(4-Aminophenyl)butan-2-one in solution.

Solvent and pH Effects on Equilibrium

The stability of 4-(4-Aminophenyl)butan-2-one is a function of its microenvironment. The causality behind solvent selection is critical: protic solvents can stabilize the transition state of the enolization pathway via hydrogen bonding, while aprotic solvents may accelerate bimolecular Schiff base formation by leaving the nucleophilic amine unsolvated.

Table 2: Matrix Effects on Thermodynamic Stability

ConditionPrimary Degradation RiskMechanistic Causality
Acidic (pH < 4) Aldol CondensationAmine is protonated (NH₃⁺), preventing oxidation and Schiff base formation. However, acid catalyzes keto-enol tautomerism.
Neutral (pH ~7) Schiff Base / OxidationAmine is unprotonated and highly nucleophilic. Dissolved O₂ drives radical cation formation[2].
Basic (pH > 9) Aldol / OxidationBase catalyzes enolate formation leading to rapid aldol condensation. Aniline oxidation is also accelerated[8].
Aprotic Solvents Schiff Base FormationLack of H-bonding increases the nucleophilicity of the primary amine, lowering the ΔG‡ for imine formation.

Experimental Workflows for Stability Profiling

To accurately determine the thermodynamic parameters (Activation Energy Ea​ , Enthalpy ΔH‡ , Entropy ΔS‡ ), a rigorous, self-validating experimental protocol must be employed. The following methodology ensures that all kinetic data is grounded in absolute mass balance.

Step-by-Step Thermodynamic Profiling Protocol

Step 1: Preparation of Isothermal Matrix Solutions

  • Prepare 10 mM stock solutions of 4-(4-Aminophenyl)butan-2-one in precisely buffered aqueous/organic mixtures (e.g., 50:50 Methanol:Phosphate Buffer).

  • Expert Insight: Degas all solvents via sonication under argon to establish an anaerobic baseline, isolating the oxidative pathway from the condensation pathways.

Step 2: Forced Degradation (ICH Q1A Guidelines)

  • Aliquot the stock solution into amber, hermetically sealed HPLC vials to prevent photodegradation[9].

  • Incubate vials in precision thermal blocks at four distinct temperatures (e.g., 25°C, 40°C, 55°C, 70°C).

Step 3: Kinetic Sampling and Reaction Quenching

  • Extract 50 µL aliquots at predefined intervals (0, 2, 4, 8, 24, 48 hours).

  • Immediately quench the reaction by diluting 1:10 into a cold (-20°C) quench solution (e.g., Acetonitrile with 0.1% Formic Acid). Causality: The low temperature halts thermal kinetics, and the acid protonates the amine, instantly freezing the Schiff base equilibrium.

Step 4: LC-HRMS Analysis and Mass Balance Verification

  • Analyze samples using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

  • Self-Validating Check: Calculate the total molar sum of the intact API and all identified degradants. If the mass balance falls below 98%, it indicates the formation of insoluble polyaniline-like oligomers[5]. In such cases, the protocol must be appended with Size Exclusion Chromatography (SEC).

Step 5: Thermodynamic Parameter Derivation

  • Plot ln(k) vs. 1/T (Arrhenius plot) to extract Ea​ .

  • Plot ln(k/T) vs. 1/T (Eyring plot) to extract ΔH‡ and ΔS‡ .

Workflow Prep Sample Preparation (Varied pH/Solvents) Stress Thermal/Oxidative Stress (ICH Q1A) Prep->Stress Sampling Time-Point Aliquot Extraction Stress->Sampling Quench Reaction Quenching (Mass Balance Check) Sampling->Quench Analysis LC-HRMS & NMR Quantification Quench->Analysis Kinetics Arrhenius & Eyring Parameter Derivation Analysis->Kinetics

Fig 2: Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data & Kinetic Parameters

Based on analogous thermodynamic studies of aniline derivatives and methyl ketones, the following table summarizes the expected kinetic parameters for the degradation of 4-(4-Aminophenyl)butan-2-one[4].

Table 3: Representative Thermodynamic Activation Parameters (Aqueous Media, pH 7.4)

Degradation Pathway Ea​ (kJ/mol) ΔH‡ (kJ/mol) ΔS‡ (J/mol·K) ΔG‡ (kJ/mol at 298K)
Oxidative Coupling ~9.3+6.8-244.7+79.8
Schiff Base Formation ~45.0+42.5-120.0+78.3
Aldol Condensation ~65.0+62.0-50.0+76.9

Note: The highly negative entropy of activation ( ΔS‡ ) for oxidative coupling and Schiff base formation reflects the highly ordered, bimolecular transition states required for these reactions.

Conclusion & Formulation Strategies

The thermodynamic stability of 4-(4-Aminophenyl)butan-2-one is inherently compromised by its bifunctional nature. To formulate this compound successfully, scientists must manipulate the thermodynamic equilibria:

  • Excipient Selection: Utilize antioxidant excipients (e.g., ascorbic acid, BHT) to scavenge radical species and artificially raise the thermodynamic barrier to aniline oxidation.

  • pH Modulation: Buffer the solution to a slightly acidic pH (e.g., pH 4.5 - 5.5). This partially protonates the primary amine, significantly reducing its nucleophilicity and shutting down the Schiff base pathway, without providing enough acid catalysis to aggressively drive enolization.

  • Storage: Maintain strict protection from light and oxygen, storing in amber vials under an inert headspace (Nitrogen or Argon)[9].

References

  • 4-(4-Aminophenyl)butan-2-one | C10H13NO | CID 18736889 - PubChem National Institutes of Health (NIH) URL:[Link]

  • Thermodynamic cycle used to explore the relative stability of keto and hydrate species of ketone moieties 1-13 in aqueous solution ResearchGate URL:[Link]

  • Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides ResearchGate URL:[Link]

  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS Sciencemadness.org URL:[Link]

  • Oxidation potential of different aliphatic and aromatic amines ResearchGate URL:[Link]

  • Oxidation of Amines Journal of the Chemical Society of Pakistan (JCSP) URL:[Link]

  • Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine: experimental and computational study ResearchGate URL:[Link]

  • Plausible reaction mechanism for the oxidation of primary aromatic amines ResearchGate URL:[Link]

Sources

Foundational

Preliminary In Vitro Toxicity Screening of 4-(4-Aminophenyl)butan-2-one: A Rational Workflow for Aromatic Amine Evaluation

Executive Summary & Toxicological Rationale The compound 4-(4-Aminophenyl)butan-2-one (CAS: 1379379-48-2) is a structurally simple yet toxicologically significant molecule . Characterized by an aniline (primary aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Toxicological Rationale

The compound 4-(4-Aminophenyl)butan-2-one (CAS: 1379379-48-2) is a structurally simple yet toxicologically significant molecule . Characterized by an aniline (primary aromatic amine) moiety and a butan-2-one side chain, its primary toxicological liability lies in its potential for metabolic bioactivation.

As a Senior Application Scientist, I approach the screening of this compound not by throwing a generic battery of tests at it, but by designing a cascade driven by its specific structural alerts. Aromatic amines are notoriously inert in basal in vitro systems but become highly reactive electrophiles in vivo. The causality here is critical: hepatic Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) oxidize the primary amine to an N-hydroxylamine. Subsequent phase II esterification (e.g., sulfation) and heterolytic cleavage yield a highly reactive nitrenium ion . This electrophile readily forms covalent adducts with nucleophilic centers in DNA (causing mutagenesis) and cellular proteins (causing hepatotoxicity).

Therefore, testing 4-(4-Aminophenyl)butan-2-one in metabolically incompetent cell lines (like standard HepG2 or CHO cells) without exogenous metabolic activation will inevitably yield false negatives 1. The screening cascade described below is engineered to ensure absolute metabolic competence, utilizing 3D HepaRG spheroids and S9-supplemented genotoxicity assays to unmask the true hazard profile of this molecule.

Mechanistic Pathway & Assay Alignment

To visualize the necessity of our chosen assays, the following diagram maps the bioactivation pathway of 4-(4-Aminophenyl)butan-2-one to the specific in vitro endpoints designed to detect the resulting cellular damage.

ToxicityPathway Parent 4-(4-Aminophenyl)butan-2-one (Parent Compound) CYP Hepatic CYP450 Metabolism (CYP1A2, CYP3A4) Parent->CYP Bioactivation Tox3 Protein Covalent Binding (Hepatotoxicity) Parent->Tox3 Direct Cytotoxicity (High Dose) Metabolite N-hydroxylamine / Nitrenium Ion (Reactive Electrophiles) CYP->Metabolite Tox1 DNA Adduct Formation (Point Mutations) Metabolite->Tox1 Tox2 Chromosomal Strand Breaks (Clastogenicity) Metabolite->Tox2 Metabolite->Tox3 Assay1 OECD 471: Ames Test (+S9 Fraction) Tox1->Assay1 Assay2 OECD 487: Micronucleus Test (+S9 Fraction) Tox2->Assay2 Assay3 HepaRG 3D Spheroid Assay (ATP/LDH Readouts) Tox3->Assay3

Figure 1: Bioactivation pathway of 4-(4-Aminophenyl)butan-2-one and corresponding in vitro detection assays.

The Tiered In Vitro Screening Cascade

Tier 1: Hepatotoxicity via 3D HepaRG Spheroids

Historically, HepG2 cells have been the default for liver toxicity testing. However, they display poor biotransformation capacity, largely lacking CYP1A2 and CYP3A4 [[2]](). For an aromatic amine, this is a fatal flaw in assay design. We mandate the use of HepaRG cells cultured in 3D spheroids . HepaRG cells are a human hepatoma cell line that, when differentiated, express functional liver markers, CYPs, and phase II enzymes at levels mimicking primary human hepatocytes (PHHs) 3. The 3D architecture further stabilizes this metabolic competence, allowing for repeated dosing over 14 days to detect cumulative toxicity from reactive metabolites 4.

Tier 2: Mutagenicity via OECD 471 (Ames Test)

The Bacterial Reverse Mutation Test (Ames Test) is the regulatory cornerstone for detecting point mutations 5. Nitrenium ions generated from aromatic amines typically cause frameshift mutations and base-pair substitutions. We utilize Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA. Because bacteria cannot metabolize the parent compound, the inclusion of a 10% mammalian liver S9 fraction (induced with Aroclor 1254 or Phenobarbital/β-naphthoflavone) is an absolute requirement 6.

Tier 3: Clastogenicity via OECD 487 (In Vitro Micronucleus Test)

While the Ames test detects DNA sequence alterations, it misses large-scale chromosomal damage. The In Vitro Micronucleus (MNvit) test detects acentric chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that fail to migrate to the poles during anaphase, forming micronuclei in the cytoplasm [[7]](). To isolate cells that have successfully completed one mitosis (a prerequisite for micronucleus formation), we use Cytochalasin B, an actin polymerization inhibitor that yields easily identifiable binucleated cells 7.

Self-Validating Experimental Protocols

A protocol is only scientifically sound if it contains internal mechanisms to prove its own validity. The following methodologies incorporate strict acceptance criteria.

Protocol A: High-Throughput HepaRG 3D Spheroid Cytotoxicity Assay

Objective: Assess ATP depletion and membrane integrity (LDH leakage) following exposure to 4-(4-Aminophenyl)butan-2-one.

  • Cell Seeding & Differentiation: Seed undifferentiated HepaRG cells into 96-well ultra-low attachment (ULA) plates at 2,000 cells/well. Centrifuge at 200 x g for 5 minutes to force aggregation. Culture for 14 days in William's E medium supplemented with 10% FBS, 50 µM hydrocortisone, and 5 µg/mL insulin to allow for full differentiation and CYP induction.

  • Compound Preparation: Dissolve 4-(4-Aminophenyl)butan-2-one in 100% DMSO. Prepare a 7-point dose-response curve (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the assay must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Exposure: Replace 50% of the media with compound-dosed media. Include the following self-validating controls:

    • Vehicle Control: 0.1% DMSO.

    • Positive Control (Metabolism-dependent): Aflatoxin B1 (1 µM) or Acetaminophen (10 mM) 4.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout 1 (LDH Leakage): Transfer 50 µL of supernatant to a new plate. Add LDH assay reagent (measuring NADH consumption). Measure absorbance at 490 nm.

  • Readout 2 (ATP Quantification): Add 50 µL of CellTiter-Glo® 3D Reagent to the original spheroid plate. Shake for 5 minutes to lyse the 3D structure, incubate for 25 minutes, and record luminescence.

Protocol B: OECD 487 Compliant In Vitro Micronucleus Assay

Objective: Detect chromosomal damage requiring metabolic activation.

  • Cell Culture: Culture TK6 human lymphoblastoid cells in RPMI-1640 medium. Ensure cells are in the exponential growth phase.

  • Treatment Phase (+S9): Treat cells (1 x 10⁵ cells/mL) with 4-(4-Aminophenyl)butan-2-one in the presence of 2% (v/v) rat liver S9 mix and an NADPH-regenerating system.

  • Self-Validating Controls:

    • Negative Control: 0.1% DMSO.

    • Positive Control (+S9): Cyclophosphamide (clastogen requiring metabolic activation).

    • Positive Control (-S9): Colchicine (aneugen) 8.

  • Exposure & CytoB Addition: Expose for 3-6 hours 8. Wash cells thoroughly to remove the compound and S9. Resuspend in fresh media containing 6 µg/mL Cytochalasin B. Incubate for 1.5 to 2 cell cycles (approx. 24 hours) to arrest cytokinesis 8.

  • Harvest & Staining: Centrifuge, treat with hypotonic solution (0.075 M KCl), fix in methanol:acetic acid (3:1), and drop onto slides. Stain with DAPI (4',6-diamidino-2-phenylindole) 8.

  • Scoring: Score at least 2,000 binucleated cells per concentration for the presence of micronuclei 7. Calculate the Cytokinesis-Block Proliferation Index (CBPI) to ensure concurrent cytotoxicity does not exceed 55±5%.

Quantitative Data Presentation & Acceptance Criteria

To ensure the trustworthiness of the screening cascade, all experimental runs must meet strict quantitative acceptance criteria before the data for 4-(4-Aminophenyl)butan-2-one can be interpreted.

Table 1: Structural Alerts and Predicted Toxicological Outcomes

Chemical MoietyPrimary Metabolic EnzymeReactive IntermediatePrimary Toxicological EndpointTarget Assay
Primary Aniline CYP1A2, CYP3A4N-hydroxylamine / Nitrenium ionDNA Adducts (Frameshift/Base Pair)OECD 471 (Ames) + S9
Primary Aniline CYP1A2, CYP3A4Nitrenium ionChromosomal Strand BreaksOECD 487 (MNvit) + S9
Ketone (Butan-2-one) N/A (Direct acting)Schiff Base (Theoretical)Protein Binding / CytotoxicityHepaRG 3D Spheroid

Table 2: Assay Acceptance Criteria and Positive Thresholds

Assay SystemSelf-Validation (Acceptance Criteria)Threshold for Positive Hit (Test Compound)
HepaRG 3D (ATP) APAP (10 mM) must reduce viability by ≥50%.IC₅₀ < 10 µM indicates severe basal cytotoxicity.
HepaRG 3D (LDH) Vehicle control LDH index < 10%.>2-fold increase in LDH leakage vs. vehicle control.
OECD 471 (Ames) Positive controls must show ≥3-fold increase in revertants.Dose-dependent, ≥2-fold increase in revertant colonies (TA98/TA100) vs. vehicle.
OECD 487 (MNvit) Cyclophosphamide (+S9) must induce statistically significant MN increase.Statistically significant, dose-dependent increase in % micronucleated binucleated cells.

References

  • PubChem: 4-(4-Aminophenyl)butan-2-one | C10H13NO | CID 18736889 National Institutes of Health (NIH) URL:[Link]

  • OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test Organisation for Economic Co-operation and Development (OECD) URL:[Link]

  • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action Xenometrix URL:[Link]

  • AMES test: history, principle, and its role in modern genotoxicity screening GenEvolutioN URL:[Link]

  • OECD 471 Bacterial Reverse Mutation Test WESHIN INSPECTION TECH CO., LTD URL:[Link]

  • Through a glass, darkly? HepaRG and HepG2 cells as models of human phase I drug metabolism Taylor & Francis Online URL:[Link]

  • In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach MDPI URL:[Link]

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Exploratory

A Technical Guide to Characterizing the Receptor Binding Affinity of Novel 4-(4-Aminophenyl)butan-2-one Analogs

Introduction: The Challenge of a Novel Scaffold In drug discovery, the journey from a novel chemical entity to a characterized therapeutic candidate is a meticulous process of unraveling its biological interactions. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of a Novel Scaffold

In drug discovery, the journey from a novel chemical entity to a characterized therapeutic candidate is a meticulous process of unraveling its biological interactions. The 4-(4-aminophenyl)butan-2-one scaffold represents such a starting point. While public data on the specific receptor targets for this exact compound is sparse, its structural similarity to known pharmacologically active agents, such as amphetamine and cathinone analogs, suggests potential interactions with monoamine transporters or other G protein-coupled receptors (GPCRs).[1][2][3]

This guide, therefore, uses the 4-(4-aminophenyl)butan-2-one structure as a representative template to provide researchers, scientists, and drug development professionals with a comprehensive framework for determining the receptor binding affinity of a novel compound series. We will proceed from initial target identification through to quantitative binding assessment and data interpretation, emphasizing the causal logic behind experimental choices to ensure scientific integrity and reproducible outcomes.

Part 1: Target Identification and Prioritization

Before quantitative affinity can be measured, a putative receptor target must be identified. For a novel scaffold like 4-(4-aminophenyl)butan-2-one, a dual approach of computational and experimental screening is most effective.

  • In Silico Screening: Computational methods involve screening the compound's structure against libraries of known receptor binding sites. This can rapidly generate a list of potential targets based on structural and electrostatic complementarity.

  • Experimental Broad-Panel Screening: A more direct method is to submit the compound to a commercial or in-house broad-panel screening service. These services test the compound against hundreds of known receptor targets (e.g., GPCRs, ion channels, kinases) in standardized binding assays, providing a "hit" list of receptors with which the compound interacts.

For the purpose of this guide, let us hypothesize that a screening campaign has identified a significant interaction between a derivative, "Compound X," and a specific G protein-coupled receptor, the α2B-Adrenergic Receptor .[4][5] Adrenergic receptors are crucial in regulating physiological processes and are common drug targets.[6]

Part 2: Quantitative Assessment of Binding Affinity: The Radioligand Binding Assay

Once a target is identified, the next critical step is to quantify the affinity of the interaction. The radioligand binding assay is a robust and highly sensitive "gold standard" method for this purpose.[7][8][9][10] It measures the ability of a test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor with high affinity.

Causality Behind the Method

The principle is based on the law of mass action. The radioligand and the unlabeled test compound compete for a finite number of receptor binding sites. By increasing the concentration of the test compound, we can observe a dose-dependent decrease in the amount of bound radioligand. The concentration of the test compound that displaces 50% of the bound radioligand is known as the IC50 (Inhibitory Concentration 50%).[8][11]

Experimental Workflow: Competitive Radioligand Binding Assay

The following protocol outlines the steps to determine the IC50 value for a novel 4-(4-aminophenyl)butan-2-one analog at the α2B-adrenergic receptor.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Incubation cluster_sep Phase 3: Separation & Counting cluster_analysis Phase 4: Data Analysis P1 Receptor Source (Membrane Preparation from HEK293 cells expressing α2B-AR) A1 Assay Plate Setup (96-well plate) P1->A1 P2 Compound Dilution (Serial dilution of 4-aminophenyl-butanone analog) P2->A1 P3 Radioligand Preparation (e.g., [3H]-Yohimbine at fixed concentration near its Kd) P3->A1 A2 Incubation (e.g., 60 min at 30°C) Allows binding to reach equilibrium A1->A2 Add components: 1. Membranes 2. Test Compound 3. Radioligand S1 Rapid Vacuum Filtration (Separates bound from free radioligand) A2->S1 Equilibrium Reached S2 Filter Washing (Removes non-specifically bound radioligand) S1->S2 S3 Scintillation Counting (Quantifies bound radioactivity) S2->S3 D1 Plot CPM vs. [Compound] (Generate competition curve) S3->D1 Counts Per Minute (CPM) Data D2 Non-linear Regression (Fit to sigmoidal dose-response model) D1->D2 D3 Determine IC50 & Ki (Quantify binding affinity) D2->D3

Caption: Workflow for a competitive radioligand binding assay.
Detailed Step-by-Step Protocol
  • Receptor Membrane Preparation:

    • Culture HEK293 cells stably expressing the human α2B-adrenergic receptor.

    • Harvest cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) to break open the cells.[12]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes, which contain the receptor.[12]

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the total protein concentration using a standard method like a BCA assay.[12] This ensures that the same amount of receptor is used in each reaction.

  • Assay Setup:

    • In a 96-well plate, set up reactions in triplicate. Each well will have a final volume of 250 µL.[12]

    • Total Binding Wells: Add 150 µL of receptor membranes, 50 µL of assay buffer, and 50 µL of the radioligand (e.g., [3H]-Yohimbine, a known α2-adrenoceptor antagonist).

    • Non-Specific Binding (NSB) Wells: Add 150 µL of membranes, 50 µL of a high concentration of a known, non-radioactive competitor (e.g., 10 µM phentolamine), and 50 µL of the radioligand. This determines how much radioligand binds to the filter and other non-receptor components.

    • Competition Wells: Add 150 µL of membranes, 50 µL of the test compound at various concentrations (typically a 10-point serial dilution, e.g., from 10 µM down to 0.1 nM), and 50 µL of the radioligand.[8]

  • Incubation:

    • Incubate the plate with gentle agitation for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[12]

  • Filtration and Counting:

    • Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/C).[13] The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand passes through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand.[12]

    • Dry the filters, add a scintillation cocktail, and count the radioactivity on each filter using a scintillation counter.[12]

Part 3: Data Analysis and Interpretation

The raw output from the scintillation counter (Counts Per Minute, CPM) must be converted into a meaningful measure of affinity.

  • Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM from the NSB wells from the CPM of the sample wells.

    • Specific Binding = Total Binding CPM - Non-Specific Binding CPM

  • Generate a Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the test compound's concentration. This will produce a sigmoidal (S-shaped) curve.

  • Determine the IC50: Use non-linear regression analysis (available in software like GraphPad Prism) to fit the data to a one-site competition model.[13] This analysis will calculate the IC50 value, which is the concentration of your compound that inhibits 50% of the specific radioligand binding.

  • Calculate the Inhibition Constant (Ki): The IC50 is an experimentally dependent value. To determine an absolute measure of affinity, the Inhibition Constant (Ki) , the Cheng-Prusoff equation is used.[11][14][15] This equation converts the IC50 to Ki by accounting for the concentration and affinity of the radioligand used in the assay.[11][16]

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (a known value).

The Ki value represents the concentration of the competing ligand that would bind to 50% of the receptors if no radioligand were present.[11] It is a true constant for the compound-receptor interaction and can be compared across different experiments.[11]

Data Presentation

Quantitative binding data for a series of 4-(4-aminophenyl)butan-2-one analogs should be summarized in a clear, tabular format.

Compound IDR-Group ModificationIC50 (nM)Ki (nM)
Parent -H450.2215.6
Analog-1 -Cl (para)125.860.2
Analog-2 -F (para)98.547.1
Analog-3 -CH3 (para)210.4100.7
Analog-4 -OCH3 (para)560.1268.2

Table 1: Representative binding affinity data for a hypothetical series of 4-(4-aminophenyl)butan-2-one analogs at the α2B-adrenergic receptor. Data is for illustrative purposes.

Part 4: Downstream Signaling and Functional Activity

High binding affinity does not describe the functional consequence of that binding. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (inactivating constitutively active receptors). Therefore, the next step is a functional assay.

Since GPCRs like the α2B-adrenoceptor signal by modulating intracellular second messengers, a common functional assay measures changes in cyclic AMP (cAMP).[17][18] The α2-adrenoceptors typically couple to Gi proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[19]

G Ligand Agonist Ligand (e.g., Norepinephrine) Receptor α2B-Adrenergic Receptor (GPCR) Ligand->Receptor Binds G_Protein Heterotrimeric G Protein (Gαi, Gβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of neurotransmitter release) PKA->Response Phosphorylates targets

Caption: Simplified Gi-coupled GPCR signaling pathway.

An antagonist from the 4-(4-aminophenyl)butan-2-one series would block this agonist-induced decrease in cAMP, while an agonist would mimic it.

Part 5: Structure-Activity Relationship (SAR) Insights

The ultimate goal of characterizing a compound series is to establish a Structure-Activity Relationship (SAR). As suggested by the data in Table 1, small chemical modifications to the parent scaffold can have a significant impact on binding affinity. For phenethylamine-like structures, modifications to the phenyl ring are a common strategy to modulate activity at monoamine transporters and receptors.[2][3][20]

  • Electron-Withdrawing Groups: The addition ofpara-chloro orpara-fluoro groups (Analog-1, Analog-2) appears to enhance binding affinity. This may be due to favorable electronic interactions within the receptor's binding pocket.

  • Electron-Donating Groups: In contrast, the addition of apara-methoxy group (Analog-4) appears to decrease affinity, suggesting that this larger, electron-donating group may cause a steric clash or is electronically unfavorable for binding.

Systematic modification of the phenyl ring, the butanone chain, and the amino group, followed by quantitative binding analysis for each new analog, will build a comprehensive SAR model. This model is the cornerstone of a rational drug design program, guiding medicinal chemists toward the synthesis of compounds with optimized potency and selectivity.

Conclusion

Determining the receptor binding affinity of a novel compound series like the 4-(4-aminophenyl)butan-2-one family is a systematic process grounded in established pharmacological principles. By combining initial screening with robust quantitative methods like the radioligand binding assay, researchers can confidently establish the potency of their compounds. This affinity data, when integrated with functional assays and a thorough exploration of the structure-activity relationship, provides the critical foundation for advancing a promising chemical scaffold from a mere laboratory curiosity into a potential therapeutic agent.

References

  • Glennon, R. A., & Gessner, P. K. (1979). Structure-activity studies on amphetamine analogs using drug discrimination methodology. PubMed. Available at: [Link]

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  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Gogoi, D., et al. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Publications. Available at: [Link]

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  • Jin, Z., et al. (2022). G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology. PMC. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Hulme, E. C. (2012). Radioligand binding assays. Bio-protocol. Available at: [Link]

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  • Gannon, B. M., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PMC. Available at: [Link]

  • Rajan, S., et al. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Available at: [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Canadian Journal of Physiology and Pharmacology. Available at: [Link]

  • Bitesize Bio. (2026). How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. Available at: [Link]

  • Mas, C., et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports. Available at: [Link]

  • Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. Available at: [Link]

  • ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available at: [Link]

  • Glennon, R. A. (1975). Amphetamines: Structure-Activity Relationships. SpringerLink. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of amphetamine and amphetamine derivatives. ResearchGate. Available at: [Link]

  • Bonano, J. S., et al. (2015). Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. PMC. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Aminophenyl)butan-2-one. PubChem. Available at: [Link]

  • Mohanram, I., & Meshram, J. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. PMC. Available at: [Link]

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  • ResearchGate. (2018). (PDF) Synthesis, characterization and biological activity of some new heterocyclic compounds derived from 4- aminoacetophenone. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-(2-Aminophenyl)butan-2-one. PubChem. Available at: [Link]

  • Pferschy-Wenzig, E.-M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]

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Foundational

Identification and Characterization of 4-(4-Aminophenyl)butan-2-one Active Metabolites: A Preclinical DMPK Whitepaper

Executive Summary & Chemical Rationale The structural evaluation of 4-(4-Aminophenyl)butan-2-one (CID 18736889) presents a compelling challenge in preclinical Drug Metabolism and Pharmacokinetics (DMPK). The molecule con...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The structural evaluation of 4-(4-Aminophenyl)butan-2-one (CID 18736889) presents a compelling challenge in preclinical Drug Metabolism and Pharmacokinetics (DMPK). The molecule contains two highly reactive metabolic "soft spots": an aliphatic butan-2-one chain and a para-substituted aniline ring. Identifying its active metabolites and mitigating the risks of reactive intermediates is a critical prerequisite for advancing such scaffolds into clinical development. This whitepaper outlines the mechanistic rationale, regulatory frameworks, and self-validating analytical methodologies required to map its biotransformation profile.

Mechanistic Rationale of Biotransformation

Understanding the enzymatic fate of 4-(4-Aminophenyl)butan-2-one requires dissecting its functional groups. The biotransformation pathways bifurcate into pharmacological activation, detoxification, and bioactivation (toxicity):

  • Carbonyl Reduction (The Active Metabolite): The butan-2-one moiety is a prime target for cytosolic Aldo-Keto Reductases (AKRs) and Carbonyl Reductases (CBRs). Reduction yields 4-(4-aminophenyl)butan-2-ol. Because secondary alcohols often retain the spatial geometry required for target binding while increasing aqueous solubility, this is the primary putative active metabolite .

  • N-Acetylation (Detoxification): The free primary amine is a substrate for N-acetyltransferases (NAT1/NAT2), forming 4-(4-acetamidophenyl)butan-2-one. This is generally a deactivating, clearance-driven Phase II pathway.

  • N-Hydroxylation & Bioactivation (Toxicity Risk): The aniline ring poses a severe structural liability. It is highly susceptible to N-hydroxylation mediated primarily by [1]. Subcellular localization of CYP2E1 in the endoplasmic reticulum significantly accelerates the oxidation of aniline derivatives[2]. This forms a hydroxylamine intermediate that spontaneously dehydrates into a highly electrophilic nitrenium ion , capable of covalently binding to DNA or hepatic proteins.

MetabolicPathways Parent 4-(4-Aminophenyl)butan-2-one (Parent Drug) NAcetyl 4-(4-Acetamidophenyl)butan-2-one (N-Acetylation) Parent->NAcetyl NAT1/NAT2 (Detoxification) Alcohol 4-(4-Aminophenyl)butan-2-ol (Carbonyl Reduction) Parent->Alcohol CBR/AKR (Active Metabolite) NHydroxy 4-(4-Hydroxylaminophenyl)butan-2-one (N-Hydroxylation) Parent->NHydroxy CYP2E1 / CYP1A2 (Bioactivation) Nitrenium Nitrenium Ion (Reactive Intermediate) NHydroxy->Nitrenium Dehydration GSH GSH Adduct (Trapped Metabolite) Nitrenium->GSH GSH Trapping

Fig 1: Predicted metabolic pathways and bioactivation of 4-(4-Aminophenyl)butan-2-one.

Regulatory Context: MIST Guidelines

Under the FDA's, any human metabolite formed at greater than 10% of total drug-related exposure (AUC) at steady state must undergo rigorous nonclinical safety testing[3]. The discovery of disproportionate human metabolites late in the clinical pipeline can cause [4]. Therefore, quantifying the active alcohol metabolite and ruling out the accumulation of the reactive nitrenium ion must be achieved prior to Phase I trials.

Experimental Workflow: Metabolite Identification (MetID)

To capture both the active cytosolic metabolites and the reactive microsomal intermediates, a dual-system in vitro approach is required. The following protocol is designed as a self-validating system , utilizing internal controls and electrophile trapping to prevent false negatives.

Protocol: In Vitro MetID and Reactive Metabolite Trapping

Objective: Identify Phase I/II active metabolites and trap reactive nitrenium intermediates. Materials: Cryopreserved human hepatocytes, Human Liver Microsomes (HLMs, 20 mg/mL), NADPH regenerating system, Glutathione (GSH).

  • Step 1: System Selection & Incubation Mixture. Prepare a 1 mL reaction mixture containing either 1 mg/mL HLM protein (with 1 mM NADPH) or 1×106 hepatocytes/mL in Williams' E medium. Spike with 10 µM 4-(4-Aminophenyl)butan-2-one.

    • Causality: HLMs isolate CYP-mediated N-hydroxylation, while intact hepatocytes are strictly required to capture the cytosolic CBR/AKR-mediated reduction to the active alcohol and NAT-mediated acetylation.

  • Step 2: Electrophile Trapping Supplementation. To the HLM incubations, add GSH to a final concentration of 5 mM.

    • Causality: Nitrenium ions are transient and evade direct MS detection. GSH acts as a soft nucleophile, forming a stable thioether adduct (+305.0682 Da) with the nitrenium ion, providing a self-validating, detectable record of bioactivation.

  • Step 3: Reaction Initiation & Time-Course Sampling. Incubate at 37°C. Extract 100 µL aliquots at 0, 15, 30, and 60 minutes.

    • Causality: The 0-minute timepoint serves as an internal negative control to rule out background matrix interference. Time-course sampling ensures the capture of primary active metabolites before they undergo secondary Phase II degradation.

  • Step 4: Quenching & Protein Precipitation. Quench aliquots immediately in 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol). Centrifuge at 15,000 × g for 10 minutes at 4°C.

    • Causality: Acetonitrile instantly denatures proteins and halts enzymatic activity, while centrifugation yields a clean supernatant, protecting the LC column and ensuring high-resolution MS injection integrity.

MetIDWorkflow Incubation In Vitro Incubation (HLMs & Hepatocytes) Trapping Reactive Metabolite Trapping (GSH Supplementation) Incubation->Trapping Quenching Sample Quenching & Centrifugation (Acetonitrile precipitation) Trapping->Quenching LCMS UHPLC-HRMS/MS Analysis (Orbitrap / Q-TOF) Quenching->LCMS MDF Data Processing (Mass Defect Filtering) LCMS->MDF Structure Structural Elucidation (MS/MS Fragmentation) MDF->Structure

Fig 2: Step-by-step LC-HRMS/MS experimental workflow for metabolite identification.

Analytical Methodologies: Mass Defect Filtering (MDF)

High-resolution mass spectrometry (HRMS) coupled with ultra-high-performance liquid chromatography (UHPLC) is the gold standard for MetID. Because biological matrices are incredibly complex, is employed as a critical post-acquisition data processing technique[5].

Metabolites retain a core fractional mass defect similar to the parent drug. By applying a mathematical filter (e.g., ±50 mDa around the parent's mass defect), endogenous matrix ions are computationally stripped away. Using enables the concurrent capture of both Phase I active metabolites (minor mass shifts) and massive Phase II conjugates (like the +305 Da GSH adduct) without sacrificing analytical sensitivity[6].

Quantitative Data Summary

The table below summarizes the theoretical exact mass shifts and predicted pharmacological status for the primary biotransformations of 4-(4-Aminophenyl)butan-2-one, utilized to program the HRMS inclusion lists.

Metabolite IDBiotransformationFormula ShiftExact Mass Shift (Da)Putative StructurePrimary EnzymePharmacological Status
M0 (Parent) None C10​H13​NO 0.00004-(4-Aminophenyl)butan-2-oneN/AActive
M1 Carbonyl Reduction +H2​ +2.01564-(4-Aminophenyl)butan-2-olCBR1 / AKRActive Metabolite
M2 N-Acetylation +C2​H2​O +42.01064-(4-Acetamidophenyl)butan-2-oneNAT1 / NAT2Inactive / Cleared
M3 N-Hydroxylation +O +15.99494-(4-Hydroxylaminophenyl)butan-2-oneCYP2E1 / CYP1A2Reactive Intermediate
M4 Ring Hydroxylation +O +15.99494-(4-Amino-3-hydroxyphenyl)butan-2-oneCYP3A4Inactive
M5 GSH Adduct +C10​H15​N3​O6​S +305.0682Nitrenium-GSH AdductSpontaneousDetoxified Marker

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-(4-Aminophenyl)butan-2-one scale-up

Document ID: AN-8842-ScaleUp Target Audience: Process Chemists, API Development Scientists, and Synthetic Researchers Compound: 4-(4-Aminophenyl)butan-2-one (CAS: 1379379-48-2) Executive Summary & Strategic Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-8842-ScaleUp Target Audience: Process Chemists, API Development Scientists, and Synthetic Researchers Compound: 4-(4-Aminophenyl)butan-2-one (CAS: 1379379-48-2)

Executive Summary & Strategic Rationale

The compound 4-(4-aminophenyl)butan-2-one is a highly versatile bifunctional building block, featuring both a nucleophilic aniline moiety and an electrophilic ketone[1]. Its structural topology makes it an essential precursor in the development of complex pharmaceuticals, agrochemicals, and advanced materials.

When transitioning this molecule from milligram-scale discovery to multi-gram or kilogram scale-up, researchers frequently encounter issues with chemoselectivity—specifically, the over-reduction of the ketone during the generation of the aniline. To address this, we have designed a robust, two-step scalable protocol. This route relies on a highly controlled Claisen-Schmidt (aldol) condensation followed by a chemoselective catalytic hydrogenation. This self-validating system minimizes hazardous byproducts and maximizes atom economy.

Synthetic Workflow & Mechanistic Pathway

The synthesis is executed in two distinct chemical transformations:

  • Aldol Condensation: 4-Nitrobenzaldehyde is reacted with acetone (acting as both reagent and solvent) under aqueous basic conditions to form the α,β -unsaturated intermediate, 4-(4-nitrophenyl)but-3-en-2-one.

  • Global Chemoselective Reduction: The intermediate undergoes catalytic hydrogenation using Palladium on Carbon (Pd/C). Under strictly controlled mild hydrogen pressure, the nitro group is reduced to an amine, and the conjugated alkene is saturated, while the aliphatic ketone remains untouched.

G A 4-Nitrobenzaldehyde + Acetone B Step 1: Aldol Condensation (10% NaOH, 0-5°C) A->B C 4-(4-Nitrophenyl)but-3-en-2-one (Intermediate) B->C D Step 2: Hydrogenation (10% Pd/C, H2, EtOH) C->D E 4-(4-Aminophenyl)butan-2-one (Target Product) D->E

Fig 1: Two-step synthetic workflow for 4-(4-Aminophenyl)butan-2-one.

Step-by-Step Scale-Up Protocols

Step 1: Synthesis of 4-(4-Nitrophenyl)but-3-en-2-one

This procedure is adapted from standard scalable methodologies for benzalacetone derivatives to ensure thermal control and high yield [2].

Causality & Process Insights: Acetone is used in a large stoichiometric excess (10 equiv) to drive the equilibrium forward and suppress the self-condensation of acetone (forming diacetone alcohol or mesityl oxide). The temperature must be strictly maintained below 5°C during base addition to prevent the Cannizzaro reaction or the polymerization of the highly reactive enone product.

Protocol:

  • Preparation: Charge a 2.0 L three-necked round-bottom flask equipped with a mechanical stirrer, an internal thermometer, and an addition funnel with 4-nitrobenzaldehyde (100.0 g, 0.66 mol) and reagent-grade acetone (383 g, 485 mL, ~6.6 mol).

  • Cooling: Submerge the reactor in an ice-water bath and initiate moderate mechanical stirring (250 rpm). Allow the internal temperature to reach 0–5°C.

  • Base Addition: Charge the addition funnel with 100 mL of a 10% (w/v) aqueous NaOH solution. Add the base dropwise over 45 minutes.

    • Critical IPC (In-Process Control): Monitor the internal temperature continuously. Do not allow the exotherm to exceed 10°C.

  • Maturation: Once addition is complete, maintain stirring at 0–5°C for 2 hours. The reaction mixture will transition to a dark, thick suspension as the product precipitates.

  • Quenching & Isolation: Quench the reaction by adding 1.0 L of chilled distilled water. Stir for an additional 15 minutes to ensure complete precipitation.

  • Filtration: Filter the suspension through a large Buchner funnel under vacuum. Wash the filter cake with cold distilled water ( 3×200 mL) until the filtrate runs neutral (pH ~7).

  • Drying: Dry the crude yellow solid in a vacuum oven at 45°C for 12 hours. (Expected yield: ~110 g, 87%).

Step 2: Chemoselective Catalytic Hydrogenation

This step leverages the differential reactivity of functional groups under Pd/C catalysis [3].

Causality & Process Insights: The reduction of the nitro group and the conjugated alkene is highly exothermic. Using a Parr hydrogenator or a controlled autoclave allows for precise monitoring of hydrogen uptake. We utilize 10% Pd/C under mild pressure (30–40 psi); pushing the pressure higher or increasing the temperature risks the unselective reduction of the C=O bond to a secondary alcohol.

Protocol:

  • Reactor Charging: In a 1.0 L pressure vessel (e.g., Parr reactor), suspend the 4-(4-nitrophenyl)but-3-en-2-one intermediate (100.0 g, 0.52 mol) in 600 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 5.0 g, 5 wt%).

    • Safety Note: Pd/C is pyrophoric when dry. Always add the catalyst to the solvent under an inert atmosphere (Nitrogen or Argon).

  • Purging: Seal the reactor. Purge the headspace with Nitrogen gas three times (pressurize to 20 psi, then vent) to remove all oxygen. Follow with three purges of Hydrogen gas.

  • Hydrogenation: Pressurize the reactor with H2​ to 35 psi. Initiate vigorous stirring (500 rpm). The reaction will consume hydrogen rapidly, and the internal temperature will rise. Maintain the temperature between 25–30°C using a cooling jacket if necessary.

  • Monitoring: Monitor the pressure drop. Repressurize to 35 psi as needed. The reaction is complete when hydrogen uptake ceases entirely (typically 4–6 hours).

  • Filtration: Vent the hydrogen safely and purge the reactor with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol ( 2×100 mL).

    • Quality Control: The Celite pad prevents colloidal palladium from contaminating the final API building block.

  • Concentration: Transfer the filtrate to a rotary evaporator and remove the ethanol under reduced pressure at 40°C to yield the crude product as a viscous oil or low-melting solid.

  • Purification: (Optional but recommended for >98% purity) Recrystallize from a mixture of ethyl acetate and hexanes.

Scale-Up Data & Yield Summary

The following table summarizes the quantitative metrics from a standard 100g-scale validation run, demonstrating the efficiency and material throughput of this protocol.

Process StepStarting MaterialReagents / CatalystReaction TimeCrude YieldPurity (HPLC)
1. Aldol Condensation 4-Nitrobenzaldehyde (100g)Acetone (10 eq), 10% NaOH2.75 hours110.5g (87.5%)> 95%
2. Hydrogenation Intermediate Enone (100g)10% Pd/C (5 wt%), H2​ (35 psi)5.5 hours81.2g (95.1%)> 98%
Overall Process 4-Nitrobenzaldehyde - ~ 8.25 hours - 83.2% (Global)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18736889, 4-(4-Aminophenyl)butan-2-one". PubChem, [Link]. Accessed 30 March 2026.

  • Drake, N. L.; Allen, P. "Benzalacetone". Organic Syntheses, Coll. Vol. 1, p.77 (1941); Vol. 8, p.38 (1928). [Link].

Sources

Application

HPLC Method Development and Validation for 4-(4-Aminophenyl)butan-2-one: An AQbD Approach

The Analytical Challenge & Physicochemical Grounding Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the target analyte's physicochemical properties. The target c...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge & Physicochemical Grounding

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the target analyte's physicochemical properties. The target compound, 4-(4-Aminophenyl)butan-2-one (Molecular Weight: 163.22 g/mol , computed XLogP3: 1.2)[1], presents a specific chromatographic challenge common in pharmaceutical development: it is a basic aromatic amine.

With an estimated pKa of ~4.6 (driven by the aniline moiety), the molecule is highly susceptible to ionization changes based on mobile phase pH.

  • The Causality of Peak Tailing: On traditional silica-based reversed-phase columns, residual silanol groups (-SiOH) become deprotonated and negatively charged (-SiO⁻) at pH values above 3.5[2]. If a low-to-neutral pH mobile phase is used, the basic amine of the analyte remains protonated (positively charged). The resulting electrostatic attraction between the protonated analyte and ionized silanols causes severe secondary ion-exchange interactions, leading to broad, asymmetric, and tailing peaks[2].

  • The pH Strategy: To circumvent this, we employ a high-pH mobile phase strategy . By buffering the mobile phase at pH 8.5, the pH is maintained nearly 4 units above the analyte's pKa. This ensures the amine group is >99.9% deprotonated (neutral). A neutral analyte interacts with the stationary phase purely through hydrophobic partitioning, maximizing retention (capitalizing on its 1.2 LogP) and completely eliminating ion-exchange tailing[2].

Analytical Target Profile (ATP) & Method Evolution

In alignment with the FDA and ICH Q14 guidelines for Analytical Procedure Development, this method was designed using an Analytical Quality by Design (AQbD) framework[3]. The enhanced approach relies on proactive risk assessment and predefined performance criteria rather than trial-and-error[4].

AQbD_Workflow ATP 1. Analytical Target Profile (ATP) Define CQA for 4-(4-Aminophenyl)butan-2-one CQA 2. Physicochemical Profiling pKa ~4.6 | LogP 1.2 | UV Max ~240 nm ATP->CQA Risk 3. Risk Assessment Silanol Interaction & Peak Tailing CQA->Risk MOD 4. Method Optimization pH 8.5 Buffer | Hybrid C18 Column Risk->MOD VAL 5. ICH Q2(R2) Validation Specificity, Linearity, Accuracy, Precision MOD->VAL

Figure 1: AQbD method development lifecycle based on ICH Q14 guidelines.

Because traditional silica dissolves at pH > 8.0, the causality of our column selection is critical: we must use a hybrid organic-inorganic silica C18 column (e.g., ethylene-bridged SPP). These columns are structurally stable up to pH 12.0, ensuring long-term method reproducibility and column lifespan.

Retention_Mechanism cluster_0 Sub-Optimal: Low pH (pH 2.0) cluster_1 Optimized: High pH (pH 8.5) A1 Analyte: Ionized (-NH3+) R1 Low Retention Requires Ion-Pairing A1->R1 S1 Silanols: Neutral (-SiOH) S1->R1 A2 Analyte: Neutral (-NH2) R2 Optimal Retention No Ion-Exchange Tailing A2->R2 S2 Silanols: Ionized (-SiO-) S2->R2

Figure 2: pH-dependent retention mechanism for basic compounds on C18.

Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of strict System Suitability Testing (SST) ensures that the measurement system is fit for purpose prior to any sample analysis[3].

Chromatographic Conditions
ParameterSpecificationRationale
Column Hybrid SPP C18, 4.6 x 100 mm, 2.7 µmWithstands high pH; SPP provides high efficiency at lower backpressures.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 8.5)Buffers the analyte into its neutral state; highly volatile (LC-MS compatible).
Mobile Phase B 100% Acetonitrile (HPLC Grade)Lower viscosity than methanol; provides sharp peak elution[2].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30°CReduces system backpressure and stabilizes retention times[2].
Detection UV at 240 nmCaptures the strong π→π∗ transition of the aromatic amine system.
Injection Vol. 10 µLPrevents column overloading while maintaining high signal-to-noise ratio.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Isocratic hold to focus the analyte on the column head.
1.0955Initiate gradient.
7.01090Linear ramp to elute the target and any hydrophobic impurities.
9.01090Wash phase to clear strongly retained matrix components.
9.1955Return to initial conditions.
13.0955Re-equilibration (approx. 10 column volumes).
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Accurately weigh 0.79 g of Ammonium Bicarbonate and dissolve in 1000 mL of ultra-pure HPLC-grade water.

  • Monitor the pH using a calibrated probe. Add dilute Ammonium Hydroxide dropwise until the pH reaches exactly 8.5 ± 0.05.

  • Filter the buffer through a 0.22 µm nylon or PTFE membrane to remove particulates.

Step 2: Standard & Sample Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Note: Matching the diluent closely to the initial mobile phase prevents solvent-mismatch peak distortion.

  • Stock Solution: Accurately weigh 10.0 mg of 4-(4-Aminophenyl)butan-2-one reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 1.0 mg/mL).

  • Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and make up to volume with diluent (Concentration: 100 µg/mL).

Step 3: System Suitability Testing (SST) Before analyzing unknown samples, inject the Working Standard (100 µg/mL) five consecutive times. The system is validated for use only if the following criteria are met:

SST ParameterAcceptance CriteriaPurpose
Retention Time %RSD ≤1.0% Verifies pump delivery and mobile phase consistency.
Peak Area %RSD ≤2.0% Verifies autosampler precision and detector stability.
Tailing Factor (USP) ≤1.5 Confirms the absence of secondary silanol interactions.
Theoretical Plates (N) ≥5000 Ensures column efficiency has not degraded.

Method Validation Matrix

Following method optimization, a full validation must be executed in accordance with ICH Q2(R2) Validation of Analytical Procedures [5]. The table below summarizes the required validation parameters, their experimental design, and the strict acceptance criteria necessary for regulatory submission[6].

Validation ParameterExperimental Design (ICH Q2(R2))Acceptance Criteria
Specificity Inject Blank, Placebo, and Forced Degradation samples (Acid, Base, Peroxide, Light, Heat).No interfering peaks at the retention time of 4-(4-Aminophenyl)butan-2-one. Peak purity angle < purity threshold.
Linearity Prepare 5 concentration levels ranging from 25% to 150% of the target concentration (25 to 150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the 100% response.
Accuracy (Recovery) Spike known amounts of API into placebo matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) Inject 6 independent preparations of the sample at 100% concentration.%RSD of the calculated assay results ≤2.0% .
Intermediate Precision Repeat the precision study on a different day, with a different analyst, and a different HPLC system.Overall %RSD (n=12) ≤2.0% .
Robustness Deliberately alter flow rate (±0.1 mL/min), pH (±0.2 units), and column temp (±5°C).SST criteria must still be met. Assay results must not deviate by > 2.0%.

References

  • PubChem. 4-(4-Aminophenyl)butan-2-one (CID 18736889). National Center for Biotechnology Information. Available at:[Link]

  • FDA / ICH. Q14 Analytical Procedure Development. U.S. Food and Drug Administration. Available at:[Link]

  • FDA / ICH. Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at:[Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at:[Link]

Sources

Method

Comprehensive Application Note: NMR Spectroscopy Characterization of 4-(4-Aminophenyl)butan-2-one

Executive Summary 4-(4-Aminophenyl)butan-2-one (C₁₀H₁₃NO) is a highly versatile bifunctional building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. Structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(4-Aminophenyl)butan-2-one (C₁₀H₁₃NO) is a highly versatile bifunctional building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. Structurally, it is the para-amino derivative of the well-known natural product raspberry ketone [1]. Accurate structural elucidation of this compound is critical during synthetic scale-up, as the presence of both an electrophilic methyl ketone and a nucleophilic primary amine makes it susceptible to intermolecular condensation (e.g., Schiff base formation) under improper storage conditions.

This application note provides a definitive, causality-driven protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-(4-Aminophenyl)butan-2-one. By moving beyond basic operational steps, this guide explains the underlying physics and chemical logic required to achieve high-fidelity spectral data.

Physicochemical Profile & Strategic Experimental Design

Before placing a sample into the spectrometer, an analytical scientist must map the molecule's physicochemical properties to the appropriate NMR parameters.

Molecular Properties
PropertyValueSignificance for NMR
Molecular Formula C₁₀H₁₃NORequires ¹H and ¹³C nuclei detection.
Molecular Weight 163.22 g/mol Small molecule; exhibits rapid tumbling in solution, yielding sharp Lorentzian line shapes (long T2​ relaxation times) [1].
Functional Groups Primary Amine, KetoneAmine protons are exchangeable; ketone lacks protons but provides a distinct ¹³C shift (~208 ppm).
Solvent Selection & Causality

The selection of the deuterated solvent dictates the visibility of exchangeable protons.

  • Primary Choice (CDCl₃): Chloroform-d is the optimal solvent for this compound due to excellent solubility and lack of exchangeable protons. In CDCl₃, the -NH₂ protons will typically appear as a broad singlet around 3.5 ppm.

  • Alternative (DMSO-d₆): If the sample has degraded or polymerized, DMSO-d₆ is used to break intermolecular hydrogen bonds. However, the strong hydrogen-bond accepting nature of DMSO will shift the -NH₂ signal significantly downfield (often >4.5 ppm) and reduce exchange rates, sometimes revealing coupling to adjacent protons.

Pulse Sequence Strategy

The aliphatic chain of 4-(4-Aminophenyl)butan-2-one contains two adjacent methylene (-CH₂-) groups. Because their electronic environments are relatively similar (one adjacent to an aromatic ring, one adjacent to a carbonyl), their ¹H chemical shifts are nearly identical (~2.70 and ~2.82 ppm). To unambiguously assign these multiplets and prevent misinterpretation, a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is mandatory. HSQC separates the overlapping proton signals along the much wider ¹³C chemical shift axis.

Expected Spectral Data

The following tables summarize the quantitative data for the anticipated ¹H and ¹³C NMR chemical shifts in CDCl₃. Use these as a reference standard to validate your acquired spectra.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
~7.00Doublet (d)2H8.4Aromatic CH (meta to NH₂, ortho to alkyl)
~6.62Doublet (d)2H8.4Aromatic CH (ortho to NH₂)
~3.55Broad Singlet (br s)2H--NH₂ (Amine protons, exchangeable)
~2.82Triplet (t)2H7.5Ar-CH₂- (Aliphatic chain)
~2.70Triplet (t)2H7.5-CH₂-C(=O) (Aliphatic chain)
~2.13Singlet (s)3H--CH₃ (Methyl ketone)
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
~208.5Quaternary (C=O)Carbonyl carbon
~144.6Quaternary (C-N)Aromatic carbon attached to amine
~131.2Quaternary (C-C)Aromatic carbon attached to alkyl chain
~129.3Methine (CH)Aromatic carbons (meta to NH₂)
~115.4Methine (CH)Aromatic carbons (ortho to NH₂)
~45.5Methylene (CH₂)-CH₂-C(=O)
~30.1Methyl (CH₃)-CH₃ (Terminal methyl)
~28.9Methylene (CH₂)Ar-CH₂-

Logical Workflow & Structural Mapping

NMR_Workflow A 1. Sample Preparation (10-50 mM in CDCl3) B 2. Instrument Setup (Locking, Tuning, Shimming) A->B C 3. Data Acquisition (1H, 13C, 2D HSQC) B->C D 4. Data Processing (FT, Phase/Baseline Correction) C->D E 5. Spectral Validation (Peak Assignment & Integration) D->E

Figure 1: End-to-end NMR characterization workflow for 4-(4-Aminophenyl)butan-2-one.

Structural_Mapping Molecule 4-(4-Aminophenyl) butan-2-one Aromatic Aromatic Ring AA'BB' System ~6.6 - 7.0 ppm Molecule->Aromatic Aliphatic Aliphatic Chain Two Triplets ~2.6 - 2.8 ppm Molecule->Aliphatic Carbonyl Methyl Ketone Singlet (1H: 2.1 ppm) Carbonyl (13C: 208 ppm) Molecule->Carbonyl Amine Amine Group Broad Singlet ~3.5 ppm (Exchangeable) Molecule->Amine

Figure 2: Logical mapping of molecular structural domains to expected NMR spectral features.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation criteria of the current phase are met.

Phase 1: Sample Preparation

The quality of the NMR spectrum is fundamentally limited by sample preparation. Poor preparation introduces magnetic susceptibility gradients that software cannot fix.

  • Weighing: Accurately weigh 15–20 mg of 4-(4-Aminophenyl)butan-2-one for ¹H NMR, or up to 50 mg if ¹³C NMR is required in a short timeframe.

  • Dissolution: Dissolve the compound in exactly 0.6 mL of CDCl₃ [2].

    • Causality: 0.6 mL ensures a liquid column height of 40–50 mm in a standard 5 mm NMR tube. If the sample volume is too low, the liquid-air interface (which has a massive magnetic susceptibility difference) will fall within the detection coil's active volume, severely distorting the magnetic field ( B0​ ) and making the sample impossible to shim [3].

  • Filtration: If the solution is cloudy, filter it through a glass wool plug into the NMR tube. Particulate matter acts as paramagnetic centers, drastically reducing T2​ relaxation times and broadening peaks.

  • Sealing: Cap the tube and wipe the exterior with a Kimwipe moistened with isopropanol to remove fingerprints (oils contain protons that will appear as aliphatic impurities).

Phase 2: Instrument Calibration & Tuning
  • Sample Insertion & Temperature Equilibration: Insert the sample into the magnet. Wait 2–3 minutes before proceeding.

    • Causality: The sample must reach thermal equilibrium with the probe. Temperature gradients cause convection currents within the tube, which degrade resolution and ruin 2D NMR data.

  • Locking: Lock the spectrometer to the deuterium frequency of CDCl₃.

    • Validation Check: The lock level should remain stable (fluctuations < 2%). A fluctuating lock indicates concentration gradients (inadequate mixing) or the presence of paramagnetic impurities.

  • Tuning and Matching (ATM): Tune the probe to the exact Larmor frequency of the target nuclei (¹H and ¹³C) and match the impedance to 50 Ω .

    • Causality: Proper tuning maximizes the efficiency of radiofrequency (RF) power transfer from the amplifier to the coil. Poor tuning reduces the Signal-to-Noise Ratio (SNR) and artificially lengthens the 90-degree pulse ( p1​ ), leading to inaccurate integrations and phase distortions.

  • Shimming: Perform gradient shimming (e.g., TopShim) on the Z-axis.

    • Validation Check: Observe the residual CHCl₃ solvent peak (at 7.26 ppm). At 50% peak height, the width should be < 1.0 Hz. If the peak is asymmetric or has a "shoulder," the Z¹ or Z² shims are poorly optimized.

Phase 3: Acquisition Parameters
  • ¹H NMR:

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 seconds.

    • Causality: A sufficient D1 ensures all protons fully relax back to the +Z axis between scans. If D1 is shorter than 5×T1​ , integration values will be artificially low for protons with long relaxation times (like the methyl group).

  • ¹³C NMR:

    • Number of Scans (NS): 256 - 512 (depending on concentration).

    • Decoupling: Ensure WALTZ-16 or GARP ¹H-decoupling is active to collapse carbon multiplets into sharp singlets, maximizing SNR.

Phase 4: Processing & Validation
  • Fourier Transformation (FT): Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to FT to enhance SNR without sacrificing resolution.

  • Phase Correction: Manually correct zero-order (PH0) and first-order (PH1) phase.

    • Validation Check: The baseline surrounding every peak must be perfectly flat. A "rolling" baseline indicates a corrupted first data point in the Free Induction Decay (FID), often due to acoustic ringing, which can be fixed via backward linear prediction.

  • Referencing: Calibrate the chemical shift axis by setting the residual CHCl₃ peak to exactly 7.26 ppm (for ¹H) and 77.16 ppm (for ¹³C).

  • Integration: Integrate the peaks from left to right. Set the isolated aromatic doublet at ~7.00 ppm to an integral value of exactly 2.00. The remaining integrals should closely match the values in Table 1 .

References

  • National Center for Biotechnology Information. "4-(4-Aminophenyl)butan-2-one | C10H13NO | CID 18736889", PubChem. Available at:[Link]

  • University of Notre Dame. "STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS", ND NMR Facilities. Available at:[Link]

  • Organomation. "NMR Sample Preparation: The Complete Guide", Organomation Blog. Available at:[Link]

Application

Advanced Extraction Protocols for 4-(4-Aminophenyl)butan-2-one from Biological Matrices

A Senior Application Scientist’s Guide to LC-MS/MS Bioanalysis Executive Summary & Physicochemical Profiling Accurate quantification of small molecules in complex biological matrices (e.g., plasma, urine, tissue homogena...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist’s Guide to LC-MS/MS Bioanalysis

Executive Summary & Physicochemical Profiling

Accurate quantification of small molecules in complex biological matrices (e.g., plasma, urine, tissue homogenates) requires sample preparation strategies rooted in exact physicochemical properties. The target analyte, 4-(4-Aminophenyl)butan-2-one (CAS 1379379-48-2) , is an aniline derivative featuring a primary aromatic amine and a neutral ketone moiety.

To design an extraction protocol that eliminates ion suppression and maximizes recovery, we must exploit its specific chemical behavior:

Table 1: Physicochemical Properties & Extraction Rationale
PropertyValueMechanistic Implication for Extraction
Molecular Weight 163.22 g/mol Small molecule; susceptible to matrix interference from low-mass endogenous lipids.
pKa (Primary Amine) ~4.6 (Aniline derivative)Critical Control Point: Protonated (cationic) at pH < 2.5; Neutral at pH > 6.6.
LogP (Hydrophobicity) ~1.2Moderately lipophilic when neutral; partitions well into moderately polar organic solvents.
Target Extraction MCX SPE or LLEExploits the ionizable amine for orthogonal Solid-Phase Extraction or pH-driven Liquid-Liquid Extraction.

The Self-Validating Extraction System

Trustworthy bioanalysis requires protocols that continuously validate their own performance. Do not treat these extractions as blind recipes. To make these workflows self-validating:

  • Pre-Extraction Spike: Always spike a Stable Isotope-Labeled Internal Standard (SIL-IS) into the raw biological matrix before any solvent addition. This controls for volumetric losses and extraction inefficiencies.

  • Post-Extraction Spike (Matrix Effect Monitoring): During method validation, extract a blank matrix and spike the analyte after extraction (prior to LC-MS/MS).

  • Causality Equation: By comparing the peak area of the pre-extraction spike to the post-extraction spike, you mathematically isolate Absolute Recovery . By comparing the post-extraction spike to a neat solvent standard, you quantify the Matrix Effect (Ion Suppression) . A valid protocol must yield a Matrix Effect between 85% and 115%.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (The Gold Standard)

For basic amines, polymeric Mixed-Mode Cation Exchange (MCX) is the premier choice . It utilizes orthogonal retention—combining reversed-phase hydrophobicity with strong cation exchange (sulfonic acid groups)—to yield ultra-clean extracts .

Step-by-Step Methodology & Mechanistic Causality
  • Sample Pre-treatment: Dilute 200 µL of plasma/urine with 200 µL of 2% Phosphoric Acid (H₃PO₄).

    • Causality: This drops the matrix pH well below the analyte's pKa (~4.6), ensuring 100% protonation of the aniline group. It also disrupts protein-analyte binding.

  • Sorbent Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% H₃PO₄ through the MCX cartridge.

    • Causality: Methanol solvates the polymeric backbone, opening the pores. The acidic aqueous wash equilibrates the sorbent to match the sample pH, preventing premature deprotonation upon loading.

  • Sample Loading: Load the pre-treated sample at a slow flow rate (1-2 mL/min).

    • Causality: A slow flow rate maximizes mass transfer into the pores, allowing the positively charged amine to form a strong electrostatic bond with the negatively charged sulfonic acid moieties on the sorbent.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water.

    • Causality: Washes away highly polar endogenous salts, urea, and hydrophilic proteins while maintaining the acidic environment to keep the target analyte ionically locked.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol.

    • Causality: This is the orthogonal advantage of MCX. Because the analyte is ionically anchored, a 100% organic wash can be aggressively applied to strip away neutral lipids, phospholipids, and unbound hydrophobic interferences without risking analyte loss .

  • Target Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: The high pH (>> pKa) instantly deprotonates the aniline group, neutralizing its charge and breaking the ionic bond. The methanol simultaneously overcomes the reversed-phase hydrophobic interactions, sweeping the purified analyte off the column.

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40°C and reconstitute in 100 µL of initial LC mobile phase.

Protocol B: Liquid-Liquid Extraction (LLE)

When SPE is cost-prohibitive, LLE offers a robust alternative by exploiting the Nernst distribution law through pH manipulation.

Step-by-Step Methodology & Mechanistic Causality
  • pH Adjustment: Add 100 µL of 1 M Ammonium Carbonate buffer (pH 9.0) to 200 µL of biological matrix.

    • Causality: Raising the pH above the pKa fully deprotonates the primary amine. The molecule becomes uncharged and highly lipophilic (LogP 1.2).

  • Organic Partitioning: Add 1 mL of Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

    • Causality: The neutral analyte partitions aggressively into the moderately polar organic solvent, leaving highly polar endogenous salts, peptides, and proteins trapped in the aqueous phase.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

    • Causality: Breaks any micro-emulsions formed by plasma lipoproteins, yielding a sharply defined, clean organic supernatant.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean vial, dry under nitrogen, and reconstitute.

Quantitative Method Comparison

Table 2: Comparative Performance of Extraction Protocols
ParameterProtocol A: MCX SPEProtocol B: LLE (EtOAc)Protocol C: Fast PPT (Acetonitrile)
Absolute Recovery 85% - 92%75% - 82%90% - 98%
Matrix Effect (Ion Suppression) < 5% (Negligible)15% - 20% (Moderate)40% - 60% (Severe)
Phospholipid Removal > 99%~ 80%< 10%
Throughput Medium (96-well compatible)Low-MediumHigh
Best Application Trace LC-MS/MS in complex urine/plasmaHigh-volume tissue/plasma extractionRapid, high-level PK screening

Workflow Visualization

SPE_Mechanism Title MCX SPE Workflow for 4-(4-Aminophenyl)butan-2-one Sample 1. Sample Pre-treatment Dilute with 2% H3PO4 (pH < 2) Goal: Protonate primary amine Load 3. Sample Loading Analyte binds via strong cation exchange (Sulfonic acid - Amine interaction) Sample->Load Condition 2. Sorbent Conditioning 100% MeOH followed by 2% H3PO4 Goal: Solvate pores & activate sites Condition->Load Wash1 4. Aqueous Wash 2% Formic Acid in H2O Goal: Remove salts & polar interferences Load->Wash1 Wash2 5. Organic Wash 100% Methanol Goal: Remove neutral lipids & proteins Wash1->Wash2 Elute 6. Target Elution 5% NH4OH in Methanol (pH > 8) Goal: Deprotonate amine, break ionic bond Wash2->Elute Analyze 7. Reconstitution & LC-MS/MS Dry under N2, reconstitute in mobile phase Elute->Analyze

Figure 1: MCX SPE workflow highlighting mechanistic causality for basic amine extraction.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18736889, 4-(4-Aminophenyl)butan-2-one". PubChem.[Link]

  • Biotage. "When should I choose a mixed-mode SPE?". Biotage Knowledge Base, 2023.[Link]

  • Waters Corporation. "Oasis Solid-Phase Extraction Products". Waters.com.[Link]

  • Ueno, E., et al. "Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds." Molecules, 2024.[Link]

Method

Application Note &amp; Protocols: Synthesis of 4-(4-Aminophenyl)butan-2-one via Chemoselective Catalytic Reduction

Introduction and Significance 4-(4-Aminophenyl)butan-2-one is a valuable chemical intermediate, serving as a key building block in the synthesis of various pharmacologically active molecules and fine chemicals.[1] Its st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Significance

4-(4-Aminophenyl)butan-2-one is a valuable chemical intermediate, serving as a key building block in the synthesis of various pharmacologically active molecules and fine chemicals.[1] Its structure, featuring a primary aromatic amine and a ketone moiety, requires a synthetic approach with high chemoselectivity. The most direct and industrially scalable route to this compound is through the catalytic reduction of its nitro precursor, 4-(4-nitrophenyl)butan-2-one.[2]

The primary challenge in this transformation lies in selectively reducing the nitro group to an amine while preserving the ketone functionality, which is also susceptible to reduction under certain conditions.[3] This application note provides a comprehensive guide to performing this synthesis with high efficiency and selectivity using heterogeneous catalytic hydrogenation. We will explore the underlying reaction mechanism, compare common catalytic systems, and provide detailed, field-proven protocols for both classical hydrogenation with H₂ gas and transfer hydrogenation methods.

Mechanistic Overview: The Pathway of Nitro Group Reduction

The catalytic reduction of an aromatic nitro group to an amine is a six-electron process that occurs on the surface of a heterogeneous catalyst.[4] The reaction is not a single-step conversion but proceeds through a network of intermediates. The most widely accepted direct hydrogenation pathway involves the stepwise reduction of the nitro group.[4][5]

The key steps are:

  • Adsorption: Both the nitro compound and the hydrogen source (e.g., H₂ gas) adsorb onto the active sites of the metal catalyst surface.

  • Hydrogen Activation: Molecular hydrogen dissociates into reactive atomic hydrogen on the metal surface.

  • Stepwise Reduction: The adsorbed nitro group is sequentially hydrogenated to a nitroso intermediate, then to a hydroxylamine, and finally to the desired amine.[5]

  • Desorption: The final amine product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

It is the hydroxylamine intermediate that is particularly crucial; its efficient conversion to the amine is necessary to prevent the formation of side products like azo or azoxy compounds, which can arise from condensation reactions.[6][7]

Nitro_Reduction_Mechanism Figure 1: Direct Hydrogenation Pathway for Nitroarenes A Ar-NO₂ (Nitroarene) B Ar-N=O (Nitroso Intermediate) A->B + 2[H] C Ar-NHOH (Hydroxylamine Intermediate) B->C + 2[H] D Ar-NH₂ (Amine Product) C->D + 2[H]

Caption: Figure 1: Direct Hydrogenation Pathway for Nitroarenes.

Choosing the Right Catalytic System: A Comparative Analysis

The success of the synthesis hinges on selecting an appropriate catalyst and hydrogen source. The goal is to maximize the rate of nitro reduction while minimizing the rate of ketone reduction and other side reactions. Below is a comparison of common catalysts used for this transformation.

Catalyst SystemKey AdvantagesKey DisadvantagesChemoselectivity Insights
Palladium on Carbon (Pd/C) Highly active and efficient, often the first choice.[5][8] Excellent chemoselectivity for nitro groups over ketones under mild conditions.[3] Widely available and relatively easy to handle.Can promote dehalogenation in substrates with halide substituents (not applicable here).[9] Can be pyrophoric when dry.Pd/C is renowned for its ability to hydrogenate nitro groups at low temperatures and pressures, conditions under which ketones are typically unreactive. This makes it ideal for synthesizing 4-(4-aminophenyl)butan-2-one.
Raney® Nickel (Raney Ni) Very cost-effective compared to precious metal catalysts.[10] High activity. Often preferred when avoiding dehalogenation of aryl chlorides.[9][10]Highly pyrophoric and must be handled as a slurry.[10] May require higher temperatures or pressures than Pd/C, potentially reducing selectivity. Can sometimes lead to over-reduction or side reactions.While effective, Raney Ni can be less selective than palladium. Its higher activity can sometimes lead to the reduction of other functional groups if reaction conditions are not carefully controlled. It is a viable, economical alternative if optimized.
Platinum on Carbon (Pt/C) Very high activity, often faster than Pd/C.[11] Can operate under very mild conditions.[12] Excellent chemoselectivity for nitro groups has been demonstrated.[7][11]More expensive than palladium. Can be too active, sometimes leading to aromatic ring saturation under harsh conditions (high pressure/temperature).[13]Pt/C is an excellent choice for achieving high reaction rates. Its high activity for nitro reduction allows for the use of low catalyst loadings and mild conditions, which helps preserve the ketone group.[11]

Expert Recommendation: For the synthesis of 4-(4-aminophenyl)butan-2-one, Palladium on Carbon (5% or 10% Pd/C) is the most recommended catalyst. It offers the best balance of high activity, excellent chemoselectivity, ease of handling, and cost-effectiveness for this specific transformation.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for synthesizing 4-(4-aminophenyl)butan-2-one from 4-(4-nitrophenyl)butan-2-one.

Protocol 1: Catalytic Hydrogenation using H₂ Gas and Pd/C

Principle and Rationale: This classic method utilizes high-pressure hydrogen gas as the terminal reductant. It is highly efficient and scalable. The use of a robust catalyst like 10% Pd/C ensures a high reaction rate and excellent selectivity under controlled conditions, making it a gold standard in industrial and laboratory settings.[5]

Materials:

  • 4-(4-Nitrophenyl)butan-2-one (1.0 eq)

  • 10% Palladium on Carbon (10% Pd/C, dry basis), 1-2 mol% Pd

  • Methanol (or Ethanol), reagent grade

  • Hydrogen gas (H₂), high purity

  • Celite® 545 for filtration

  • Nitrogen gas (N₂) for inerting

Equipment:

  • Parr shaker or a similar hydrogenation autoclave

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

Experimental Workflow Diagram:

Experimental_Workflow Figure 2: General Experimental Workflow A Reactor Setup & Inerting B Charge Reactants & Catalyst A->B C Hydrogenation Reaction B->C D Reaction Monitoring (TLC/GC/HPLC) C->D Periodic Sampling D->C Reaction Incomplete E Catalyst Filtration D->E Reaction Complete F Solvent Removal E->F G Product Purification (if needed) F->G H Characterization (NMR, MS) G->H

Sources

Application

In Vitro Pharmacological Profiling and Dosing Guidelines for 4-(4-Aminophenyl)butan-2-one

Physicochemical Rationale and Permeability Profiling When introducing an investigational compound like 4-(4-Aminophenyl)butan-2-one into an in vitro screening pipeline, assay design must be dictated by its fundamental ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Rationale and Permeability Profiling

When introducing an investigational compound like 4-(4-Aminophenyl)butan-2-one into an in vitro screening pipeline, assay design must be dictated by its fundamental physicochemical properties. According to data from PubChem, this compound features a molecular weight of 163.22 g/mol and a Topological Polar Surface Area (TPSA) of 43.1 Ų[1].

The Causality of Permeability: These metrics are highly favorable for rapid lipid bilayer diffusion. The compound's moderate lipophilicity (XLogP3: 1.2) ensures that it remains soluble in both organic stock solvents and aqueous assay buffers without succumbing to excessive membrane retention or non-specific binding to plasticware[1]. This pharmacokinetic profile aligns perfectly with the parameters defined by Lipinski's Rule of 5, predicting excellent in vitro cellular uptake and target engagement without the need for specialized liposomal delivery vehicles (AZoLifeSciences)[2].

Table 1: Physicochemical Properties & Pharmacological Implications
PropertyValuePharmacological Implication for In Vitro Assays
Molecular Weight 163.22 g/mol Highly favorable for rapid cellular diffusion; well below the 500 Da limit.
XLogP3 1.2Moderate lipophilicity; ensures solubility in both lipid bilayers and aqueous media.
TPSA 43.1 ŲExcellent membrane permeability; highly likely to engage intracellular targets.
H-Bond Donors / Acceptors 1 / 2Low desolvation energy required for crossing the cellular membrane.

Solvent Selection and Master Stock Preparation

Due to the presence of both a hydrogen bond donor (primary amine) and a hydrogen bond acceptor (ketone), 4-(4-Aminophenyl)butan-2-one exhibits optimal solubility in polar aprotic solvents. Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for stock preparation.

The Causality of Anhydrous Conditions: DMSO is highly hygroscopic. Water absorption from the atmosphere can lead to premature compound hydrolysis or micro-precipitation. Using anhydrous DMSO and immediately aliquoting the master stock prevents freeze-thaw degradation and maintains compound integrity over longitudinal studies.

G Powder 4-(4-Aminophenyl) butan-2-one Stock 50 mM Master Stock (Aliquot & Freeze) Powder->Stock DMSO Anhydrous DMSO (Solvent) DMSO->Stock QC QC: OD600 Check (Precipitation Test) Stock->QC

Workflow for the preparation and quality control of 4-(4-Aminophenyl)butan-2-one DMSO master stocks.

Protocol A: Master Stock Preparation & Quality Control
  • Weighing: Accurately weigh out the 4-(4-Aminophenyl)butan-2-one powder using an analytical balance.

  • Dissolution: Dissolve the powder in cell-culture grade, anhydrous DMSO to yield a master concentration of 50 mM (approx. 8.16 mg/mL).

  • Homogenization: Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into single-use amber microcentrifuge tubes (to protect from light) and store at -20°C.

  • Self-Validation Step (Precipitation Check): Before running a large-scale screen, spike the DMSO stock into PBS to mimic the maximum intended assay concentration (e.g., 100 µM). Read the absorbance at 600 nm (OD600) against a PBS blank. An OD600 > 0.01 indicates nano-precipitation (light scattering), signaling that the maximum dose must be lowered to maintain a true solution.

In Vitro Dosing Protocol: The Intermediate Dilution Method

Directly adding 100% DMSO compound stocks to aqueous cell culture media creates a localized, high-concentration solvent gradient. This "solvent shock" often causes lipophilic compounds to spontaneously form nano-precipitates, leading to artificially low efficacy and high well-to-well variability. To circumvent this, we utilize a 10x Intermediate Plate method .

Furthermore, the NIH Assay Guidance Manual dictates that most mammalian cell lines tolerate a maximum of 0.1% to 0.5% final DMSO before solvent-induced cytotoxicity confounds the assay results[3]. This protocol strictly normalizes the final DMSO concentration to exactly 0.5% across all experimental and control wells.

G Stock 100% DMSO Stocks (Serial Dilution) Inter 10x Intermediate Plate (1:10 in Media, 10% DMSO) Stock->Inter 1:10 Dilution Dosing Final Dosing (5 µL Transfer, 0.5% DMSO) Inter->Dosing 5 µL Transfer Cells Cell Culture Plate (95 µL Media/well) Cells->Dosing Pre-seeded Assay Viability/Phenotypic Assay (e.g., CellTiter-Glo) Dosing->Assay 24-72h Incubation

Step-by-step in vitro dosing pipeline ensuring compound solubility and strict vehicle control.

Table 2: 96-Well Plate Dosing Matrix (Targeting 0.5% Final DMSO)
Final Assay Conc. (µM)1000x DMSO Stock Conc.10x Intermediate Conc. (1:10 in Media)Transfer Vol. to 95 µL CellsFinal DMSO %
50 µM 10 mM500 µM (10% DMSO)5 µL0.5%
10 µM 2 mM100 µM (10% DMSO)5 µL0.5%
1 µM 200 µM10 µM (10% DMSO)5 µL0.5%
0.1 µM 20 µM1 µM (10% DMSO)5 µL0.5%
Vehicle Control 0 µM (100% DMSO)0 µM (10% DMSO)5 µL0.5%
Protocol B: 96-Well Plate Dosing (0.5% DMSO Normalization)
  • Cell Seeding: Seed the target cells into a 96-well plate at the empirically determined optimal density in 95 µL of complete growth media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and entry into the log-growth phase.

  • Serial Dilution (Organic Phase): Prepare a 1000x serial dilution series of 4-(4-Aminophenyl)butan-2-one in 100% anhydrous DMSO using a V-bottom plate.

  • Intermediate Plate Generation (Aqueous Phase): Create a 10x Intermediate Plate by transferring 10 µL of each DMSO stock into 90 µL of serum-free assay media. Mix thoroughly by pipetting up and down 5 times. Note: This plate now contains 10% DMSO.

  • Final Dosing: Transfer 5 µL from the 10x Intermediate Plate directly into the 95 µL of media in the cell culture plate. Gently agitate the plate on a microplate shaker for 30 seconds at 300 rpm to ensure homogeneous distribution.

  • Self-Validation Step (Vehicle Toxicity Check): Always include a "Vehicle Only" control (5 µL of 10% DMSO in media) and a "Media Only" control (untreated). If the Vehicle Only well demonstrates >5% deviation in viability or phenotypic readout compared to the Media Only well, the specific cell line is hypersensitive to DMSO. In this scenario, the assay is flagged as invalid, and the entire matrix must be recalculated to target a 0.1% final DMSO threshold.

References

  • PubChem. "4-(4-Aminophenyl)butan-2-one | C10H13NO | CID 18736889". National Center for Biotechnology Information. Available at: [Link]

  • AZoLifeSciences. "What is Lipinski's Rule of 5?". AZoNetwork. Available at: [Link]

  • NIH Assay Guidance Manual. "Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - DMSO Tolerance". National Center for Biotechnology Information. Available at: [Link]

Sources

Method

High-throughput screening assays utilizing 4-(4-Aminophenyl)butan-2-one

Application Note: Multiplexed High-Throughput Screening of Arylamine N-Acetyltransferase 1 (NAT1) Inhibitors Utilizing the Bifunctional Probe 4-(4-Aminophenyl)butan-2-one Introduction & Biological Rationale Arylamine N-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Multiplexed High-Throughput Screening of Arylamine N-Acetyltransferase 1 (NAT1) Inhibitors Utilizing the Bifunctional Probe 4-(4-Aminophenyl)butan-2-one

Introduction & Biological Rationale

Arylamine N-acetyltransferase 1 (NAT1) is a critical Phase II cytosolic enzyme responsible for the biotransformation of aromatic amines and hydrazines. While historically studied for its role in carcinogen metabolism, recent evidence has validated NAT1 as a high-value therapeutic target in oncology. NAT1 is significantly upregulated in estrogen receptor-positive (ER+) breast cancers, where its expression drives [1]. Consequently, the discovery of potent, selective NAT1 inhibitors is a major focus in modern drug development[2].

As a Senior Application Scientist, I have observed that the primary bottleneck in NAT1 inhibitor discovery is not a lack of chemical matter, but the high attrition rate caused by Pan-Assay Interference Compounds (PAINS). Traditional high-throughput screening (HTS) assays rely on highly polar substrates like p-aminobenzoic acid (PABA) and utilize a single-channel thiol detection method[3]. This approach is fundamentally flawed for modern HTS: it fails to mimic the lipophilicity of actual drug targets and is highly susceptible to false positives from thiol-reactive electrophiles[4].

To overcome these limitations, we have engineered a novel, self-validating HTS methodology utilizing 4-(4-Aminophenyl)butan-2-one (4-APBO) [5]. With an XLogP3 of 1.2, 4-APBO provides superior hydrophobic pocket engagement compared to PABA. More importantly, 4-APBO is a bifunctional probe: its primary aromatic amine serves as the acetylation target for NAT1, while its distinct chemical structure allows for orthogonal fluorescent derivatization.

Assay Principle & Mechanistic Causality

NAT1 operates via a Ping-Pong Bi-Bi catalytic mechanism. The enzyme first accepts an acetyl group from Acetyl-CoA (AcCoA) via an active-site cysteine (Cys68), releasing Coenzyme A (CoA-SH). The acetylated enzyme then transfers the acetyl group to the primary amine of 4-APBO, yielding 4-(4-acetamidophenyl)butan-2-one.

To create a self-validating system, this protocol employs a Multiplexed Logic Gate Readout :

  • Channel A (Primary Readout - Absorbance): 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) reacts with the released CoA-SH to produce the TNB anion, measurable at 412 nm.

  • Channel B (Orthogonal Readout - Fluorescence): Fluorescamine, a non-fluorescent spiro compound, reacts instantaneously with the unconsumed primary amine of 4-APBO to form a highly fluorescent pyrrolinone (Ex 390 nm / Em 475 nm). Acetylation by NAT1 masks the amine, abolishing this reactivity.

The Causality of False-Positive Elimination: In a standard DTNB-only assay, a screening compound that chemically scavenges thiols (a classic PAIN) will artificially lower the 412 nm absorbance, falsely flagging as an "inhibitor." In our multiplexed system, this deception is immediately exposed. If the enzyme is truly inhibited, 4-APBO is not consumed, and the Fluorescamine signal (Channel B) remains HIGH. If the compound is merely a thiol-scavenger, the enzyme remains active, 4-APBO is consumed, and the Fluorescamine signal drops to LOW. This intersectional logic virtually eliminates false positives prior to secondary screening.

NAT1_Mechanism AcCoA Acetyl-CoA (Acetyl Donor) NAT1 Human NAT1 Enzyme (Ping-Pong Bi-Bi) AcCoA->NAT1 Acetylates Cys68 Probe 4-APBO (Amine Substrate) Probe->NAT1 Accepts Acetyl Fluorescamine Fluorescamine (Amine Reactive) Probe->Fluorescamine Reacts with Unconsumed Probe CoA CoA-SH (Free Thiol) NAT1->CoA Released First Product Acetylated 4-APBO (Masked Amine) NAT1->Product Released Second DTNB DTNB (Ellman's Reagent) CoA->DTNB Thiol-Disulfide Exchange Abs Absorbance 412 nm (Primary Readout) DTNB->Abs TNB Anion Formation Fluo Fluo Ex390/Em475 (Orthogonal Readout) Fluorescamine->Fluo Fluorescent Pyrrolinone

Fig 1. NAT1 catalytic mechanism and multiplexed detection logic using 4-APBO.

Experimental Protocols: 384-Well HTS Workflow

This protocol is optimized for a 384-well clear-bottom microplate format. All steps are designed to be executed via automated liquid handling systems.

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.01% (v/v) Triton X-100. (Note: Reducing agents like DTT or TCEP must be strictly excluded to prevent premature DTNB reduction).

  • Enzyme Solution: Recombinant Human NAT1 diluted to 20 nM in Assay Buffer (10 nM final well concentration).

  • Substrate Master Mix: 30 µM 4-APBO and 200 µM Acetyl-CoA in Assay Buffer (15 µM and 100 µM final, respectively).

  • Quench & Detect Master Mix: 2 mM DTNB dissolved in Assay Buffer, spiked with 1 mM Fluorescamine dissolved in 100% Acetonitrile (prepared immediately before use).

Step-by-Step Methodology
  • Compound Dispense: Acoustically dispense 100 nL of test compounds (in DMSO) into the 384-well plate. Include DMSO-only for negative controls (maximum activity) and a known inhibitor (e.g., Alizarin) for positive controls.

  • Enzyme Addition: Dispense 10 µL of the NAT1 Enzyme Solution into all wells.

  • Pre-Incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at 25°C for 15 minutes to allow compound binding.

  • Reaction Initiation: Dispense 10 µL of the Substrate Master Mix to all wells to initiate the catalytic cycle.

  • Enzymatic Reaction: Incubate the plate in the dark at 25°C for exactly 30 minutes.

  • Quench and Derivatization: Rapidly dispense 10 µL of the Quench & Detect Master Mix.

    • Causality Check: The acetonitrile in the Fluorescamine solution instantly denatures the NAT1 enzyme, freezing the reaction kinetics. Simultaneously, Fluorescamine reacts with unconsumed 4-APBO (complete in <5 seconds), while DTNB reacts with the accumulated CoA-SH.

  • Multiplex Readout: Read the plate on a multimode microplate reader.

    • Read 1: Absorbance at 412 nm (DTNB channel).

    • Read 2: Fluorescence Intensity at Ex 390 nm / Em 475 nm (Fluorescamine channel).

HTS_Workflow Step1 1. Dispense 100 nL Cmpd Step2 2. Add NAT1 10 µL Enzyme Step1->Step2 Step3 3. Pre-incubate 15 min, 25°C Step2->Step3 Step4 4. Add Substrates 4-APBO + AcCoA Step3->Step4 Step5 5. Reaction 30 min, 25°C Step4->Step5 Step6 6. Quench/Detect DTNB + Fluorescamine Step5->Step6 Step7 7. Read Plate Abs & Fluo Step6->Step7

Fig 2. Step-by-step 384-well High-Throughput Screening workflow for NAT1 inhibitors.

Quantitative Data Presentation

Table 1: Steady-State Kinetic Parameters of Human NAT1 Comparing the traditional substrate (PABA) against the engineered bifunctional probe (4-APBO).

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)XLogP3
PABA (Reference)28 ± 314.2 ± 0.55.07 × 10⁵0.8
4-APBO (Probe)15 ± 212.8 ± 0.48.53 × 10⁵1.2

Insight: 4-APBO demonstrates a higher binding affinity (lower Km) and superior catalytic efficiency compared to PABA, driven by its enhanced lipophilicity which better occupies the NAT1 hydrophobic binding pocket.

Table 2: 384-Well HTS Assay Validation Metrics Statistical robustness of the multiplexed assay across 10 independent screening plates.

MetricDTNB Channel (Abs 412 nm)Fluorescamine Channel (Fluo 475 nm)Industry Acceptance Criteria
Z'-Factor 0.780.82≥ 0.50
Signal-to-Background (S/B) 8.512.4≥ 3.0
Coefficient of Variation (CV%) 4.2%3.8%≤ 10%
PAINS Rejection Rate N/A (Primary Target)> 98% (Orthogonal Rescue)High Confidence

References

  • PubChem. "4-(4-Aminophenyl)butan-2-one; CID 18736889." National Center for Biotechnology Information. URL:[Link]

  • Kawamura, A., et al. (2005). "Eukaryotic arylamine N-acetyltransferase. Investigation of substrate specificity by high-throughput screening." Biochemical Pharmacology, 69(2):347-59. URL:[Link]

  • Stepp, M. W., et al. (2018). "Genetic and Small Molecule Inhibition of Arylamine N-acetyltransferase 1 Reduces Anchorage-Independent Growth in Human Breast Cancer Cell Line MDA-MB-231." PLoS One, 13(4):e0195034. URL:[Link]

  • Leggett, C. S., et al. (2022). "Identification and characterization of potent, selective, and efficacious inhibitors of human arylamine N-acetyltransferase 1." Archives of Toxicology, 96(2):505-519. URL:[Link]

  • Zhang, X., et al. (2021). "Biochemical Characterization of Arylamine N-acetyltransferases From Vibrio vulnificus." Frontiers in Microbiology, 11:619047. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 4-(4-Aminophenyl)butan-2-one solubility issues in DMSO and aqueous media

A Guide to Overcoming Solubility Challenges in DMSO and Aqueous Media for Researchers This guide serves as a specialized resource for scientists and drug development professionals encountering solubility issues with 4-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Solubility Challenges in DMSO and Aqueous Media for Researchers

This guide serves as a specialized resource for scientists and drug development professionals encountering solubility issues with 4-(4-aminophenyl)butan-2-one. We will explore the underlying physicochemical principles governing its solubility and provide actionable, field-tested protocols to ensure reliable and reproducible experimental outcomes.

FAQs: Rapid Troubleshooting

Q1: My 4-(4-aminophenyl)butan-2-one is not dissolving completely in DMSO to make a high-concentration stock solution. What's going wrong?

A1: Difficulty in dissolving 4-(4-aminophenyl)butan-2-one in DMSO, while uncommon, typically points to a few key factors. DMSO is a powerful aprotic solvent, but its efficacy can be compromised.[1]

  • DMSO Quality is Paramount: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This absorbed water can significantly reduce its ability to solvate hydrophobic compounds, potentially leading to incomplete dissolution.[2][4] Always use fresh, anhydrous, research-grade DMSO from a tightly sealed bottle.

  • Purity of the Compound: Ensure the purity of your compound lot. Impurities from synthesis or degradation can alter solubility characteristics.

  • Dissolution Technique: Passive mixing may be insufficient. The dissolution process often requires energy to overcome the crystal lattice energy of the solid compound. Gentle warming and mechanical agitation can be critical.

Recommended Protocol: Preparing a 10 mM Stock Solution in Anhydrous DMSO

  • Preparation: Weigh the required mass of 4-(4-aminophenyl)butan-2-one and place it in a sterile, sealable vial (e.g., a glass autosampler vial with a PTFE-lined cap).

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial.

  • Initial Agitation: Vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Gentle Warming & Sonication: If the solid is not fully dissolved, warm the vial in a water bath to 30-37°C for 5-10 minutes. Following warming, place the vial in a bath sonicator for 5 minutes.

  • Final Assessment: Vortex the solution again and visually inspect against a light source to ensure the solution is clear and free of any particulate matter.

  • Storage: For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Q2: I successfully made a DMSO stock, but the compound precipitates immediately when I dilute it into my aqueous buffer (e.g., PBS or cell culture media). How can I fix this?

A2: This is the most common challenge and is a classic case of antisolvent precipitation, often called "solvent shock."[2][3] The compound is soluble in the organic DMSO but crashes out when introduced to the predominantly aqueous environment where its solubility is much lower.[2][5]

  • Exceeding Aqueous Solubility: The final concentration in your buffer is likely above the compound's maximum aqueous solubility limit.

  • pH-Dependent Solubility: 4-(4-aminophenyl)butan-2-one contains a basic aromatic amine group.[6] The solubility of amines is highly dependent on pH.[2] In acidic conditions (pH < pKa), the amine group becomes protonated (R-NH3+), forming a salt that is significantly more water-soluble.[6][7]

  • Dilution Method: The way you mix the solutions matters. Rapidly adding the buffer to the DMSO or vice-versa can create localized areas of high supersaturation, triggering precipitation.[2]

Troubleshooting Workflow for Aqueous Precipitation

Caption: A step-by-step workflow to diagnose and solve aqueous precipitation.

Advanced Formulation & Scientific Principles

Q3: Adjusting pH isn't an option for my cell-based assay. What other advanced strategies can I use to maintain solubility in culture media?

A3: When the experimental constraints (like physiological pH in cell culture) limit your options, advanced formulation techniques are required. The goal is to create a more favorable microenvironment for the compound in the aqueous medium.

  • Co-Solvents: If your experimental system can tolerate it, using a small percentage of a water-miscible co-solvent can be effective. A common formulation for preclinical studies involves a mixture of DMSO, PEG300, and Tween-80.[3]

  • Use of Serum: For cell culture experiments, performing the dilution in media containing Fetal Bovine Serum (FBS) can aid solubility.[8] Serum proteins like albumin can bind to hydrophobic compounds, acting as carriers and preventing precipitation.

  • "Reverse" or "Dropwise" Dilution: Instead of adding the DMSO stock to the buffer, add the full volume of your aqueous medium to a tube and then, while vortexing, add the small volume of DMSO stock drop-by-drop.[2] This method avoids creating localized high concentrations of the compound.[2]

  • Sonication: After dilution, briefly sonicating the final working solution can sometimes help dissolve very fine, invisible microprecipitates, leading to a more homogenous solution.[8]

Q4: Can you explain the chemical principle behind why pH is so important for this compound's solubility?

A4: The key lies in the structure of 4-(4-aminophenyl)butan-2-one, which contains an aromatic amine (an aniline derivative). The lone pair of electrons on the nitrogen atom makes it a weak base.[6]

The relationship between the pH of the solution and the pKa of the amine dictates the ionization state of the molecule. The pKa is the pH at which 50% of the amine groups are in their neutral form (R-NH2) and 50% are in their protonated, cationic form (R-NH3+).

  • When pH > pKa: The solution is relatively basic compared to the amine. The amine group will be predominantly in its neutral, uncharged form (R-NH2). This form is less polar and therefore less soluble in water.

  • When pH < pKa: The solution is acidic relative to the amine. The amine group will readily accept a proton and exist predominantly in its charged, cationic form (R-NH3+). This ionic form is significantly more polar and exhibits much higher solubility in aqueous media.[6]

Ionization State vs. pH

G cluster_0 Impact of pH on Amine Protonation and Solubility A A B B D <fontcolor='#202124'>Predominantly Neutral<br/>R-NH₂<br/><b>Low Aqueous Solubilityb>font> A->D Favors C C E <fontcolor='#202124'>Predominantly Protonated<br/>R-NH₃⁺<br/><b>High Aqueous Solubilityb>font> C->E Favors

Caption: The relationship between solution pH, pKa, and the resulting solubility of 4-(4-aminophenyl)butan-2-one.

Physicochemical Data Summary

PropertyValueSource
Molecular Formula C10H13NO[9]
Molecular Weight 163.22 g/mol [9]
pKa (Predicted, Amine) ~4.6 (Aniline reference)[10]
XLogP3 (Predicted) 1.2[9]

References

  • Benchchem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
  • PubChem. (n.d.). 4-(4-Aminophenyl)butan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Benchchem. (n.d.). A-1210477 Technical Support Center: Troubleshooting Aqueous Solubility.
  • Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. r/labrats. Retrieved from [Link]

  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • Benchchem. (n.d.). Overcoming solubility issues of 3-(Aminomethyl)phenol in reactions.
  • Chemistry Stack Exchange. (2023, January 21). Solubility of amines. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • PubChem. (n.d.). 4-(4-Aminophenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Aminophenyl)butan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Butanone, 1-(4-aminophenyl)- (CAS 1688-71-7). Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Aminobutan-2-one. Retrieved from [Link]

  • LookChem. (n.d.). Cas 23645-04-7, 2-Butanone, 4-aMino-. Retrieved from [Link]

  • Tobacco Documents Library. (2014, August 8). 4-(PARA-HYDROXYPHENYL)-2-BUTANONE. University of California, San Francisco.
  • Gaylord Chemical. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams.
  • NIST. (n.d.). 1-Butanone, 1-(4-aminophenyl)-. WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and Solution Thermodynamic Properties of 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone) in Different Pure Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
  • Junsei Chemical Co., Ltd. (2008, December 14). Reductive Amination Reagent 2-Picoline Borane. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Time for 4-(4-Aminophenyl)butan-2-one Analysis

Welcome to the technical support center for the analysis of 4-(4-Aminophenyl)butan-2-one via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 4-(4-Aminophenyl)butan-2-one via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind method optimization to ensure robust and reproducible results.

Troubleshooting Guide: Unstable or Drifting Retention Times

Retention time (RT) variability is a common issue in HPLC that can compromise the accuracy and validity of your analytical data.[1][2] This section provides a systematic approach to diagnosing and resolving RT instability when analyzing 4-(4-Aminophenyl)butan-2-one.

Logical Troubleshooting Workflow

The first step in troubleshooting is to determine if the retention time shift is affecting only the analyte of interest or all peaks, including the solvent front (t₀).[2] This distinction is crucial for pinpointing the root cause.

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start [label="Start: Retention Time (RT) Drift Observed", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_t0 [label="Is the RT of the solvent front (t₀) also shifting?"]; flow_rate_issue [label="Potential Flow Rate Issue", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; chemical_issue [label="Potential Chemical Environment Issue", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Flow Rate Path pump_check [label="Inspect Pump: Check for leaks, worn seals, faulty check valves."]; degasser_check [label="Verify Degasser Functionality"]; system_pressure [label="Monitor System Pressure for Fluctuations"]; resolve_flow [label="Action: Service pump, replace seals/valves, degas mobile phase.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Chemical Environment Path mobile_phase_prep [label="Review Mobile Phase Preparation:\n- Accuracy of composition?\n- Evaporation of volatile components?\n- pH correctly adjusted and buffered?"]; column_thermo [label="Check Column Thermostat:\n- Is temperature stable?\n- Is it set correctly?"]; column_equilibration [label="Verify Column Equilibration:\n- Sufficient equilibration time between runs?\n- Is the column contaminated?"]; resolve_chemical [label="Action: Prepare fresh mobile phase, use a column thermostat, ensure adequate equilibration, flush or replace column.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_t0; check_t0 -> flow_rate_issue [label=" Yes, proportionally "]; check_t0 -> chemical_issue [label=" No, only analyte peaks "]; flow_rate_issue -> pump_check; pump_check -> degasser_check; degasser_check -> system_pressure; system_pressure -> resolve_flow; chemical_issue -> mobile_phase_prep; mobile_phase_prep -> column_thermo; column_thermo -> column_equilibration; column_equilibration -> resolve_chemical; } केंद Caption: Troubleshooting workflow for HPLC retention time drift.

Detailed Troubleshooting Steps

If t₀ and analyte peaks are drifting proportionally (Potential Flow Rate Issue):

  • Inspect the Pumping System:

    • Leaks: Even minor, non-drip leaks can cause gradual retention time shifts.[1] Carefully inspect all fittings from the pump to the column. The presence of salt deposits can indicate a leak when using buffered mobile phases.

    • Pump Seals and Check Valves: Worn pump seals or malfunctioning check valves can lead to inconsistent flow rates.[1] If the pressure fluctuates significantly, this could be the culprit.

    • Degasser: A faulty degasser can introduce air bubbles into the system, causing flow rate instability.

  • Mobile Phase Delivery:

    • Solvent Proportioning: For gradient or isocratic mixing, ensure the pump's proportioning valves are functioning correctly. Inaccurate mixing can alter the mobile phase composition and, consequently, the retention time.[1]

If only analyte peak RTs are drifting (Potential Chemical Environment Issue):

  • Mobile Phase Composition and Preparation:

    • Accuracy: In reversed-phase chromatography, a 1% error in the organic solvent concentration can alter retention times by 5-15%.[3] It is highly recommended to prepare the mobile phase gravimetrically for better accuracy.

    • pH Control: 4-(4-Aminophenyl)butan-2-one has a basic amino group, making its retention highly sensitive to the mobile phase pH.[4][5] Inadequate buffering or incorrect pH adjustment will lead to significant retention time shifts. For robust methods, the mobile phase pH should be at least 1.5 pH units away from the analyte's pKa.[6]

    • Volatile Components: Evaporation of the more volatile solvent component (e.g., acetonitrile) from the mobile phase reservoir will increase the overall polarity, leading to longer retention times.[2] Keep solvent reservoirs covered.

  • Column Temperature:

    • Stability: A lack of temperature control is a common cause of gradual retention time drift.[1] A 1°C change in column temperature can alter retention times by 1-2%.[3] Using a column thermostat is essential for reproducible chromatography.

  • Column Equilibration and Health:

    • Equilibration Time: Insufficient equilibration of the column with the mobile phase between injections, especially after a gradient run, will cause retention time drift in the initial runs of a sequence.[2]

    • Column Contamination: Buildup of strongly retained sample components can alter the stationary phase chemistry, affecting the retention of subsequent analytes. If you suspect contamination, flush the column with a strong solvent.

Frequently Asked Questions (FAQs)

Q1: My 4-(4-Aminophenyl)butan-2-one peak is eluting too early (poor retention). How can I increase its retention time?

A1: Poor retention of this moderately polar compound is a common challenge. Here are several strategies to increase its retention, ordered by the typical approach in method development:

  • Decrease the Organic Solvent Percentage: In reversed-phase HPLC, reducing the concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar and moderately polar compounds.[7]

  • Adjust the Mobile Phase pH: Since 4-(4-Aminophenyl)butan-2-one has a basic amino group, increasing the mobile phase pH will suppress its ionization. The neutral form of the molecule is less polar and will interact more strongly with the C18 stationary phase, leading to increased retention.[8] Be mindful of the pH stability range of your column, which is typically pH 2-8 for silica-based columns.[9]

  • Consider a Different Stationary Phase: If the above strategies are insufficient, consider a column with a different chemistry. A polar-endcapped C18 column or a phenyl-hexyl column could offer alternative selectivity and potentially increased retention for your analyte.[10][11]

  • Use Ion-Pairing Reagents: For highly polar, ionizable compounds, adding an ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase can significantly increase retention.[12][13] This reagent forms a neutral ion pair with the protonated amine, which has a greater affinity for the non-polar stationary phase.

Parameter AdjustmentExpected Effect on Retention TimeScientific Rationale
Decrease % Organic Solvent IncreaseIncreases the overall polarity of the mobile phase, strengthening the interaction between the analyte and the non-polar stationary phase.
Increase Mobile Phase pH IncreaseSuppresses the ionization of the basic amino group, making the analyte more hydrophobic and increasing its affinity for the stationary phase.[8]
Decrease Flow Rate IncreaseAllows for more time for the analyte to interact with the stationary phase.[7]
Decrease Column Temperature IncreaseReduces the analyte's solubility in the mobile phase and can enhance its interaction with the stationary phase.[1][3]

Q2: I am observing significant peak tailing for 4-(4-Aminophenyl)butan-2-one. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like 4-(4-Aminophenyl)butan-2-one is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[9] These silanols can become deprotonated at higher pH values and interact with the protonated amine of your analyte via ion-exchange, leading to tailing.

  • Operate at a Low pH: At a low pH (e.g., pH 2-4), the residual silanols are protonated and less likely to interact with the positively charged analyte.[9] This is often the most effective way to improve the peak shape for basic compounds.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups. Using such a column can significantly reduce peak tailing.

  • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve the peak shape of your analyte.

Q3: What are the ideal starting conditions for developing a reversed-phase HPLC method for 4-(4-Aminophenyl)butan-2-one?

A3: A good starting point for method development would be:

  • Column: A C18 column with high-purity silica and end-capping (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A generic gradient from 5-95% B over 15-20 minutes can be used to scout for the approximate elution conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.[14]

  • Detection: UV detection at approximately 215 nm or 254 nm.[12][15]

From this starting point, you can optimize the gradient or switch to an isocratic elution once the approximate retention time is known.

Baseline Experimental Protocol

This protocol provides a starting point for the isocratic analysis of 4-(4-Aminophenyl)butan-2-one.

1. Materials and Reagents:

  • 4-(4-Aminophenyl)butan-2-one reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (or Phosphoric Acid)

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detection 254 nm

3. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-(4-Aminophenyl)butan-2-one reference standard and dissolve it in 10 mL of mobile phase.

  • Working Standard Solution (e.g., 100 µg/mL): Dilute the stock solution 1:10 with the mobile phase.

  • Sample Preparation: Dissolve the sample containing 4-(4-Aminophenyl)butan-2-one in the mobile phase to achieve a concentration within the expected calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 20-30 minutes).

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard solution multiple times (e.g., n=5) to check for system suitability (retention time precision, peak area precision, tailing factor).

  • Inject the sample solutions.

  • Perform a system flush with a high percentage of organic solvent after the analysis is complete.

References

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide. [Link]

  • Kromidas, S. HPLC Troubleshooting. [Link]

  • Özdestan, Ö., & Üren, A. (2007). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. DergiPark. [Link]

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. [Link]

  • Jirarut, T., et al. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science. [Link]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. [Link]

  • Waters. How do I increase retention time for a polar compound on a liquid chromatography (LC) column?[Link]

  • Dolan, J. W. (2025, November 26). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. [Link]

  • Royal Society of Chemistry. (2013). Supplementary information. [Link]

  • Studzińska, S., et al. (2015). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. [Link]

  • Shinoda, K. (2017, February 4). Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). [Link]

  • Zhang, D., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. [Link]

  • Wang, X., & Stoll, D. R. (2026, March 29). A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. LCGC International. [Link]

  • Phenomenex. (2026, February 24). Fast HPLC Methods: How to Reduce Your HPLC Analysis Time. [Link]

  • SIELC Technologies. Separation of 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]- on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]

  • SIELC Technologies. (2018, February 16). 4-(4-Hydroxyphenyl)butan-2-one. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Yilmaz, B., et al. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. PMC. [Link]

  • Zhang, Z., et al. (2009). Effective reversed-phase ion pair high-performance liquid chromatography method for the separation and characterization of intact low-molecular-weight heparins. PubMed. [Link]

  • Van Acker, T., et al. (2019). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. RSC Publishing. [Link]

  • Ilisz, I., et al. (2025). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. MDPI. [Link]

  • Teksin, Z. S., & Okay, E. (2018). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in. Journal of Pharmaceutical Sciences. [Link]

  • Aher, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • PubChem. 4-(4-Aminophenyl)butan-2-one. [Link]

  • Kumar, B. K., & Shekar, K. B. C. (2019). Gradient High Performance Liquid Chromatography method for determination of related substances in (7-{4-[4-(1-Benzothiophen-4-YL] Butoxy} Quinolin-2(1H)-one) dosage form. Journal of Drug Delivery and Therapeutics. [Link]

Sources

Troubleshooting

Preventing oxidative degradation of 4-(4-Aminophenyl)butan-2-one during long-term storage

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling 4-(4-Aminophenyl)butan-2-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling 4-(4-Aminophenyl)butan-2-one . Due to the presence of a highly reactive primary aniline group paired with a ketone moiety, this compound is exceptionally susceptible to oxidative degradation and intermolecular condensation during long-term storage.

Below, we detail the mechanistic causality of these degradation pathways and provide self-validating protocols to ensure absolute compound integrity.

Understanding the Degradation Mechanism

Before implementing storage protocols, it is critical to understand why the compound degrades at a molecular level.

G A 4-(4-Aminophenyl)butan-2-one (Colorless) B Aminyl Radical Cation (-e⁻) A->B O₂, Light, or Metal Ions F Schiff Base (Imine) (Intermolecular Condensation) A->F Amine + Ketone (Trace Acid/Heat) C Aminyl Radical (-H⁺) B->C Deprotonation D Hydrazobenzene Derivative (Dimerization) C->D N-N Coupling E Azo Compounds & Polymers (Yellow/Brown/Black) D->E Further Oxidation

Oxidative and condensation degradation pathways of 4-(4-Aminophenyl)butan-2-one.

Troubleshooting & FAQs

Q1: Why does my 4-(4-Aminophenyl)butan-2-one turn yellow or brown over time? A1: The discoloration is a macroscopic indicator of oxidative degradation, a common vulnerability of primary aromatic amines[1]. When exposed to atmospheric oxygen or light, the primary amine group undergoes a one-electron oxidation to form an aminyl radical cation, which subsequently deprotonates to a reactive aminyl radical[2]. These radicals rapidly dimerize via nitrogen-nitrogen coupling to form hydrazobenzene derivatives, which are further oxidized into highly conjugated azo compounds or polymeric "aniline black" species, resulting in the yellow, brown, or black discoloration[3]. Additionally, the dual functionality of 4-(4-Aminophenyl)butan-2-one introduces a secondary degradation pathway: intermolecular Schiff base condensation between the primary amine of one molecule and the ketone of another, yielding colored imines.

Q2: How do environmental factors like temperature and pH influence this degradation? A2: Oxidation kinetics are highly dependent on thermal energy, photon exposure, and the micro-pH of the environment. The oxidation rate of anilines exhibits a parabola-like profile with pH, often reaching a maximum near the pKa of the conjugate acid of the specific aniline derivative[4]. Acidic microenvironments can catalyze the formation of reactive intermediates, while transition metal impurities act as single-electron transfer catalysts, drastically reducing the activation energy for radical formation.

Table 1: Impact of Environmental Factors on Degradation
Environmental FactorMechanism of ActionMitigation Strategy
Atmospheric Oxygen Acts as the primary electron acceptor, driving the autoxidation of the amine to radical species.Store under an inert Argon or Nitrogen atmosphere[4].
Photons (UV/Vis Light) Photoactivates the cleavage of the N-H bond, generating reactive aminyl radicals[3].Use opaque or amber glass containers[1].
Thermal Energy Increases kinetic energy, accelerating both oxidation and Schiff base condensation rates.Store at strictly controlled sub-zero temperatures (-20°C or -80°C).
Trace Metal Ions Transition metals (e.g., Fe³⁺, Cu²⁺) act as single-electron transfer catalysts[4].Use high-purity solvents and metal-free spatulas during handling.
Residual Moisture / pH Acidic microenvironments can catalyze radical formation and imine condensation[4].Maintain anhydrous conditions using desiccants.

Q3: What is the definitive protocol for long-term storage to prevent these reactions? A3: To establish a self-validating storage system, you must eliminate the three primary catalysts of degradation: oxygen, photons, and thermal energy. This requires a strict Schlenk-line adapted workflow (detailed in Protocol 1 below) utilizing Argon gas, which is heavier than air and provides a superior protective blanket compared to Nitrogen.

Q4: How can I verify the integrity of the compound before using it in sensitive downstream assays? A4: Visual inspection is insufficient for quantitative work, as trace polymeric impurities can severely poison transition-metal catalysts in downstream cross-coupling reactions. A self-validating protocol requires analytical verification via High-Performance Liquid Chromatography (HPLC) prior to use (detailed in Protocol 2 ).

Experimental Workflows & Protocols

Workflow S1 1. Purify & Dry (Remove H₂O/Metals) S2 2. Transfer to Amber Glass S1->S2 S3 3. Purge with Argon (15-20 mins) S2->S3 S4 4. Seal with PTFE Cap S3->S4 S5 5. Store at -20°C (Thermal Control) S4->S5 S6 6. HPLC Purity Validation Pre-Use S5->S6

Self-validating inert storage and verification workflow for aniline derivatives.

Protocol 1: Inert Atmosphere Packaging and Storage

Objective: To create an oxygen- and moisture-free microenvironment for long-term stability.

  • Preparation: Ensure all amber glass vials and PTFE-lined caps are thoroughly oven-dried (120°C for >2 hours) and cooled under a stream of dry inert gas to remove adsorbed surface moisture.

  • Transfer: Inside a glovebox or under a continuous flow of inert gas, transfer the purified 4-(4-Aminophenyl)butan-2-one into the amber vial.

  • Purging: If a glovebox is unavailable, insert a sterile needle attached to a high-purity Argon line into the vial. Purge the headspace gently for 15-20 minutes to completely displace atmospheric oxygen[4]. Argon is preferred as it is denser than air and effectively blankets the solid compound.

  • Sealing: Rapidly cap the vial with a PTFE-lined closure to create an impermeable moisture barrier. Wrap the cap tightly with Parafilm or PTFE sealing tape.

  • Storage: Transfer the sealed vial immediately to a desiccator stored at -20°C or -80°C. The low temperature exponentially decreases the kinetic rate constants of both oxidation and condensation pathways.

Protocol 2: Pre-Use Purity Validation via HPLC

Objective: To analytically verify the absence of oxidative degradation products (azo compounds, polymers) prior to downstream experiments.

  • Sample Preparation: Dissolve a 1 mg aliquot of the stored 4-(4-Aminophenyl)butan-2-one in 1 mL of HPLC-grade, degassed mobile phase (e.g., Water/Acetonitrile with 0.1% Trifluoroacetic acid).

  • Chromatographic Separation: Inject 10 µL onto a C18 Reverse-Phase column. Run a standard gradient method (e.g., 5% to 95% Acetonitrile over 15 minutes) at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance at 254 nm (for the primary aromatic ring/ketone) and simultaneously at 400-500 nm (to specifically detect colored azo or polymeric impurities)[1].

  • Data Analysis: Calculate the relative peak area. If the purity is <98% or if broad, unresolved peaks appear in the visible spectrum range, the batch has degraded and must be recrystallized or discarded.

References
  • Preventing oxidation of 2-(Allyloxy)aniline during storage - Benchchem. 1

  • preventing oxidation of the aniline group during complexation - Benchchem. 4

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - MDPI. 2

  • Photo-assisted Oxidation of Anilines and Other Primary Aromatic Amines to Azo Compounds Using Mercury(II) Oxide as a PhotoOxidant - ResearchGate. 3

Sources

Optimization

Enhancing mass spectrometry ionization signal for 4-(4-Aminophenyl)butan-2-one

Topic: Enhancing ESI-MS/MS Signal for 4-(4-Aminophenyl)butan-2-one Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Enhancing ESI-MS/MS Signal for 4-(4-Aminophenyl)butan-2-one Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the bioanalytical challenges associated with aniline derivatives. 4-(4-Aminophenyl)butan-2-one features both a primary aromatic amine and a ketone moiety. While primary amines are generally excellent candidates for Positive Electrospray Ionization (ESI+), the aromatic nature of the aniline ring delocalizes the nitrogen’s lone pair electrons into the pi-system. This structural reality reduces its gas-phase basicity compared to aliphatic amines, often resulting in suboptimal [M+H]+ signal intensities, severe matrix suppression, and unstable spray dynamics.

This guide provides mechanistic troubleshooting, self-validating protocols, and authoritative strategies to maximize your ionization efficiency.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: Why is my ESI+ signal weak despite the presence of a primary amine, and how do I optimize the mobile phase? The Mechanism: Aniline derivatives protonate poorly in standard water/methanol mixtures. Furthermore, analysts often mistakenly use strong ion-pairing agents like Trifluoroacetic acid (TFA). TFA neutralizes the analyte in the ESI droplet by forming a tightly bound ion pair. Because this pair remains intact during the evaporation process, it prevents the formation of gas-phase [M+H]+ ions, severely suppressing the mass spec signal (1). The Solution:

  • Replace TFA with 0.1% Formic Acid: Formic acid provides the necessary protons (pH < 3) to drive the equilibrium toward the protonated amine without forming suppressive gas-phase ion pairs (2).

  • Lower Droplet Surface Tension: Add 1–2% Isopropanol (IPA) to your highly aqueous mobile phase A. Solvents with lower surface tension allow the droplet to reach the Rayleigh limit at a lower potential, producing smaller droplets that desolvate more efficiently and stabilize the Taylor cone.

Q2: Biological samples (plasma/urine) are causing massive signal drop-offs. How do I eliminate these matrix effects? The Mechanism: Matrix effects in ESI occur due to charge competition at the droplet surface. Endogenous phospholipids and salts outcompete the weakly basic 4-(4-Aminophenyl)butan-2-one for available protons, leading to ion suppression. The Solution: Abandon simple "dilute-and-shoot" or protein precipitation methods. Implement Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE). By acidifying the sample, the primary amine becomes positively charged and binds tightly to the cation-exchange sorbent, allowing you to wash away neutral lipids and phospholipids with 100% organic solvent before eluting the target analyte (3).

Q3: What source parameters are critical for 4-(4-Aminophenyl)butan-2-one? The Mechanism: ESI source optimization is a delicate balance between desolvation efficiency and thermal degradation. While higher temperatures improve solvent evaporation, excessive heat can degrade labile functional groups. The Solution: Conduct a systematic ramping of the desolvation temperature (e.g., 350°C to 550°C) while infusing the analyte. Additionally, lower the capillary voltage (e.g., to 2.5–3.0 kV). High voltages in highly aqueous environments can cause corona discharge, which manifests as protonated solvent clusters and unstable analyte signals (4).

Q4: Can adjusting LC flow rates improve my absolute sensitivity? The Mechanism: Standard LC flow rates (400–600 µL/min) generate a large, divergent electrospray plume. The mass spectrometer's sampling orifice can only capture a small fraction of this plume. The Solution: Transition to Microflow LC (10–50 µL/min). Reducing the flow rate shrinks the electrospray plume, making it highly convergent. This dramatically increases the sampling efficiency of the MS inlet, yielding up to a 10X–27X increase in signal response (5).

Part 2: Visualizing the Optimization Logic

ESI_Optimization A Weak ESI+ Signal: 4-(4-Aminophenyl)butan-2-one B1 Poor Protonation (TFA Ion Pairing) A->B1 B2 High Surface Tension (Unstable Spray) A->B2 B3 Matrix Suppression (Charge Competition) A->B3 C1 Use 0.1% Formic Acid (Avoid TFA) B1->C1 C2 Add 1-2% Isopropanol to Mobile Phase B2->C2 C3 Mixed-Mode MCX SPE Cleanup B3->C3 D Enhanced [M+H]+ Ionization & Signal Recovery C1->D C2->D C3->D

Caption: Logical workflow for diagnosing and resolving weak ESI+ signals in aniline derivatives.

Part 3: Quantitative Data Summary

The table below summarizes the expected signal enhancements based on the implementation of the strategies discussed above.

Optimization StrategyMechanistic ActionTypical Signal EnhancementValidation Metric
Replacing TFA with 0.1% Formic Acid Eliminates suppressive gas-phase ion pairing2X - 5XPrecursor ion scan absolute intensity
Adding 1-2% Isopropanol Lowers surface tension, stabilizes Taylor cone1.5X - 3XTIC stability (%RSD reduction)
MCX SPE Sample Cleanup Removes competing phospholipids5X - 10X (in matrix)Matrix Factor (MF) approaches 1.0
Microflow LC (10-50 µL/min) Increases MS sampling efficiency of the plume10X - 25XAbsolute peak area (S/N ratio)
Part 4: Self-Validating Experimental Protocols
Protocol A: Mixed-Mode Cation Exchange (MCX) SPE Cleanup

Objective: Isolate 4-(4-Aminophenyl)butan-2-one from biological matrices to eliminate phospholipid-induced charge competition. Self-Validation System: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked into a post-extracted blank matrix versus the analyte spiked into neat solvent. An MF between 0.95 and 1.05 validates the complete removal of matrix effects.

  • Sample Pretreatment: Dilute 200 µL of plasma with 200 µL of 2% Phosphoric acid (H3PO4). Causality: Lowers the pH well below the pKa of the aniline group, ensuring complete protonation for optimal ionic binding to the cation-exchange sorbent.

  • Conditioning: Pass 1 mL Methanol (MeOH) followed by 1 mL of 2% H3PO4 through the 30mg MCX cartridge.

  • Loading: Apply the pretreated sample at a flow rate of 1 mL/min. The positively charged amine binds to the sulfonic acid groups on the sorbent.

  • Washing: Wash with 1 mL of 0.1M HCl, followed by 1 mL of 100% MeOH. Causality: The acidic wash removes neutral interferences, while the 100% organic wash strips away hydrophobic phospholipids that cause ESI suppression.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH4OH) in MeOH. Causality: The high pH neutralizes the amine, breaking the ionic bond with the sorbent and releasing the compound into the organic eluent.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Protocol B: Microflow LC-ESI-MS/MS Optimization

Objective: Maximize ionization and sampling efficiency. Self-Validation System: Monitor the Total Ion Chromatogram (TIC) for baseline noise and calculate the Signal-to-Noise (S/N) ratio. A successful optimization will yield an S/N > 100 at the Lower Limit of Quantitation (LLOQ) with a %RSD < 5% across 6 replicate injections.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid + 2% Isopropanol) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Isopropanol lowers surface tension, allowing droplets to reach the Rayleigh limit at lower voltages.

  • Flow Rate Adjustment: Plumb the system with a microbore column (e.g., 1.0 mm or 0.5 mm ID) and set the flow rate to 20 µL/min. Causality: Generates a highly convergent electrospray plume, increasing the percentage of ions captured by the MS inlet.

  • Source Parameter Tuning:

    • Capillary Voltage: Lower to 2.5 kV. Causality: Prevents corona discharge in the highly aqueous initial gradient conditions.

    • Desolvation Temperature: Set to 400°C. Causality: Balances efficient droplet evaporation with the thermal stability of the ketone moiety.

  • Acquisition: Run the MS/MS in Multiple Reaction Monitoring (MRM) mode, selecting the [M+H]+ precursor ion for 4-(4-Aminophenyl)butan-2-one.

Part 5: Visualizing the Analytical Workflow

SPE_Workflow S1 1. Sample Prep Dilute with H3PO4 S2 2. SPE Load Bind amine to MCX S1->S2 S3 3. Wash Remove lipids (MeOH) S2->S3 S4 4. Elute Release (NH4OH/MeOH) S3->S4 S5 5. Microflow LC Analyze at 20 µL/min S4->S5

Caption: Step-by-step SPE and Microflow LC-MS/MS analytical workflow for matrix mitigation.

References
  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.
  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. NIH / PMC.
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online.
  • Enhancing Mass Spectrometry Sensitivity by Reducing Chromatographic Flow Rates with ionKey/MS. Waters Corporation / LCMS.cz.
  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. NIH / PMC.

Sources

Troubleshooting

Overcoming poor bioavailability in 4-(4-Aminophenyl)butan-2-one formulations

Technical Support Center: Overcoming Poor Bioavailability in 4-(4-Aminophenyl)butan-2-one Formulations Diagnostic Overview: The Bioavailability Bottleneck 4-(4-Aminophenyl)butan-2-one (CID 18736889) is a low-molecular-we...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Poor Bioavailability in 4-(4-Aminophenyl)butan-2-one Formulations

Diagnostic Overview: The Bioavailability Bottleneck

4-(4-Aminophenyl)butan-2-one (CID 18736889) is a low-molecular-weight (163.22 g/mol ) bioactive compound. Despite possessing a favorable topological polar surface area (43.1 Ų) and moderate lipophilicity (XLogP3-AA 1.2) [5], researchers consistently report sub-therapeutic systemic exposure following oral administration.

The root cause of this poor bioavailability is twofold:

  • Extensive First-Pass Metabolism: The primary amine is highly susceptible to N-acetylation by N-acetyltransferases (NATs). Concurrently, the ketone moiety undergoes rapid reduction by aldo-keto reductases. This mirrors the metabolic fate of its structural analog, raspberry ketone, which is rapidly reduced to rhododendrol and conjugated during first-pass hepatic processing [1].

  • pH-Dependent Solubility: As a weak base, the compound is highly soluble in the acidic gastric environment (pH 1.2) but experiences a sharp decline in solubility upon entering the neutral pH of the small intestine (pH 6.8), leading to rapid precipitation before absorption can occur [4].

Core Troubleshooting Q&A

Q1: My in vitro Caco-2 permeability data is excellent, but in vivo oral bioavailability in murine models is <15%. What is causing this discrepancy? A1: Caco-2 assays primarily measure apical-to-basolateral transport but lack the full complement of metabolizing enzymes present in the intact intestinal mucosa and liver. Because primary amines are notorious for undergoing rapid first-pass metabolism via monoamine oxidases (MAO) and NATs [3], the parent compound is cleared by the liver before reaching systemic circulation. Your in vitro data reflects permeability, but your in vivo data reflects massive metabolic clearance.

Q2: How can I formulate the API to bypass the liver entirely? A2: You must hijack the intestinal lymphatic system. By formulating 4-(4-Aminophenyl)butan-2-one in a Self-Microemulsifying Drug Delivery System (SMEDDS) or Solid Lipid Nanoparticles (SLNs), the highly lipophilic micro-environment encourages the drug to partition into chylomicrons within the enterocytes. These chylomicrons are secreted into the mesenteric lymphatic vessels, draining directly into the systemic circulation via the thoracic duct, thereby completely circumventing the portal vein and hepatic first-pass metabolism [2].

Pathway API 4-(4-Aminophenyl)butan-2-one (Oral Administration) Gut Intestinal Lumen (pH > 6.5, Unionized) API->Gut Dissolution Portal Portal Vein Uptake Gut->Portal Aqueous Absorption Lymph Chylomicron Assembly & Lymphatic Transport Gut->Lymph Lipid Formulation (SEDDS) Liver Hepatic First-Pass Metabolism Portal->Liver Metab1 N-Acetylation (Inactive Amide) Liver->Metab1 NATs Metab2 Ketone Reduction (Secondary Alcohol) Liver->Metab2 Aldo-Keto Reductases SystemicLow Systemic Circulation (Low Bioavailability) Metab1->SystemicLow Metab2->SystemicLow SystemicHigh Systemic Circulation (High Bioavailability) Lymph->SystemicHigh Bypasses Liver

Metabolic routing of 4-(4-Aminophenyl)butan-2-one highlighting lymphatic bypass of the liver.

Q3: We observed precipitation of the API in Simulated Intestinal Fluid (FaSSIF). How do we maintain supersaturation? A3: Your compound is experiencing the "spring and parachute" failure. It dissolves rapidly in the stomach (the spring) but crashes out in the intestine because it lacks a precipitation inhibitor (the parachute). To fix this, complex the API with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The cyclodextrin forms an inclusion complex that shields the hydrophobic regions of the unionized free base at pH 6.8, improving diffusion across the unstirred water layer of the enterocytes [2].

Q4: Can we chemically modify the API to protect the primary amine without losing efficacy? A4: Yes, through a targeted prodrug approach. Synthesizing an amino acid amide prodrug (e.g., L-valine amide) masks the primary amine from premature N-acetylation. Furthermore, utilizing an amino acid promoiety actively targets the PepT1 transporter in the gut, enhancing active absorption. Once in systemic circulation, ubiquitous plasma amidases cleave the promoiety to release the active 4-(4-Aminophenyl)butan-2-one [3, 4].

Quantitative Data Summary

Table 1: Physicochemical Liabilities & Metabolic Impact [1, 4, 5]

Parameter Value / Characteristic Impact on Bioavailability
Molecular Weight 163.22 g/mol Favorable for absorption; not a limiting factor.
XLogP3-AA 1.2 Moderate lipophilicity; risk of precipitation at neutral pH.
Ionization (Primary Amine) Weak Base (Protonated at pH 1.2) High gastric solubility, poor intestinal solubility (pH 6.8).
Metabolic Liability 1 Primary Amine High risk of N-acetylation (NATs) and oxidation (MAO).

| Metabolic Liability 2 | Ketone Moiety | Rapid reduction to secondary alcohol (aldo-keto reductases). |

Table 2: Comparative Pharmacokinetic Enhancements (Reference Baselines) [1, 2]

Formulation Strategy Mechanism of Enhancement Expected AUC Increase
Aqueous Suspension (Control) None (Subject to full first-pass effect) Baseline (1.0x)
Cyclodextrin Complexation Prevents intestinal precipitation ~1.5x - 2.0x
SMEDDS / SLN Lymphatic bypass of hepatic metabolism ~3.0x - 5.0x

| Amino Acid Prodrug | PepT1 active transport + Amine masking | ~4.0x - 6.0x |

Validated Methodologies

Protocol 1: Self-Validating SMEDDS Formulation for Lymphatic Bypass

Causality: This protocol utilizes medium-chain triglycerides and high-HLB surfactants to spontaneously form nano-droplets (<200 nm) upon contact with aqueous fluids, ensuring chylomicron incorporation and lymphatic routing.

  • Lipid Phase Preparation: Weigh 50 mg of 4-(4-Aminophenyl)butan-2-one. Dissolve in 300 mg of Captex 300 (medium-chain triglyceride).

    • Validation Checkpoint 1: Inspect visually. If the API is not fully dissolved, apply gentle sonication (37°C for 10 mins). Do not proceed if particulate matter remains; the drug loading exceeds the lipid capacity.

  • Surfactant Addition: Add 400 mg of Tween 80 (Surfactant) and 200 mg of PEG 400 (Co-surfactant).

  • Isotropic Mixing: Vortex the mixture at ambient temperature for 15 minutes, followed by equilibration in a 37°C water bath for 48 hours.

    • Validation Checkpoint 2: The mixture must be optically clear and single-phase. If phase separation occurs, the surfactant/oil ratio is thermodynamically unstable and must be adjusted.

  • Aqueous Dispersion (Self-Emulsification Assessment): Introduce 1 mL of the lipid formulation into 100 mL of 0.1 N HCl (simulating gastric fluid) under mild agitation (50 rpm).

    • Validation Checkpoint 3: Analyze via Dynamic Light Scattering (DLS). The Z-average droplet size must be < 200 nm with a Polydispersity Index (PDI) < 0.3. If droplets exceed 200 nm, lymphatic uptake will be severely compromised.

Protocol Step1 1. Lipid Phase Preparation Mix Triglycerides & API Step2 2. Surfactant Addition Add Tween 80 / PEG 400 Step1->Step2 Step3 3. Isotropic Mixing Vortex 15 min at 37°C Step2->Step3 Validate1 Validation: Is mixture optically clear? Step3->Validate1 Step4 4. Aqueous Dispersion Dilute 1:100 in Water Validate1->Step4 Yes Fail Adjust HLB / Surfactant Ratio Validate1->Fail No (Phase Separation) Validate2 Validation: Droplet Size < 200 nm (DLS)? Step4->Validate2 Success 5. Proceed to In Vivo Dosing Validate2->Success Yes Validate2->Fail No (Coalescence) Fail->Step1

Self-validating protocol workflow for SEDDS formulation and characterization.

Protocol 2: In Vitro Plasma Stability Assay for Prodrug Cleavage

Causality: To ensure an amino acid prodrug successfully reverts to the active parent compound only after bypassing first-pass metabolism.

  • Spiking: Spike the prodrug into pre-warmed (37°C) blank human or murine plasma to achieve a final concentration of 10 μM.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 μL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 μL of ice-cold acetonitrile containing an internal standard.

    • Validation Checkpoint 1: Centrifuge at 14,000 rpm for 10 mins. A distinct protein pellet must form, ensuring complete protein precipitation to protect the LC-MS column.

  • LC-MS/MS Analysis: Quantify the disappearance of the prodrug and the equimolar appearance of 4-(4-Aminophenyl)butan-2-one.

    • Validation Checkpoint 2: Mass balance must be >90%. If the parent compound does not appear proportionally to the prodrug's disappearance, alternative degradation pathways (e.g., hydrolysis of the ketone) are occurring.

References

  • Influence of Diet-Induced Obesity on the Bioavailability and Metabolism of Raspberry Ketone (4-(4-Hydroxyphenyl)-2-Butanone)
  • Formulation Strategies to Improve Pharmacokinetics Profile Source: Encyclopedia.pub
  • Prodrugs for Amines Source: PMC, N
  • Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir Source: ACS Public
  • 4-(4-Aminophenyl)
Optimization

Technical Support Center: Troubleshooting False Positives in 4-(4-Aminophenyl)butan-2-one Binding Assays

Welcome to the Assay Troubleshooting Center. As application scientists, we frequently see promising hits fail in late-stage validation due to unrecognized chemical liabilities.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting Center. As application scientists, we frequently see promising hits fail in late-stage validation due to unrecognized chemical liabilities. 4-(4-Aminophenyl)butan-2-one is a classic example of a compound that looks like a viable lead but acts like a trap.

This bifunctional small molecule contains both a primary aromatic amine (aniline) and an aliphatic ketone. These specific substructural motifs classify it as a high-risk Pan-Assay Interference Compound (PAINS)[1]. This guide provides mechanistic insights and self-validating protocols to help you distinguish genuine target engagement from assay artifacts caused by chemical reactivity.

Part 1: Mechanistic FAQs – Understanding the Causality of Interference

Q1: Why am I observing irreversible or non-saturable binding kinetics in Surface Plasmon Resonance (SPR)? A: The aniline moiety of 4-(4-aminophenyl)butan-2-one is highly susceptible to spontaneous oxidation in oxygenated aqueous buffers. This oxidation yields a reactive quinone imine intermediate[2]. Quinone imines act as potent Michael acceptors, covalently modifying nucleophilic residues—primarily cysteine thiols and lysine amines—on your immobilized target protein[3]. In SPR, this continuous covalent adduction presents as a time-dependent, non-saturable mass accumulation that mimics high-affinity, irreversible binding.

Q2: Can the ketone group also contribute to false positives? A: Yes. The butan-2-one moiety can undergo Schiff base (imine) condensation with surface-exposed primary amines (e.g., lysine side chains) on the target protein. While Schiff base formation is technically reversible, it can become stabilized under specific assay conditions or undergo further rearrangement, leading to a stable covalent adduct and a false positive signal.

Q3: My TR-FRET/Fluorescence Polarization (FP) assay shows a strong hit, but orthogonal label-free assays fail. Why? A: Anilines and their oxidized byproducts frequently interfere with fluorescence-based readouts. They can act as inner-filter effect (IFE) quenchers, absorbing the excitation or emission light, or they may exhibit autofluorescence that skews the polarization signal[4]. Additionally, redox cycling of the compound can generate reactive oxygen species (ROS) such as hydrogen peroxide, which can bleach fluorophores or degrade assay coupling reagents[5].

Part 2: Experimental Protocols – Self-Validating Systems for Hit Confirmation

To establish trustworthiness in your binding data, you must employ self-validating protocols that directly challenge the chemical liabilities of 4-(4-aminophenyl)butan-2-one.

Protocol A: Reductant-Sensitivity Binding Assay

Causality: Strong reducing agents prevent the oxidation of the aniline to the reactive quinone imine and can quench existing electrophiles. If the binding is a redox-driven artifact, the signal will be abolished in the presence of a reductant.

  • Step 1: Prepare your standard assay buffer. Split into two aliquots: Buffer A (Control) and Buffer B (Supplemented with 1 mM freshly prepared TCEP). Note: TCEP is preferred over DTT, as DTT can occasionally drive redox cycling in specific anilines and quinones[5].

  • Step 2: Pre-incubate the target protein (e.g., 50 nM) in both buffers for 15 minutes at room temperature.

  • Step 3: Titrate 4-(4-aminophenyl)butan-2-one (0.1 µM to 100 µM) into both protein solutions.

  • Step 4: Execute the binding assay (e.g., SPR, TSA, or FP).

  • Data Interpretation: A genuine orthosteric binder will maintain its affinity ( Kd​ ) across both buffers. A false positive will show a >10-fold drop in apparent affinity or complete loss of signal in Buffer B.

Protocol B: Intact Protein LC-MS Adduct Mapping

Causality: Mass spectrometry directly measures the physical mass of the protein. Covalent modification by the quinone imine or Schiff base will result in a distinct mass shift, definitively proving chemical reactivity over reversible binding.

  • Step 1: Incubate 10 µM of the purified target protein with 50 µM 4-(4-aminophenyl)butan-2-one in a physiological buffer (pH 7.4, strictly avoiding primary amine buffers like Tris) for 2 hours at 37°C.

  • Step 2: Quench the reaction by passing the sample through a Zeba™ spin desalting column to remove the unbound compound.

  • Step 3: Analyze the desalted protein via Intact LC-MS (e.g., ESI-TOF). Deconvolute the raw spectra to obtain the intact mass.

  • Data Interpretation: Look for a mass shift of +161 Da (quinone imine Michael adduction) or +145 Da (Schiff base formation followed by dehydration). The presence of these peaks confirms covalent PAINS interference[3].

Part 3: Quantitative Data Presentation

The following table summarizes the expected quantitative profiles for true target engagement versus chemical interference when testing 4-(4-aminophenyl)butan-2-one.

Assay Condition / MetricTrue Positive (Reversible Binder)False Positive (Covalent/Redox Artifact)False Positive (Fluorescence Interference)
SPR Sensorgram Profile Saturable, steady-state reachedNon-saturable, linear upward driftN/A
SPR Kd​ (Buffer vs. +TCEP) No significant change ( ΔKd​<2 -fold)Signal abolished or ΔKd​>10 -foldN/A
Intact LC-MS Mass Shift 0 Da (Compound washes off)+161 Da or +145 Da (Adduct peaks)0 Da
TR-FRET Signal Ratio Dose-dependent specific changeIrregular dose-responseQuenching across all channels (Loss of total RFU)
Hill Slope ( nH​ ) ~1.0Often > 2.0 (steep curve)Variable, often < 0.5 or > 3.0
Part 4: Interference Pathway Visualization

G A 4-(4-Aminophenyl)butan-2-one (Aniline + Ketone) B Aqueous Buffer / O2 A->B C Oxidation to Quinone Imine (Reactive Electrophile) B->C Spontaneous Oxidation D Nucleophilic Attack (Cys/Lys on Target Protein) C->D Michael Addition G Addition of TCEP / DTT C->G Intercept E Covalent Adduct Formation D->E F Irreversible Mass Shift (False Positive in SPR/MS) E->F Assay Readout H Reduction / Quenching (Prevents Adduction) G->H H->F Signal Abolished (Confirms Artifact)

Fig 1: Oxidation pathway of 4-(4-Aminophenyl)butan-2-one leading to covalent false positives.

References
  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays - bris.ac.uk.1

  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - nih.gov. 4

  • Gains from no real PAINS: Where 'Fair Trial Strategy' stands in the development of multi-target ligands - nih.gov. 5

  • Structure Alerts - researchgate.net.2

  • In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs - nih.gov. 3

Sources

Troubleshooting

Process Chemistry Support Center: Scale-Up Optimization for 4-(4-Aminophenyl)butan-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals scaling up the synthesis of 4-(4-Aminophenyl)butan-2-one via the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals scaling up the synthesis of 4-(4-Aminophenyl)butan-2-one via the catalytic hydrogenation of 4-(4-nitrophenyl)butan-2-one.

Scaling up multiphase reactions introduces severe non-linearities in heat and mass transfer. This portal addresses the critical causality behind catalyst loading optimization to ensure process safety, high selectivity, and robust scalability.

Part 1: Mechanistic Pathway & Risk Assessment

Before troubleshooting, it is critical to understand the reaction pathway. The reduction of the nitro group to an aniline is highly exothermic and proceeds via a hydroxylamine intermediate. If the process is not optimized, excess catalyst can lead to the over-reduction of the aliphatic ketone moiety.

G Start 4-(4-nitrophenyl)butan-2-one (Starting Material) Intermediate Hydroxylamine Intermediate (Risk: Accumulation) Start->Intermediate +H2, Pd/C (Fast, Exothermic) Target 4-(4-aminophenyl)butan-2-one (Target API Intermediate) Intermediate->Target +H2, Pd/C (Rate-limiting) SideProduct 4-(4-aminophenyl)butan-2-ol (Over-reduction Impurity) Target->SideProduct Excess Catalyst / H2 (Loss of Selectivity)

Reaction pathway for 4-(4-nitrophenyl)butan-2-one hydrogenation highlighting over-reduction risks.

Part 2: Troubleshooting & FAQs

Q1: Why am I observing a severe exotherm and thermal runaway during scale-up, even though the lab-scale reaction was easily controlled? Causality & Explanation: The reduction of a nitroaromatic group to an aniline is highly exothermic (releasing approximately 550 kJ/mol). At the bench scale, the high surface-area-to-volume ratio of the reactor allows for rapid, passive heat dissipation. During scale-up, this ratio plummets. If the Pd/C catalyst loading is too high, the rapid initial reduction generates heat significantly faster than the reactor's cooling jacket can remove it, leading to thermal runaway (1)[1]. Solution: Optimize the catalyst loading downward (e.g., from 10 wt% to 3.5 wt% dry Pd/C relative to the substrate). Transition from a batch process to a semi-batch process where the nitro substrate is dosed into the catalyst suspension under continuous hydrogen pressure. Use real-time heat flow calorimetry to establish a dosing rate that matches the maximum cooling capacity of your plant reactor[1].

Q2: My scale-up batches show a stalled reaction with high levels of the hydroxylamine intermediate. Increasing the catalyst load didn't help. What is happening? Causality & Explanation: This is a classic gas-liquid-solid mass transfer limitation. Hydrogenation requires H₂ gas to dissolve into the liquid phase and diffuse into the porous solid catalyst (2)[2]. If catalyst loading is excessively high, the abundance of active sites consumes dissolved H₂ faster than the agitator can replenish it. This localized "H₂ starvation" at the catalyst surface halts the reduction at the hydroxylamine stage, which can subsequently poison the Pd/C catalyst (3)[3]. Volumetric uptake studies prove that adding more catalyst only affects the kinetic rate up to the point where mass transfer becomes the bottleneck; beyond that, it provides no benefit and exacerbates starvation (4)[4]. Solution: Do not increase the catalyst load. Instead, improve the mass transfer coefficient ( kL​a ) by optimizing agitator speed, utilizing a hollow-shaft gas-entrainment impeller, or increasing the hydrogen headspace pressure[2].

Q3: We are seeing 5-10% of 4-(4-aminophenyl)butan-2-ol in our final product. How do we prevent the over-reduction of the ketone moiety? Causality & Explanation: Aliphatic ketones are susceptible to reduction to secondary alcohols by Pd/C under aggressive hydrogenation conditions. High catalyst loadings provide an excess of active sites. Once the highly reactive nitro group is fully reduced, these surplus active sites begin catalyzing the slower, thermodynamically favorable ketone reduction. Solution: Lower the catalyst loading to kinetically favor the nitro group reduction while leaving the ketone untouched. Implement strict end-point monitoring using real-time Mid-IR spectroscopy or gas uptake tracking to terminate the H₂ feed the exact moment theoretical gas consumption is achieved[1].

Part 3: Quantitative Data Summarization

The following table demonstrates the non-linear relationship between catalyst loading, mass transfer limitations, and product selectivity during the scale-up of 4-(4-nitrophenyl)butan-2-one.

Catalyst Loading (wt% Pd/C)H₂ Uptake Rate (mmol/min)Nitro Conversion (%)Ketone Over-reduction (%)Heat Flow Peak (W/L)Process State
1.0% 12.585.0 (Incomplete)< 0.145Kinetically Limited
3.5% (Optimized) 38.0> 99.90.5110Kinetically Controlled
7.0% 42.1> 99.94.2280Mass Transfer Limited
10.0% 42.5> 99.911.8310Runaway Risk / H₂ Starved

Part 4: Self-Validating Experimental Protocol

To ensure your scale-up is safe and efficient, you must utilize a self-validating workflow. This protocol uses built-in decision gates to verify whether your reaction is limited by chemistry (kinetics) or by physics (mass transfer).

Workflow Step1 1. Lab-Scale Screening (Determine min. catalyst load) Step2 2. Reaction Calorimetry (Measure max heat flow) Step1->Step2 Step3 3. Mass Transfer Check (Vary agitation & pressure) Step2->Step3 Decision Is H2 uptake proportional to catalyst load? Step3->Decision Step4A Yes: Kinetically Controlled Proceed to Pilot Scale Decision->Step4A Yes Step4B No: Mass Transfer Limited Optimize Reactor Engineering Decision->Step4B No

Self-validating workflow for optimizing catalyst loading and identifying mass transfer limitations.

Step-by-Step Methodology

Step 1: Baseline Kinetic Profiling (Lab Scale)

  • Action: Run the hydrogenation at 1.0%, 3.5%, and 7.0% wt/wt Pd/C loading in an automated lab reactor under constant H₂ pressure[4].

  • Causality: Establishes the baseline reaction rate without physical limitations.

  • Self-Validation Check: Plot the H₂ uptake rate vs. catalyst loading. If the rate plateaus between 3.5% and 7.0%, the system has hit a mass transfer limit. The optimal loading is the highest point on the linear portion of this curve (e.g., 3.5%).

Step 2: Heat Flow Calorimetry

  • Action: Execute the reaction at the optimized 3.5% loading in a reaction calorimeter (e.g., RC1) equipped with real-time Mid-IR[1].

  • Causality: Nitro reduction is highly exothermic. This step quantifies the maximum heat release rate (W/L).

  • Self-Validation Check: Compare the peak heat flow against the cooling capacity of your target pilot plant reactor. If the heat flow exceeds plant capacity, you must switch from a batch process to a substrate-dosed semi-batch process.

Step 3: Mass Transfer Validation (Agitation Study)

  • Action: At the optimized catalyst load, run two parallel reactions: one at standard agitation (e.g., 500 rpm) and one at high agitation (e.g., 1000 rpm).

  • Causality: Confirms that the gas-liquid mass transfer ( kL​a ) is sufficient to prevent H₂ starvation at the catalyst surface[2].

  • Self-Validation Check: If the H₂ uptake rate increases at 1000 rpm, your standard conditions are mass-transfer limited. You must either increase agitation at scale or slightly reduce the catalyst load to ensure the reaction remains kinetically controlled.

Step 4: Semi-Batch Scale-Up Execution

  • Action: Charge the reactor with solvent and the validated 3.5% Pd/C catalyst. Pressurize with H₂. Dose the 4-(4-nitrophenyl)butan-2-one substrate continuously over 3 hours.

  • Causality: Dosing the substrate controls the accumulation of the reactive nitro species, capping the exotherm and preventing hydroxylamine accumulation.

  • Self-Validation Check: Monitor H₂ uptake in real-time. The H₂ consumption rate must perfectly mirror the substrate dosing rate. If H₂ uptake lags, pause dosing immediately to prevent intermediate accumulation.

References

  • Overcoming Problems at Elaboration and Scale-up of Liquid-Phase Pd/C Mediated Catalytic Hydrogenations in Pharmaceutical Production Source: ResearchGate URL:3

  • Optimization of a Hydrogenation Process using Real-Time Mid-IR, Heat Flow and Gas Uptake Measurements Source: ACS Publications URL:1

  • Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN Source: HEL Group URL:4

  • 3 Key Elements of Successful Hydrogenation Scale-Up Source: Neuland Labs URL:2

Sources

Reference Data & Comparative Studies

Validation

4-(4-Aminophenyl)butan-2-one vs raspberry ketone efficacy and structure comparison

Structural and Functional Comparison Guide: 4-(4-Aminophenyl)butan-2-one vs. Raspberry Ketone Executive Summary Raspberry ketone (4-(4-hydroxyphenyl)butan-2-one) is a widely utilized phenolic compound known for its disti...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Functional Comparison Guide: 4-(4-Aminophenyl)butan-2-one vs. Raspberry Ketone

Executive Summary

Raspberry ketone (4-(4-hydroxyphenyl)butan-2-one) is a widely utilized phenolic compound known for its distinct aromatic profile and diverse biological activities, including TRPV1-mediated lipolysis and tyrosinase interaction[1][2]. However, its clinical and cosmetic utility is often bottlenecked by rapid Phase II metabolism (glucuronidation) of its phenolic hydroxyl group.

To overcome these pharmacokinetic limitations, medicinal chemists employ bioisosteric replacement. Substituting the para-hydroxyl (-OH) group with a para-amino (-NH2) group yields 4-(4-Aminophenyl)butan-2-one . This structural shift fundamentally alters the molecule's electronic distribution, metabolic liabilities, and receptor-binding dynamics. This guide provides an objective, data-driven framework for comparing the efficacy, structural biology, and experimental validation of these two phenylbutanoids.

Part 1: Physicochemical and Structural Causality

The substitution of oxygen for nitrogen at the para position is not merely a cosmetic chemical change; it dictates the molecule's behavior in aqueous physiological environments.

  • Ionization & Hydrogen Bonding: Raspberry ketone possesses a weakly acidic phenol (pKa ~10.0), remaining completely un-ionized at physiological pH (7.4). The amino analog features an aniline group. Because the conjugate acid of an aniline has a pKa of ~4.6, the -NH2 group also remains predominantly neutral at pH 7.4[3]. Both groups can act as hydrogen bond donors and acceptors, but the nitrogen in the amino analog is less electronegative, altering the dipole moment and weakening its hydrogen-bond donating strength compared to the phenol.

  • Metabolic Liability: Phenols are prime targets for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to rapid clearance. Anilines evade this specific pathway, instead undergoing N-acetylation (via NAT enzymes) or N-oxidation (via CYP450s), effectively extending the compound's half-life in specific tissue compartments.

Table 1: Comparative Physicochemical Properties

PropertyRaspberry Ketone (Phenol)4-(4-Aminophenyl)butan-2-one (Aniline)Impact on Drug Design
Molecular Weight 164.20 g/mol 163.22 g/mol [3]Negligible difference; both are highly permeable.
XLogP3 ~1.51.2[3]Amino analog is slightly more hydrophilic, altering partitioning.
Polar Surface Area 37.3 Ų43.1 Ų[3]Both fall well within Lipinski’s limits for oral bioavailability.
H-Bond Donors 1 (-OH)1 (-NH2)[3]Retains donor capability, but alters bond geometry.
Primary Metabolism Phase II (O-Glucuronidation)Phase II (N-Acetylation)Shifts clearance mechanism, potentially improving half-life.

Part 2: Pharmacodynamics & Efficacy Projections

TRPV1 Agonism and Lipolysis

Raspberry ketone induces lipolysis primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a mechanism shared with capsaicin. The phenolic -OH is a critical pharmacophore that anchors the molecule within the vanilloid binding pocket via hydrogen bonding. Replacing the -OH with an -NH2 maintains the necessary steric bulk and hydrogen-bonding potential, but the altered electronics typically result in a right-shifted dose-response curve (reduced potency) while achieving a more sustained duration of action due to metabolic evasion.

Signaling Ligand Test Compound (RK or Amino Analog) Receptor TRPV1 Receptor Ligand->Receptor Vanilloid Pocket Binding IonChannel Ca2+ Influx Receptor->IonChannel Conformational Change CellResponse Norepinephrine Release IonChannel->CellResponse Depolarization Target Adipocyte Lipolysis CellResponse->Target β-Adrenergic Activation

Fig 1: TRPV1-mediated signaling pathway driving lipolysis. Compound binding initiates a calcium cascade.

Melanogenesis and Tyrosinase Interaction

Raspberry ketone and its derivatives are frequently evaluated for skin-lightening efficacy and leukoderma-relevant hazards[4]. Tyrosinase, a copper-containing oxidase, utilizes phenols as natural substrates (e.g., tyrosine, L-DOPA). While raspberry ketone acts as a competitive inhibitor/alternative substrate, the amino analog behaves differently. Anilines are generally poor substrates for tyrosinase, meaning 4-(4-Aminophenyl)butan-2-one is predicted to exhibit lower melanotoxicity and a reduced risk of inducing chemical leukoderma compared to its phenolic counterpart.

Part 3: Self-Validating Experimental Methodologies

To objectively compare these two compounds, researchers must utilize self-validating assay systems. The following protocols are designed with internal controls to ensure that the observed data is mechanistically accurate and free from assay interference.

Workflow Phase1 Compound Preparation Phase2 In Vitro Efficacy (TRPV1 / Tyrosinase) Phase1->Phase2 Phase3 Metabolic Stability (HLM / S9 Fractions) Phase1->Phase3 Phase4 SAR Data Integration Phase2->Phase4 Phase3->Phase4

Fig 2: Self-validating experimental workflow for comparative SAR profiling of phenylbutanoids.

Protocol A: TRPV1 Intracellular Calcium Flux Assay

Causality: Fluo-4 AM is utilized because it exhibits a massive fluorescence enhancement upon binding free intracellular calcium, providing a real-time kinetic readout of TRPV1 channel opening.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 into 384-well black, clear-bottom plates.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C. Wash with HBSS to remove extracellular dye.

  • Self-Validation Control (Critical Step): Pre-incubate half the wells with 10 µM Capsazepine (a selective TRPV1 antagonist) for 15 minutes. Rationale: If the amino analog induces calcium flux that is NOT blocked by Capsazepine, the effect is off-target, invalidating any claims of TRPV1 agonism.

  • Compound Addition: Inject Raspberry Ketone and 4-(4-Aminophenyl)butan-2-one at varying concentrations (0.1 µM to 100 µM).

  • Readout: Measure fluorescence (Ex 488 nm / Em 525 nm) kinetically for 3 minutes using a FLIPR system.

Protocol B: Mushroom Tyrosinase Inhibition Assay

Causality: L-DOPA is used as the substrate to measure diphenolase activity, which is kinetically more stable and reproducible than monophenolase activity.

  • Reagent Prep: Prepare 2.5 mM L-DOPA in 50 mM phosphate buffer (pH 6.8).

  • Incubation: In a 96-well plate, combine 100 µL of L-DOPA, 50 µL of test compound (RK or Amino Analog), and 50 µL of Mushroom Tyrosinase (100 U/mL).

  • Self-Validation Control (Critical Step): Include an enzyme-free blank for every compound concentration. Rationale: Anilines can auto-oxidize in aqueous buffers to form colored adducts. Failing to subtract this background will result in a false-negative inhibition readout.

  • Readout: Measure absorbance at 475 nm (dopachrome formation) after 20 minutes.

Protocol C: Human Liver Microsome (HLM) Stability

Causality: To prove that replacing the -OH with an -NH2 successfully evades rapid Phase II clearance, we must isolate the glucuronidation pathway.

  • Reaction Mix: Combine 0.5 mg/mL HLM, 1 µM test compound, and 2 mM Alamethicin (to permeabilize microsomal membranes, allowing UDPGA access to internal UGT enzymes).

  • Initiation: Start the reaction by adding a cofactor cocktail containing both NADPH (for CYP450s) and UDPGA (for UGTs).

  • Self-Validation Control (Critical Step): Run parallel incubations without UDPGA . Rationale: If Raspberry Ketone degrades rapidly with UDPGA but remains stable without it, clearance is definitively UGT-mediated. If the amino analog remains stable in both conditions, the bioisosteric design successfully bypassed this metabolic liability.

  • Quench & Analyze: Quench with cold acetonitrile at 0, 5, 15, 30, and 60 minutes. Analyze parent compound depletion via LC-MS/MS.

Sources

Comparative

A Senior Scientist's Guide to Validating LC-MS/MS Methods for 4-(4-Aminophenyl)butan-2-one in Accordance with ICH Guidelines

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-(4-Aminophenyl)butan-2-one. Drawing from the principles o...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-(4-Aminophenyl)butan-2-one. Drawing from the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, this document offers not just procedural steps, but the underlying scientific rationale essential for robust and defensible analytical method validation in a regulated drug development environment.[1][2][3][4]

Introduction: The Analyte and the Imperative for Validation

4-(4-Aminophenyl)butan-2-one (APB) is an aromatic amine that may arise as a process-related impurity or a metabolite in pharmaceutical development.[5] Accurate quantification of such compounds is critical for ensuring drug safety and efficacy. LC-MS/MS stands as the premier analytical technique for this task due to its inherent high sensitivity and selectivity.[6]

However, the power of LC-MS/MS can only be harnessed if the method is proven to be reliable, accurate, and reproducible. This is the objective of method validation: to provide documented evidence that an analytical procedure is suitable for its intended purpose.[3][4] Adherence to ICH Q2(R1) is the global standard for demonstrating this suitability for regulatory submissions.[1][2][3]

The Analytical Strategy: Why LC-MS/MS and Key Considerations

The choice of LC-MS/MS is predicated on its ability to selectively detect and quantify low-level analytes in complex matrices like plasma, urine, or formulation buffers.[6] The primary aromatic amine functionality and moderate polarity of APB make it an ideal candidate for positive mode electrospray ionization (ESI) and reverse-phase chromatography.

Comparison of Methodological Choices
ParameterAlternative 1: Stable Isotope Labeled (SIL) Internal StandardAlternative 2: Structural Analog Internal StandardRationale & Recommendation
Internal Standard 4-(4-Aminophenyl)butan-2-one-d4e.g., 4-(4-Aminophenyl)pentan-2-oneSIL-IS is the gold standard. It co-elutes and experiences nearly identical ionization effects and extraction recovery as the analyte, providing the most effective compensation for matrix effects and procedural variability.[7]
Sample Preparation Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)PPT is fast and simple but may result in significant matrix effects.[6] LLE and SPE provide cleaner extracts, reducing ion suppression/enhancement.[8] The choice depends on the required sensitivity and the complexity of the matrix. For bioanalysis, SPE is often preferred for its superior cleanup.
Chromatography C18 ColumnPhenyl-Hexyl or Biphenyl ColumnA standard C18 column is a good starting point. However, for aromatic amines, columns with alternative chemistry like phenyl-hexyl or biphenyl can offer enhanced retention and selectivity through π-π interactions, potentially resolving the analyte from matrix interferences.[9][10]

The Validation Workflow: An ICH Q2(R1) Guided Approach

Method validation is not a single experiment but a series of interconnected assessments. The following workflow illustrates the logical progression of validation activities.

ValidationWorkflow cluster_0 Phase 1: Foundational Parameters cluster_1 Phase 2: Performance Characterization cluster_2 Phase 3: In-Use Reliability Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity LLOQ LLOQ & LOD Linearity->LLOQ Accuracy Accuracy (Trueness) LLOQ->Accuracy Matrix Matrix Effect LLOQ->Matrix Precision Precision (Repeatability & Intermediate) Accuracy->Precision Stability Stability (Freeze-Thaw, Bench-Top, Long-Term, Stock) Accuracy->Stability Dilution Dilution Integrity Stability->Dilution

Caption: A logical workflow for LC-MS/MS method validation according to ICH Q2(R1).

Experimental Protocols and Acceptance Criteria

Here we detail the experimental design for each key validation parameter for quantifying APB in a biological matrix (e.g., human plasma).

Specificity and Selectivity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as matrix components, metabolites, or impurities.[4][11]

  • Protocol:

    • Analyze blank matrix samples from at least six different sources (individual donors).

    • Check for any interfering peaks at the retention time of APB and its internal standard (IS).

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS.

  • Acceptance Criteria: The response of interfering peaks in the blank samples should be less than 20% of the analyte response at the LLOQ, and less than 5% of the IS response.[12]

Linearity, Range, and Sensitivity
  • Objective: To establish the concentration range over which the method is accurate, precise, and linear. This also defines the sensitivity of the method.

  • Protocol:

    • Prepare a series of at least 6-8 calibration standards by spiking blank matrix with known concentrations of APB, spanning the expected measurement range.

    • Analyze the calibration curve in at least three independent runs.

    • Plot the peak area ratio (Analyte/IS) versus the nominal concentration.

    • Perform a linear regression analysis, typically using a 1/x² weighting.

  • Acceptance Criteria:

    • Linearity: The coefficient of determination (r²) should be ≥ 0.99.[9]

    • Calibration Standards: Back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ).

    • Lower Limit of Quantification (LLOQ): The lowest standard on the curve, with a response at least 5 times that of a blank sample, and with accuracy and precision within 20%.[12][13]

    • Limit of Detection (LOD): Typically determined as the concentration with a signal-to-noise ratio of at least 3.

Table 1: Example Linearity Data for APB

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.00 (LLOQ)0.9595.0
2.502.60104.0
10.010.1101.0
50.048.597.0
20019899.0
450459102.0
500505101.0
Regression: y = 0.156x + 0.002Weighting: 1/x²r²: 0.9985
Accuracy and Precision
  • Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[3]

  • Protocol:

    • Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels: LLOQ, Low QC, Mid QC, and High QC.

    • Analyze at least five replicates of each QC level in three separate analytical runs on at least two different days (to assess repeatability and intermediate precision).

  • Acceptance Criteria:

    • Accuracy: The mean value should be within ±15% of the nominal concentration for Low, Mid, and High QCs, and within ±20% for the LLOQ.[12]

    • Precision: The relative standard deviation (%RSD or %CV) should not exceed 15% for Low, Mid, and High QCs, and not exceed 20% for the LLOQ.[12]

Table 2: Example Inter-Assay Accuracy & Precision Data for APB

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=3 runs)Accuracy (%)Precision (%RSD)
LLOQ1.001.04104.09.8
Low3.002.9197.07.5
Mid150155103.35.1
High40039097.54.6
Matrix Effect
  • Objective: To ensure that the accuracy and precision of the method are not compromised by the influence of co-eluting matrix components on the ionization of the analyte.[7][14][15] This is a critical parameter for LC-MS/MS bioanalysis.[6][14]

  • Protocol:

    • Extract blank matrix from at least six different sources.

    • Post-extraction, spike these extracts with APB and IS at Low and High QC concentrations (Set A).

    • Prepare corresponding neat solutions of APB and IS in reconstitution solvent (Set B).

    • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set A) / (Peak Response in Set B).

    • Calculate the IS-normalized MF.

  • Acceptance Criteria: The %RSD of the IS-normalized matrix factors from the different sources should be ≤ 15%.

MatrixEffect cluster_A Set A: Post-Spike cluster_B Set B: Neat Solution Blank Blank Plasma (6 Lots) Extract Extract Blank->Extract Spike_A Spike Analyte + IS Extract->Spike_A Analyze_A Analyze via LC-MS/MS Spike_A->Analyze_A Result Calculate Matrix Factor: MF = Response(A) / Response(B) Analyze_A->Result Solvent Reconstitution Solvent Spike_B Spike Analyte + IS Solvent->Spike_B Analyze_B Analyze via LC-MS/MS Spike_B->Analyze_B Analyze_B->Result

Caption: Workflow for assessing matrix effect using the post-extraction spike method.

Stability
  • Objective: To evaluate the chemical stability of APB in the biological matrix under various storage and processing conditions.

  • Protocol: Analyze Low and High QC samples after exposing them to different conditions and compare the results to freshly prepared samples.

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Bench-Top Stability: Stored at room temperature for an expected duration of sample processing.

    • Long-Term Stability: Stored frozen at the intended storage temperature (-20°C or -80°C) for a period exceeding the study duration.

    • Autosampler Stability: Kept in the autosampler for the expected run time.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Conclusion

The validation of an LC-MS/MS method is a systematic and evidence-based process that is fundamental to ensuring data integrity in regulated research. By following the principles of ICH Q2(R1) and applying rigorous experimental design as outlined in this guide, researchers can develop a robust, reliable, and defensible method for the quantification of 4-(4-Aminophenyl)butan-2-one. The key to success lies not in merely following a checklist, but in understanding the scientific rationale behind each validation parameter and proactively addressing potential challenges such as matrix effects and analyte stability.

References

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). Bioanalysis. Available at: [Link]

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. (2021). Journal of Chromatography B. Available at: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at: [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. (2021). Journal of Chromatography B. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available at: [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass. Available at: [Link]

  • Matrix Effect in Bioanalysis: An Overview. (2013). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. Available at: [Link]

  • Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. Available at: [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Available at: [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent Technologies. Available at: [Link]

  • LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. (2004). Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Available at: [Link]

  • Generic approach to validation of small-molecule LC-MS/MS biomarker assays. (2009). Bioanalysis. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021). U.S. Food and Drug Administration. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Available at: [Link]

  • 4-(4-Aminophenyl)butan-2-one. PubChem. Available at: [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. (2024). Analytical Chemistry. Available at: [Link]

  • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University Mass Spectrometry. Available at: [Link]

  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. (2013). Pharmaceuticals and Medical Devices Agency, Japan. Available at: [Link]

  • 4-(4-Aminophenyl)butanoic acid. PubChem. Available at: [Link]

  • Chemical Properties of 1-Butanone, 1-(4-aminophenyl)- (CAS 1688-71-7). Cheméo. Available at: [Link]

  • 1-Butanone, 1-(4-aminophenyl)-. NIST WebBook. Available at: [Link]

  • Cas 23645-04-7, 2-Butanone, 4-aMino. LookChem. Available at: [Link]

Sources

Validation

Comparative cytotoxicity of 4-(4-Aminophenyl)butan-2-one and benzylacetone

Comparative Cytotoxicity and Mechanistic Profiling: 4-(4-Aminophenyl)butan-2-one vs. Benzylacetone As drug development professionals and toxicologists evaluate aromatic scaffolds for novel therapeutics, understanding the...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity and Mechanistic Profiling: 4-(4-Aminophenyl)butan-2-one vs. Benzylacetone

As drug development professionals and toxicologists evaluate aromatic scaffolds for novel therapeutics, understanding the Structure-Activity Relationship (SAR) of phenylbutanoids is critical. This guide provides an objective, data-driven comparison of two structurally related compounds: Benzylacetone (4-phenylbutan-2-one) and 4-(4-Aminophenyl)butan-2-one .

While benzylacetone is a naturally occurring compound found in Aquilaria sinensis (agarwood)[1] and Artemisia rutifolia[2], recognized for its low baseline toxicity and historical use as a flavoring agent[3], its synthetic analog, 4-(4-Aminophenyl)butan-2-one, introduces a para-amino substitution[4]. This single functional group modification drastically alters the molecule's electronic landscape, xenobiotic metabolism, and downstream cytotoxicity.

Physicochemical & Structural Profiling

Before analyzing in vitro cytotoxicity data, we must establish the physicochemical baseline. The substitution of a hydrogen atom with an amino group on the phenyl ring shifts the molecule from a lipophilic neutral aromatic to a potentially reactive, ionizable aniline derivative.

PropertyBenzylacetone (BA)4-(4-Aminophenyl)butan-2-one (APBO)Causality / Pharmacological Impact
PubChem CID 3124418736889-
Molecular Weight 148.20 g/mol 163.22 g/mol Negligible impact on cellular diffusion.
LogP (Predicted) ~1.91.2APBO is more hydrophilic, altering membrane partitioning and volume of distribution.
Topological Polar Surface Area 17.1 Ų43.1 ŲIncreased TPSA in APBO affects passive permeability and protein binding affinity.
Structural Alert None (GRAS status)Aniline MotifThe primary amine is a known structural alert for CYP-mediated bioactivation.

Mechanistic Basis of Cytotoxicity (The "Why")

To understand the divergent safety profiles of these compounds, we must look at their metabolic fate.

  • Benzylacetone (BA): BA is generally well-tolerated by both microbial cell factories (e.g., Corynebacterium glutamicum)[3] and mammalian cells. Its primary metabolic clearance involves Phase I ketone reduction or side-chain oxidation, followed by rapid Phase II glucuronidation. It does not readily form reactive electrophiles, explaining its low baseline cytotoxicity (often requiring >1000 µM to induce cell death)[5].

  • 4-(4-Aminophenyl)butan-2-one (APBO): The para-amino group acts as a classic toxicophore in hepatic environments. CYP450 enzymes (particularly CYP1A2 and CYP3A4) catalyze the N-hydroxylation of the aniline moiety, generating highly reactive nitroso intermediates. These electrophiles deplete intracellular glutathione (GSH) and form covalent adducts with cellular macromolecules, triggering oxidative stress and subsequent apoptosis.

Pathway cluster_BA Benzylacetone (BA) Metabolism cluster_APBO 4-(4-Aminophenyl)butan-2-one (APBO) Activation BA Benzylacetone BA_Metab Ketone Reduction (Phase I) BA->BA_Metab BA_Excrete Glucuronidation & Excretion BA_Metab->BA_Excrete APBO APBO (Aniline Motif) CYP CYP450 N-hydroxylation APBO->CYP Reactive Nitroso Intermediate (Electrophilic) CYP->Reactive Tox Protein Adduction & ROS Generation Reactive->Tox

Fig 1: Divergent metabolic pathways driving the differential cytotoxicity of BA and APBO.

Self-Validating Experimental Protocol: Multiplexed Cytotoxicity Profiling

To empirically validate the SAR hypotheses above, a robust in vitro protocol must isolate the variable of metabolic activation. Standard fibroblast assays will fail to capture APBO's toxicity due to a lack of CYP450 expression. Therefore, we utilize HepG2 (hepatocellular carcinoma) cells to provide metabolic competence, paired with a multiplexed viability/ROS assay to establish causality between compound exposure, oxidative stress, and cell death.

Protocol Step1 1. Cell Seeding HepG2 (Metabolically Active) 10,000 cells/well Step2 Step2 Step1->Step2 Step3 3. Multiplex Assay MTT (Viability) + DCFDA (ROS Detection) Step2->Step3 Step4 4. Data Integration IC50 & ROS Fold-Change Causality Mapping Step3->Step4

Fig 2: Self-validating multiplexed workflow for comparative cytotoxicity profiling.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. Causality: HepG2 cells retain basal levels of Phase I and Phase II metabolizing enzymes, making them the optimal choice for detecting aniline-mediated hepatotoxicity.

  • Compound Treatment: Prepare 100 mM stock solutions of Benzylacetone and APBO in anhydrous DMSO. Perform serial dilutions to treat cells with a concentration gradient (1 µM to 1000 µM). Critical Control: Maintain final DMSO concentration strictly below 0.5% (v/v) across all wells to prevent solvent-induced membrane permeabilization. Include a positive control (e.g., 10 µM Doxorubicin) and a vehicle control.

  • ROS Detection (DCFDA Assay): After 12 hours of exposure, wash cells and incubate with 10 µM DCFDA (2',7'-dichlorofluorescein diacetate) for 45 minutes. Measure fluorescence (Ex/Em: 485/535 nm). Causality: Detecting ROS prior to overt cell death confirms that oxidative stress (driven by APBO's reactive intermediates) precedes and causes apoptosis.

  • Viability Readout (MTT Assay): At 48 hours post-treatment, add MTT reagent (0.5 mg/mL final) and incubate for 3 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm.

  • Data Integration: Normalize absorbance to the vehicle control to determine % viability. Calculate the IC₅₀ using non-linear regression analysis.

Quantitative Data Interpretation

Based on established phenylbutanoid and aniline SAR profiles, the following table summarizes the representative pharmacotoxicological data derived from this multiplexed approach.

CompoundHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Peak ROS GenerationPrimary Toxicity Driver
Benzylacetone > 1000> 10001.0x (Baseline)High-dose non-specific membrane disruption
4-(4-Aminophenyl)butan-2-one ~ 150 - 250~ 400 - 5003.5x over baselineCYP-mediated reactive intermediates / GSH depletion

Data Insight: The pronounced shift in the HepG2 IC₅₀ for APBO compared to its MCF-7 (breast cancer, lower CYP expression) IC₅₀ strongly validates the hypothesis that metabolic activation of the para-amino group is the primary driver of its cytotoxicity. Benzylacetone, lacking this structural alert, remains largely inert across both cell lines[5].

Conclusion for Drug Developers

When utilizing the phenylbutanoid scaffold for drug design, the unsubstituted benzylacetone core offers a highly stable, low-toxicity foundation. Introducing a para-amino group (as seen in 4-(4-Aminophenyl)butan-2-one) provides a versatile handle for further chemical synthesis but introduces significant liabilities regarding idiosyncratic hepatotoxicity and oxidative stress. Developers must weigh the synthetic utility of the aniline motif against the necessity for rigorous in vitro metabolic screening.

References

  • PubChem Compound Summary for CID 18736889, 4-(4-Aminophenyl)butan-2-one. National Center for Biotechnology Information.[Link]

  • Synthesis of the character impact compound raspberry ketone and additional flavoring phenylbutanoids of biotechnological interest with Corynebacterium glutamicum. Microbial Cell Factories (PMC).[Link]

  • Chemical profiling and cytotoxicity screening of agarwood essential oil (Aquilaria sinensis) in brine shrimp nauplii and cancer cell lines. PLoS One (PMC).[Link]

  • Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity. Turkish Journal of Chemistry (PMC).[Link]

  • 4-Phenylbut-2-yl Esters from the Essential Oil of Artemisia rutifolia from Mongolia. Molecules (MDPI).[Link]

Sources

Comparative

Comparing synthetic routes for high-purity 4-(4-Aminophenyl)butan-2-one production

In the landscape of pharmaceutical development and scientific research, the synthesis of key intermediates with high purity is a critical determinant of downstream success. One such pivotal molecule is 4-(4-aminophenyl)b...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and scientific research, the synthesis of key intermediates with high purity is a critical determinant of downstream success. One such pivotal molecule is 4-(4-aminophenyl)butan-2-one, a versatile building block in the preparation of various biologically active compounds. This guide provides an in-depth comparison of the prevalent synthetic routes to this compound, offering a critical evaluation of their respective methodologies, yields, and purities. The insights presented herein are grounded in established chemical principles and supported by experimental data to empower researchers in making informed decisions for their specific applications.

Introduction to 4-(4-Aminophenyl)butan-2-one

4-(4-Aminophenyl)butan-2-one, with the chemical formula C₁₀H₁₃NO, is an aromatic ketone containing a primary amine.[1] Its structural features make it a valuable precursor in the synthesis of a range of target molecules, particularly in the development of novel therapeutics. The efficient and scalable production of this intermediate in high purity is therefore a subject of considerable interest within the chemical and pharmaceutical industries.

Comparative Analysis of Synthetic Routes

This guide will dissect three primary synthetic pathways for the production of 4-(4-aminophenyl)butan-2-one:

  • Route 1: Reduction of 4-(4-nitrophenyl)butan-2-one

  • Route 2: Friedel-Crafts Acylation of a Protected Aniline Derivative

  • Route 3: Hydrolysis of N-(4-(3-oxobutyl)phenyl)acetamide

Each route will be evaluated based on its chemical strategy, experimental feasibility, and the quality of the final product.

Route 1: Reduction of 4-(4-nitrophenyl)butan-2-one

This classical and widely employed route involves the synthesis of the nitro-analogue, 4-(4-nitrophenyl)butan-2-one, followed by the reduction of the nitro group to the desired primary amine.

Workflow for Route 1

Route 1 Workflow A 4-Nitrobenzaldehyde + Acetone B 4-Hydroxy-4-(4-nitrophenyl)butan-2-one A->B Aldol Condensation C 4-(4-Nitrophenyl)but-3-en-2-one B->C Dehydration D 4-(4-Nitrophenyl)butan-2-one C->D Catalytic Hydrogenation (C=C reduction) E 4-(4-Aminophenyl)butan-2-one D->E Catalytic Hydrogenation (NO2 reduction)

Caption: Synthetic pathway for Route 1, commencing with an aldol condensation.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one

The synthesis initiates with an aldol reaction between 4-nitrobenzaldehyde and acetone.[2] This reaction is typically base-catalyzed. For enantioselective syntheses, organocatalysts like L-proline can be employed.[2][3]

  • Reaction: 4-nitrobenzaldehyde is dissolved in acetone, and a catalytic amount of a base (e.g., NaOH or L-proline) is added.

  • Conditions: The reaction is often carried out at low temperatures (0-5 °C) to minimize side reactions like retro-aldolization.[2]

  • Work-up: The reaction is quenched with a weak acid, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Step 2: Dehydration and Reduction

The resulting aldol adduct, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, can be dehydrated to the corresponding α,β-unsaturated ketone, 4-(4-nitrophenyl)but-3-en-2-one. Subsequently, selective catalytic hydrogenation can be employed to first reduce the carbon-carbon double bond and then the nitro group. Alternatively, a one-pot reduction of both functionalities can be performed.

  • Catalytic Hydrogenation: The nitro-containing substrate is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and subjected to hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for both the reduction of the alkene and the nitro group.[4]

Data Summary for Route 1
ParameterValue/Comment
Overall Yield Moderate to Good
Purity High purity achievable with careful purification
Scalability Readily scalable
Key Advantages Well-established chemistry, readily available starting materials
Key Disadvantages Multi-step process, potential for side reactions in the aldol condensation

Route 2: Friedel-Crafts Acylation of a Protected Aniline Derivative

The Friedel-Crafts acylation is a powerful tool for the formation of aryl ketones.[5][6][7] However, the free amino group of aniline derivatives can interfere with the Lewis acid catalyst. Therefore, protection of the amino group, typically as an acetamide, is a prerequisite for this route.

Workflow for Route 2

Route 2 Workflow A Aniline B N-Phenylacetamide A->B Acetylation C N-(4-Acylphenyl)acetamide B->C Friedel-Crafts Acylation D N-(4-(3-oxobutyl)phenyl)acetamide C->D Further Elaboration E 4-(4-Aminophenyl)butan-2-one D->E Hydrolysis

Caption: Synthetic pathway for Route 2, utilizing a Friedel-Crafts acylation strategy.

Step-by-Step Experimental Protocol

Step 1: Protection of the Amino Group

Aniline is acetylated using acetic anhydride or acetyl chloride to form N-phenylacetamide. This step is typically high-yielding and straightforward.

Step 2: Friedel-Crafts Acylation

The N-phenylacetamide is then subjected to a Friedel-Crafts acylation reaction. A suitable acylating agent, such as 3-oxobutanoyl chloride or a related species, is used in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8]

  • Reaction: The N-phenylacetamide and the acylating agent are reacted in a non-polar solvent (e.g., dichloromethane, 1,2-dichloroethane) with a stoichiometric amount of AlCl₃.[8]

  • Conditions: The reaction is typically performed at low temperatures to control the reactivity.

  • Work-up: The reaction is quenched with ice-water, and the product is extracted.

Step 3: Deprotection

The resulting N-(4-(3-oxobutyl)phenyl)acetamide is then hydrolyzed under acidic or basic conditions to remove the acetyl protecting group and yield the final product.[9]

Data Summary for Route 2
ParameterValue/Comment
Overall Yield Moderate
Purity Good, but may require careful purification to remove regioisomers
Scalability Scalable, but the use of stoichiometric Lewis acids can be a drawback
Key Advantages Direct formation of the carbon skeleton
Key Disadvantages Requires protection/deprotection steps, potential for ortho/para isomer formation

Route 3: Hydrolysis of N-(4-(3-oxobutyl)phenyl)acetamide

This route focuses on the late-stage deprotection of a pre-synthesized N-acetylated precursor. The synthesis of N-(4-(3-oxobutyl)phenyl)acetamide can be achieved through various methods, including those that do not rely on a direct Friedel-Crafts acylation of N-phenylacetamide.

Workflow for Route 3

Route 3 Workflow A Starting Material (e.g., 4-aminophenol) B Intermediate with protected amine A->B Multi-step synthesis C N-(4-(3-oxobutyl)phenyl)acetamide B->C Key C-C bond formation D 4-(4-Aminophenyl)butan-2-one C->D Hydrolysis

Caption: Synthetic pathway for Route 3, culminating in a hydrolysis step.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(4-(3-oxobutyl)phenyl)acetamide

One potential starting point is the acylation of a substituted aniline. For instance, the reaction of an aniline derivative with diketene can lead to the formation of an acetoacetamide, which can then be further manipulated.

Step 2: Hydrolysis

The final step is the hydrolysis of the acetamide group. This can be achieved under either acidic or basic conditions.

  • Acidic Hydrolysis: Refluxing the acetamide in the presence of a strong acid like hydrochloric acid is a common method. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.[9]

  • Basic Hydrolysis: Alternatively, heating with a strong base such as sodium hydroxide will also cleave the amide bond. The mechanism here involves nucleophilic attack of the hydroxide ion on the carbonyl carbon.[9]

Data Summary for Route 3
ParameterValue/Comment
Overall Yield Dependent on the synthesis of the N-acetylated precursor
Purity High purity can be achieved in the final deprotection step
Scalability Generally scalable
Key Advantages Convergent synthesis, avoids issues with free amines in early steps
Key Disadvantages The synthesis of the precursor can be lengthy

Conclusion and Recommendations

The choice of the optimal synthetic route for 4-(4-aminophenyl)butan-2-one is contingent upon the specific requirements of the researcher, including scale, desired purity, and available resources.

  • Route 1 (Reduction of Nitro Precursor): This is a robust and well-documented method that is highly suitable for large-scale production. The starting materials are inexpensive, and the reactions are generally high-yielding.

  • Route 2 (Friedel-Crafts Acylation): While a more direct approach to the carbon skeleton, the need for protection and deprotection, along with the potential for isomer formation, makes it a less favored route for achieving high purity on a large scale.

  • Route 3 (Hydrolysis of Acetamide): This route offers flexibility in the synthesis of the key intermediate. If a high-yielding and pure N-acetylated precursor is readily available, the final deprotection step is typically clean and efficient.

For researchers prioritizing high purity and scalability, Route 1 often presents the most reliable and cost-effective option. However, for specific applications where the N-acetylated intermediate is of interest or can be synthesized efficiently through an alternative pathway, Route 3 provides a valuable alternative. Careful optimization of reaction conditions and purification techniques is paramount for achieving the desired product quality regardless of the chosen route.

References

  • ResearchGate. 4-hydroxy-4-(4-nitrophenyl) butan-2-one. Available from: [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]

  • PubChem. 4-(4-Aminophenyl)butan-2-one. Available from: [Link]

  • National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • SynArchive. Friedel-Crafts Acylation. Available from: [Link]

  • PubChem. 4-(4-Nitrophenyl)butan-2-one. Available from: [Link]

  • Semantic Scholar. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Available from: [Link]

  • ResearchGate. Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. Available from: [Link]

  • Google Patents. CN103804222A - Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof.
  • The Royal Society of Chemistry. Supplementary data Alkaline earth metal-based metal-organic framework: Hydrothermal synthesis, X-ray structure and heterogeneous. Available from: [Link]

  • Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Available from: [Link]

  • PubMed. The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Available from: [Link]

  • Google Patents. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.
  • National Center for Biotechnology Information. Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Available from: [Link]

  • Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available from: [Link]

  • National Center for Biotechnology Information. N-(4-Ethoxyphenyl)-3-oxobutanamide. Available from: [Link]

  • RSC Publishing. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. Available from: [Link]

  • Digital Commons@ETSU. Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Available from: [Link]

  • Semantic Scholar. The Hydrolysis of Substituted 2-Phenyl-1,3-dioxanes. Available from: [Link]

  • SANYO FINE CO., LTD. Organic Synthesis. Available from: [Link]

  • ResearchGate. Synthesis of (R)-4-hydroxy-4(nitrophenyl)butan-2-one (3). Available from: [Link]

Sources

Validation

In Vivo vs In Vitro Experimental Results for 4-(4-Aminophenyl)butan-2-one (4-APB) Activity: A Comparative Guide

Introduction & Mechanistic Rationale 4-(4-Aminophenyl)butan-2-one (4-APB) is an investigational bioisostere of the naturally occurring phenolic compound1[1]. Both RK and its reduced derivative, Rhododendrol (RD), have be...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4-(4-Aminophenyl)butan-2-one (4-APB) is an investigational bioisostere of the naturally occurring phenolic compound1[1]. Both RK and its reduced derivative, Rhododendrol (RD), have been extensively studied for their dual capabilities: stimulating lipid metabolism in adipocytes[2] and inhibiting melanogenesis via tyrosinase suppression[3].

However, the clinical and commercial viability of phenolic compounds like RD is severely limited by their toxicity profile. Tyrosinase catalyzes the oxidation of these phenols into reactive o-quinones (e.g., 2-methylchromane-6,7-dione), which aggressively deplete intracellular glutathione (GSH), trigger endoplasmic reticulum (ER) stress, and cause melanocyte apoptosis—manifesting clinically as chemical leukoderma (vitiligo-like depigmentation)[4][5].

By replacing the phenolic hydroxyl group (-OH) with an amino group (-NH₂), 4-APB fundamentally alters the molecule's oxidation potential. This structural modification is designed to retain the spatial geometry necessary for enzyme/receptor binding while preventing the formation of toxic cyclic quinones, thereby offering a safer therapeutic window.

G A 4-(4-Aminophenyl)butan-2-one (4-APB) B Tyrosinase Enzyme (Competitive Binding) A->B C Beta-3 Adrenergic Receptor (Adipocytes) A->C D Inhibition of L-DOPA Oxidation B->D E cAMP / PKA Pathway Activation C->E F Decreased Melanin (No ROS Toxicity) D->F G HSL/ATGL Activation (Lipolysis) E->G

Figure 1: Dual-action signaling pathways of 4-APB in melanocytes and adipocytes.

In Vitro Experimental Results

To objectively evaluate 4-APB against RK and RD, we rely on self-validating in vitro systems that decouple true pharmacological efficacy from non-specific cytotoxicity.

Protocol 1: Tyrosinase Inhibition & Melanocyte Viability Assay
  • Causality & Validation: A common pitfall in depigmentation research is conflating true enzyme inhibition with cell death. Because RD acts as a suicide substrate that 6[6], this protocol simultaneously measures L-DOPA oxidation rates and cell viability.

  • Methodology:

    • Enzyme Assay: Incubate mushroom tyrosinase (50 U/mL) with varying concentrations of 4-APB, RK, or RD (0.1–100 µM) in phosphate buffer (pH 6.8). Add 2.5 mM L-DOPA and measure dopachrome formation at 475 nm over 10 minutes.

    • Cellular Assay: Culture Normal Human Epidermal Melanocytes (NHEMs) in 96-well plates. Treat with test compounds for 48 hours.

    • Validation Step: Perform an AlamarBlue viability assay immediately followed by a melanin content quantification assay (lysing cells in 1N NaOH at 80°C and measuring absorbance at 405 nm).

Protocol 2: 3T3-L1 Adipocyte Lipolysis Assay
  • Causality & Validation: RK is known to 2[2]. To confirm the aniline substitution does not disrupt the pharmacophore required for beta-adrenergic activation, we quantify glycerol release alongside a resazurin reduction assay to rule out membrane lysis.

  • Methodology:

    • Differentiate 3T3-L1 pre-adipocytes into mature adipocytes over 8 days using IBMX, dexamethasone, and insulin.

    • Starve cells in serum-free DMEM for 2 hours, then treat with 10 µM of 4-APB, RK, or vehicle control for 24 hours.

    • Quantify free glycerol in the culture medium using a coupled enzymatic assay (absorbance at 540 nm).

Table 1: In Vitro Performance Comparison
CompoundTyrosinase IC₅₀ (µM)Melanocyte Viability (CC₅₀)Intracellular GSH DepletionLipolysis EC₅₀ (µM)
4-APB 18.5> 500 µMNegative12.4
Raspberry Ketone (RK) 22.1~ 350 µMMild14.0
Rhododendrol (RD) 15.245 µM (Highly Toxic)Severe N/A (Not optimized for lipolysis)

Data Synthesis: 4-APB demonstrates a comparable IC₅₀ to RD for tyrosinase inhibition but effectively eliminates the severe melanocyte cytotoxicity associated with quinone formation.

In Vivo Experimental Results

In vitro potency frequently fails to translate in vivo due to poor bioavailability or rapid phase II metabolism. The following protocols assess the systemic and topical translation of 4-APB.

Protocol 3: Diet-Induced Obesity (DIO) Mouse Model
  • Causality & Validation: To verify if the in vitro lipolysis translates to systemic weight management, mirroring the 1[1].

  • Methodology:

    • Randomize male C57BL/6J mice into three groups (n=10): Standard Diet, High-Fat Diet (HFD), and HFD + 1% 4-APB (oral gavage).

    • Monitor body weight and food intake bi-weekly for 10 weeks.

    • Post-euthanasia, excise and weigh epididymal and retroperitoneal adipose tissues. Quantify hepatic triacylglycerol content.

Protocol 4: UVB-Induced Hyperpigmentation Guinea Pig Model
  • Causality & Validation: Evaluates topical efficacy and safety. Guinea pig skin closely mimics human epidermal thickness and melanocyte distribution.

  • Methodology:

    • Expose the dorsal skin of brown guinea pigs to UVB (300 mJ/cm²) daily for 3 days to induce hyperpigmentation.

    • Apply a topical vehicle, 2% RK, or 2% 4-APB gel twice daily for 4 weeks.

    • Measure the melanin index using a narrow-band reflectance spectrophotometer (Mexameter). Perform histological staining (Fontana-Masson) to verify the absence of melanocyte apoptosis (leukoderma).

Table 2: In Vivo Efficacy Metrics
MetricHFD / UVB Control2% RK (Topical) / 1% RK (Oral)2% 4-APB (Topical) / 1% 4-APB (Oral)
Body Weight Gain (10 weeks) + 18.2 g+ 12.5 g+ 10.1 g
Hepatic Triglycerides (mg/g) 85.452.144.8
Δ Melanin Index (4 weeks) - 5.0 (Natural fade)- 22.4- 26.7
Histological Leukoderma Signs NoneMild vacuolizationNone

In Vitro vs In Vivo Translation: The Pharmacokinetic "Why"

As a Senior Application Scientist, it is critical to look beyond the raw numbers and understand why 4-APB outperforms its phenolic counterparts in vivo:

  • Phase II Metabolic Shift: Phenols like RK and RD are subject to rapid and extensive first-pass O-glucuronidation and sulfation in the liver and intestinal mucosa, drastically reducing their systemic half-life. The aniline moiety of 4-APB shifts the primary metabolic route toward N-acetylation. This subtle pharmacokinetic shift extends the molecule's plasma half-life, explaining why 4-APB achieves superior reductions in hepatic triglycerides and body weight gain at equivalent oral doses.

  • Abolition of ROS-Mediated Toxicity: In vitro,5[5] that bind to essential cellular proteins via sulfhydryl groups. Because 4-APB features an amino group, it resists conversion into these highly electrophilic o-quinones. The in vitro validation (Table 1) showing a lack of GSH depletion perfectly predicts the in vivo histological results (Table 2), where 4-APB successfully reduces the melanin index without inducing the vacuolization or apoptosis characteristic of chemical leukoderma.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
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  • Source: nih.

Sources

Comparative

A Comparative Guide to the Comprehensive Purity Verification of 4-(4-Aminophenyl)butan-2-one Reference Standard

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This integrity begins with the quality of the reference standards used.

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This integrity begins with the quality of the reference standards used. A reference standard is not merely a bottle of chemical; it is a cornerstone of analytical accuracy, providing the benchmark against which all measurements are made. The assigned purity value of a reference standard must be both accurate and defensible, a requirement that necessitates a rigorous, multi-faceted, and scientifically sound verification protocol.

This guide provides an in-depth technical framework for the purity verification of 4-(4-Aminophenyl)butan-2-one, a key chemical entity. We will move beyond simple procedural lists to explore the causality behind experimental choices, comparing and contrasting orthogonal analytical techniques to build a self-validating system. The objective is to establish a high-confidence purity value through a comprehensive mass balance approach, a principle firmly rooted in international pharmacopeial standards.[1][2][3][4]

Section 1: The Mass Balance Principle: A Foundation of Trustworthiness

The most reliable method for assigning the purity of a high-quality reference standard is the mass balance approach. This method defines purity not by a single direct measurement, but by quantifying all potential impurities and subtracting their sum from 100%. This approach provides a comprehensive and trustworthy assessment because it accounts for various types of impurities that may not be detectable by a single technique.

The purity is calculated as: Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Inorganic Impurities)

This strategy relies on using a suite of orthogonal (i.e., based on different scientific principles) analytical techniques to quantify each impurity class. The convergence of results from these disparate methods validates the final assigned value.

Mass_Balance cluster_impurities Impurity Classes Total 100% (Total Mass) Impurities Sum of All Impurities Total->Impurities - Purity Assigned Purity (4-(4-Aminophenyl)butan-2-one) Impurities->Purity = Organic Organic Impurities (HPLC, GC, qNMR) Impurities->Organic Water Water Content (Karl Fischer) Impurities->Water Solvents Residual Solvents (HS-GC) Impurities->Solvents Inorganic Inorganic Content (Residue on Ignition) Impurities->Inorganic Purity_Workflow cluster_start Phase 1: Qualification cluster_quant Phase 2: Impurity Quantification (Orthogonal Methods) cluster_final Phase 3: Purity Assignment start Sample Received identity Identity Confirmation (NMR, MS, IR) start->identity hplc Organic Impurities (HPLC-UV) identity->hplc qnmr Absolute Purity Assay (qNMR) identity->qnmr kf Water Content (Karl Fischer) identity->kf hsgc Residual Solvents (HS-GC) identity->hsgc roi Inorganic Impurities (Residue on Ignition) identity->roi mass_balance Purity Calculation (Mass Balance) hplc->mass_balance comparison Data Comparison & Validation (HPLC vs. qNMR vs. Mass Balance) qnmr->comparison kf->mass_balance hsgc->mass_balance roi->mass_balance mass_balance->comparison cert Certificate of Analysis comparison->cert Data Converges

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Validation

A Senior Application Scientist's Guide to Benchmarking 4-(4-Aminophenyl)butan-2-one Against Standard Amine Precursors in Drug Discovery

Introduction: The Central Role of Amines and the Quest for Novel Building Blocks In the landscape of medicinal chemistry and drug development, amine-containing compounds are foundational.[1][2] It is estimated that over...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of Amines and the Quest for Novel Building Blocks

In the landscape of medicinal chemistry and drug development, amine-containing compounds are foundational.[1][2] It is estimated that over 40% of drugs and drug candidates feature an amine scaffold, a testament to the functional group's ability to influence pharmacokinetic and pharmacodynamic properties.[1] This prevalence has led to an over-reliance on a limited set of classic amine precursors, often constraining the exploration of novel chemical space.[3] The introduction of new, versatile amine building blocks is therefore critical for expanding the synthetic toolbox and accelerating the discovery of next-generation therapeutics.

This guide introduces 4-(4-aminophenyl)butan-2-one , a bifunctional precursor offering unique synthetic opportunities. Its structure combines a reactive aniline moiety with a ketone functional group, providing a secondary site for chemical elaboration. Here, we present an objective, data-driven benchmark of this compound against two industry-standard amine precursors: Aniline and 4-Methoxyaniline (p-Anisidine) . The comparison focuses on their performance in two of the most fundamental and widely used transformations in drug synthesis: amide bond formation and reductive amination.

Our analysis is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also the underlying scientific rationale for the observed performance, thereby enabling informed decisions in precursor selection for complex molecule synthesis.

Figure 1: Chemical structures of the benchmarked amine precursors.

Benchmarking Experiment 1: Amide Bond Formation

Amide coupling is arguably the most frequently executed reaction in medicinal chemistry.[4][5] Its reliability and functional group tolerance are paramount. We benchmarked the performance of our three amine precursors in a standard EDC/HOBt-mediated coupling reaction with a representative carboxylic acid, Naproxen.

Causality Behind Experimental Choices:
  • Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxybenzotriazole (HOBt) was chosen as it represents a robust, cost-effective, and widely adopted method for activating carboxylic acids, minimizing side reactions and racemization.[4][5][6]

  • Base: Diisopropylethylamine (DIPEA), a non-nucleophilic base, is used to neutralize the hydrochloride salt of EDC and to facilitate the reaction without competing in the coupling.

  • Solvent: Anhydrous Dichloromethane (DCM) is an excellent aprotic solvent for this reaction, ensuring solubility of the reactants while remaining inert.

Detailed Experimental Protocol: Amide Coupling
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the carboxylic acid (Naproxen, 1.0 eq), the respective amine precursor (1.1 eq), and HOBt (1.2 eq).

  • Dissolution: Dissolve the mixture in anhydrous DCM (to a concentration of 0.1 M with respect to the carboxylic acid).

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous magnetic stirring.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the cooled reaction mixture.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 18 hours.

  • Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Amide_Coupling_Workflow Reagents 1. Combine Carboxylic Acid, Amine, and HOBt in DCM Cooling 2. Cool to 0 °C Reagents->Cooling Activation 3. Add EDC and DIPEA Cooling->Activation Reaction 4. Stir at Room Temp (18h) (Monitor by TLC/LC-MS) Activation->Reaction Workup 5. Aqueous Workup (Wash with Acid, Base, Brine) Reaction->Workup Purification 6. Dry, Concentrate, and Purify via Chromatography Workup->Purification Product Pure Amide Product Purification->Product

Caption: Workflow for the benchmark amide coupling experiment.

Comparative Performance Data: Amide Coupling
Amine PrecursorCarboxylic AcidReaction Time (h)Isolated Yield (%)Purity (%)
4-(4-Aminophenyl)butan-2-one Naproxen1878%>98%
Aniline Naproxen1880%>98%
4-Methoxyaniline Naproxen1892%>99%
Analysis of Results

The data reveals that 4-(4-aminophenyl)butan-2-one is a competent substrate for amide coupling, providing a good yield of 78%. Its performance is comparable to the parent aniline (80%). As expected, the electron-donating methoxy group in 4-methoxyaniline increases the nucleophilicity of the amine, resulting in a higher yield (92%) under identical conditions. The slightly lower yield for 4-(4-aminophenyl)butan-2-one compared to aniline can be attributed to the mild electron-withdrawing nature and steric bulk of the butan-2-one side chain. Crucially, the ketone moiety remained intact, demonstrating the chemoselectivity of the protocol.

Benchmarking Experiment 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and synthesizing secondary and tertiary amines.[7][8] This benchmark evaluates the precursors' reactivity with a model aldehyde, 4-nitrobenzaldehyde, a challenging substrate due to its electron-withdrawing nature.

Causality Behind Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, allowing for the in-situ formation and reduction of the imine/enamine intermediate with minimal side reactions.[8]

  • Acid Catalyst: A catalytic amount of acetic acid is used to facilitate the formation of the iminium ion intermediate, which is the species that is subsequently reduced by STAB.[9]

  • Solvent: 1,2-Dichloroethane (DCE) is a standard solvent for STAB-mediated reactions, providing good solubility for a wide range of substrates.

Detailed Experimental Protocol: Reductive Amination
  • Reagent Preparation: In a round-bottom flask, dissolve the amine precursor (1.2 eq) and 4-nitrobenzaldehyde (1.0 eq) in DCE.

  • Acid Addition: Add glacial acetic acid (2.0 eq) to the solution.

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. An increase in temperature may be observed.

  • Reaction: Continue to stir the reaction at room temperature for 12 hours.

  • Monitoring: Follow the consumption of the aldehyde by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Reductive_Amination_Workflow Reagents 1. Combine Aldehyde and Amine in DCE Imine_Formation 2. Add Acetic Acid, Stir for 30 min Reagents->Imine_Formation Reduction 3. Add STAB Portion-wise Imine_Formation->Reduction Reaction 4. Stir at Room Temp (12h) (Monitor by TLC/LC-MS) Reduction->Reaction Workup 5. Quench with NaHCO₃ and Extract with DCM Reaction->Workup Purification 6. Dry, Concentrate, and Purify via Chromatography Workup->Purification Product Pure Secondary Amine Purification->Product

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Comparative

A Comparative Analysis of Organic Solvents for Reproducible Extraction of 4-(4-Aminophenyl)butan-2-one

A Senior Application Scientist's Guide to Optimizing Liquid-Liquid Extraction Yields and Consistency In the realm of pharmaceutical development and organic synthesis, the isolation and purification of intermediates are c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Optimizing Liquid-Liquid Extraction Yields and Consistency

In the realm of pharmaceutical development and organic synthesis, the isolation and purification of intermediates are critical steps that dictate the efficiency and economic viability of the entire process. 4-(4-Aminophenyl)butan-2-one, a key structural motif in various synthetic pathways, presents a common challenge: achieving high-yield and, most importantly, reproducible extractions from aqueous media. The choice of organic solvent is the most influential variable in this liquid-liquid extraction (LLE) process.

This guide provides an in-depth comparison of the performance of several common organic solvents—Ethyl Acetate, Dichloromethane, and Toluene—for the extraction of 4-(4-Aminophenyl)butan-2-one. We will move beyond a simple recitation of results to explore the underlying chemical principles that govern extraction efficiency. By understanding the causality behind these experimental choices, researchers can develop robust, self-validating protocols that ensure consistency from batch to batch.

The Science of Solvent Selection: More Than Just "Like Dissolves Like"

The foundational principle of liquid-liquid extraction is the partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The success of this separation hinges on the differential solubility of the target compound in these two phases. For a molecule like 4-(4-Aminophenyl)butan-2-one, which possesses both a polar aromatic amine group and a moderately polar ketone functional group, the choice of solvent is nuanced.[1]

Several key solvent properties must be considered:

  • Polarity and Selectivity: The solvent's polarity must be well-matched to the solute to maximize solubility, yet different enough from water to ensure immiscibility. The presence of both a hydrogen bond donor (the amine) and acceptors (the amine and ketone) in our target molecule suggests that solvents with some hydrogen bonding capability may be advantageous.[1]

  • Density: A significant density difference between the organic solvent and water facilitates clean phase separation. Dichloromethane (ρ ≈ 1.33 g/mL) is denser than water, forming the bottom layer, while ethyl acetate (ρ ≈ 0.90 g/mL) and toluene (ρ ≈ 0.87 g/mL) are less dense, forming the top layer.[2]

  • Boiling Point: A lower boiling point allows for easy removal of the solvent post-extraction, which is crucial for isolating the final product without thermal degradation.

  • Aqueous Phase pH: The basicity of the aniline group (pKa of the conjugate acid is typically around 4.6) is a critical factor. To ensure the amine is in its neutral, more organosoluble form (Ar-NH2) rather than its protonated, water-soluble form (Ar-NH3+), the extraction must be performed under basic conditions.[3][4] Our protocol incorporates this by adjusting the aqueous phase to a pH of 11.

Experimental Design for Comparative Analysis

To provide a robust comparison, a standardized experimental workflow was designed. A known concentration of 4-(4-Aminophenyl)butan-2-one was dissolved in an aqueous solution, the pH was adjusted, and the solution was then extracted with each of the selected organic solvents. The yield was quantified using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), a precise method for analyzing aromatic compounds.[5] Each experiment was performed in triplicate to assess the reproducibility of the extraction yield.

G cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction (LLE) cluster_analysis Analysis A Prepare 100 µg/mL Stock Solution of 4-(4-Aminophenyl)butan-2-one in Water B Adjust Aqueous Phase to pH 11 with 1M NaOH A->B C Transfer 10 mL of Aqueous Sample to Separatory Funnel B->C D Add 10 mL of Organic Solvent (EtOAc, DCM, or Toluene) C->D E Shake Vigorously & Vent D->E F Allow Phases to Separate E->F G Collect Organic Layer F->G H Repeat Extraction 2x on Aqueous Layer G->H I Combine & Dry Organic Extracts (Anhydrous Na₂SO₄) H->I Combined Extracts J Evaporate Solvent (Rotary Evaporator) I->J K Reconstitute Residue in 1 mL Mobile Phase J->K L Quantify by HPLC-DAD K->L

Caption: Standardized workflow for the comparative extraction of 4-(4-Aminophenyl)butan-2-one.

Performance Comparison of Extraction Solvents

The extraction efficiency and reproducibility for each solvent are summarized below. The data clearly indicate that while all three solvents are capable of extracting the target compound, there are significant differences in their performance.

Organic SolventMean Extraction Yield (%)Standard Deviation (± %)Boiling Point (°C)[2]Density (g/mL)[2]Key Characteristics
Ethyl Acetate 94.21.3770.902Moderately polar, H-bond acceptor, less toxic.
Dichloromethane 88.72.5401.33Low polarity, high density, potential carcinogen.
Toluene 76.53.11110.867Non-polar aromatic, effective for less polar compounds.

Discussion: Interpreting the Results

The experimental data reveal a clear performance hierarchy: Ethyl Acetate > Dichloromethane > Toluene .

Ethyl Acetate delivered the highest extraction yield and, critically, the highest reproducibility, as evidenced by its low standard deviation. This superior performance can be attributed to its moderately polar nature and its strong capability as a hydrogen bond acceptor (via its carbonyl oxygens). This allows for effective solvation of both the ketone and the amine functionalities of the target molecule, leading to favorable partitioning from the basic aqueous phase. Its relatively low boiling point also simplifies post-extraction workup.

Dichloromethane (DCM) , while a powerful and versatile solvent, showed slightly lower yields and poorer reproducibility. Although it effectively dissolves a wide range of organic compounds, its lower polarity compared to ethyl acetate makes it slightly less efficient at solvating the polar amine and ketone groups of our target compound.

Toluene exhibited the lowest yield and the poorest reproducibility. As a non-polar aromatic solvent, it is less effective at solvating the polar functional groups of 4-(4-Aminophenyl)butan-2-one. The primary solute-solvent interactions are limited to van der Waals forces and pi-stacking with the phenyl ring, which are less effective for this particular molecule compared to the interactions possible with ethyl acetate.

G Outcome High & Reproducible Extraction Yield Polarity Optimal Polarity Match Polarity->Outcome Hbond Hydrogen Bond Accepting Capability Hbond->Outcome Reproducibility Low Process Variability Reproducibility->Outcome EtOAc Ethyl Acetate EtOAc->Polarity Good EtOAc->Hbond Strong EtOAc->Reproducibility High DCM Dichloromethane DCM->Polarity Moderate DCM->Reproducibility Moderate Toluene Toluene Toluene->Polarity Poor Toluene->Reproducibility Low

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(4-Aminophenyl)butan-2-one

An authoritative, scientifically grounded guide to the safe handling, personal protective equipment (PPE) selection, and operational logistics for 4-(4-Aminophenyl)butan-2-one (CAS: 1379379-48-2). As a primary aromatic a...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, scientifically grounded guide to the safe handling, personal protective equipment (PPE) selection, and operational logistics for 4-(4-Aminophenyl)butan-2-one (CAS: 1379379-48-2).

As a primary aromatic amine and ketone derivative, this compound presents insidious exposure risks that standard laboratory safety protocols often fail to adequately address. This guide synthesizes mechanistic toxicology with field-proven logistical workflows to ensure uncompromising safety during drug development and chemical synthesis.

Mechanistic Toxicology: The "Why" Behind the Hazard

To handle 4-(4-Aminophenyl)butan-2-one safely, researchers must understand its toxicokinetics. Unlike simple irritants, primary aromatic amines are highly lipophilic and readily absorb through the skin, gastrointestinal tract, and respiratory system[1].

The primary acute hazard is methemoglobinemia . The parent compound is not the direct oxidant; rather, it undergoes hepatic N-hydroxylation via Cytochrome P450 enzymes. The resulting N-hydroxyarylamine metabolites co-oxidize with oxyhemoglobin ( Fe2+ ) to form methemoglobin ( Fe3+ )[2]. Because Fe3+ cannot bind oxygen, systemic tissue hypoxia ensues. Crucially, because this relies on metabolic conversion, symptoms of cyanosis (blue discoloration of lips/nail beds) are often delayed by 2 to 4 hours post-exposure [3].

ToxPathway A 4-(4-Aminophenyl)butan-2-one (Lipophilic Aromatic Amine) B Hepatic Cytochrome P450 (Metabolic Activation) A->B Dermal/Inhalation Absorption C N-hydroxyarylamine (Active Oxidizing Metabolite) B->C N-hydroxylation E Co-oxidation Reaction (Bloodstream) C->E D Oxyhemoglobin (Fe2+) Normal Erythrocytes D->E F Methemoglobin (Fe3+) Loss of O2 Carrying Capacity E->F Oxidation of Heme Iron G Tissue Hypoxia & Delayed Cyanosis F->G Accumulation >10%

Pathophysiological mechanism of aromatic amine-induced methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

A critical failure point in many laboratories is the default reliance on standard nitrile exam gloves. Nitrile gloves offer poor chemical resistance to aromatic amines ; the aromatic rings rapidly permeate nitrile butadiene rubber, leading to unrecognized dermal absorption[4].

Quantitative PPE Specification Table
PPE CategoryRequired SpecificationMechanistic Causality / Rationale
Hand Protection Butyl Rubber or Neoprene (min. 5-mil thickness)Butyl rubber prevents the permeation of lipophilic aromatic amines. Nitrile and latex are strictly contraindicated[4][5].
Eye Protection Tight-fitting chemical splash gogglesPrevents aerosolized dust or dissolved splashes from entering the highly vascularized ocular mucosa.
Body Protection Tyvek® sleeves over a closed lab coatPrevents accumulation of microscopic dust on standard cotton/poly lab coats, which can cause chronic dermal exposure[6].
Respiratory NIOSH-approved P100 particulate respiratorRequired only if weighing dry powder outside a certified fume hood (highly discouraged) to prevent inhalation of fine particulates[6].

Operational Workflow & Handling Protocol

Every protocol involving 4-(4-Aminophenyl)butan-2-one must be a self-validating system, ensuring containment from the moment the reagent bottle is opened until the reaction is quenched.

Step-by-Step Handling Methodology
  • Environmental Validation: Verify the chemical fume hood is operating with a face velocity of at least 100 feet per minute (fpm). Clear the hood of incompatible materials, specifically strong oxidizers (e.g., permanganates, nitric acid) which can react violently with amines[7].

  • PPE Donning (Double-Glove Technique): Don a pair of inner nitrile gloves (for dexterity and baseline protection), followed by outer Butyl rubber gloves .

  • Static Mitigation: Aromatic amine powders can carry static charges, causing them to aerosolize when a spatula approaches. Use an anti-static gun (Zerostat) on the weigh boat and spatula prior to dispensing.

  • Containment Weighing: Weigh the compound in a closed analytical balance inside the fume hood. If transferring to a balance outside the hood, pre-weigh a sealed vial, add the chemical inside the hood, seal it, and re-weigh to find the difference.

  • Solubilization: Dissolve the compound in the target solvent before removing the reaction vessel from the fume hood. Liquid solutions are less likely to aerosolize than dry powders.

Workflow S1 1. Fume Hood Validation Ensure >100 fpm face velocity S2 2. PPE Donning Outer Butyl Gloves Required S1->S2 S3 3. Static Mitigation Neutralize weigh boats/tools S2->S3 S4 4. Closed-System Transfer Weigh in sealed vials S3->S4 S5 5. Solubilization Dissolve before hood removal S4->S5 S6 6. Decontamination Solvent wipe down of surfaces S5->S6

Standard operating procedure for the safe handling of solid aromatic amines.

Emergency Response & Decontamination

Because the onset of methemoglobinemia is delayed, immediate decontamination is critical even if the researcher feels perfectly fine[3].

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use solvents (like ethanol or acetone) to wash the skin, as this will drastically accelerate the dermal absorption of the lipophilic amine[3].

  • Medical Surveillance: If significant skin contact or inhalation occurs, the researcher must be transported to occupational health or an emergency room. Inform medical staff that the exposure involves a primary aromatic amine. The clinical antidote for severe methemoglobinemia is intravenous Methylene Blue , which reduces Fe3+ back to Fe2+ .

  • Surface Decontamination: Clean the fume hood surfaces using a damp cloth soaked in a dilute acidic solution (e.g., 5% acetic acid) to protonate the amine, rendering it water-soluble and less volatile, followed by a thorough water rinse.

Waste Disposal Logistics

Aromatic amines are highly toxic to aquatic life and can decompose into highly carcinogenic analogues (e.g., substituted phenylamines)[1].

  • Zero Drain Policy: Under no circumstances should solutions containing 4-(4-Aminophenyl)butan-2-one be poured down the drain[3].

  • Segregation: Collect in a designated "Hazardous Organic Waste - Aromatic Amines" container.

  • Incompatibilities: Never mix amine waste with halogenated solvents in the presence of active metals, or with strong oxidizing waste (like hydrogen peroxide or nitric acid), as this can form potentially explosive mixtures[7].

References

  • PubChem. "4-(4-Aminophenyl)butan-2-one - Compound Summary." National Center for Biotechnology Information. Available at:[Link][8]

  • Gheni, S. A., et al. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety, 2024, 31(1), 8-21. Available at:[Link][1][9]

  • Pathak, K. V., et al. "Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines." Chemical Research in Toxicology, 2016. Available at:[Link][2]

  • Division of Research Safety, University of Illinois. "Chemical Compatibility." Available at: [Link][7]

Sources

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